molecular formula C10H17NO2 B044462 Tert-butyl 2-methylbut-3-YN-2-ylcarbamate CAS No. 113486-06-9

Tert-butyl 2-methylbut-3-YN-2-ylcarbamate

Cat. No.: B044462
CAS No.: 113486-06-9
M. Wt: 183.25 g/mol
InChI Key: RXPXPDDPWDNBGV-UHFFFAOYSA-N
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Description

Tert-butyl 2-methylbut-3-YN-2-ylcarbamate is a high-value chemical building block designed for advanced organic synthesis and drug discovery research. This compound features a unique molecular architecture, combining a tert-butoxycarbonyl (Boc) protected amine with a terminal alkyne functional group. The primary research application of this reagent is as a key intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry. The Boc group serves as a robust protecting group for the amine, allowing for selective manipulation of other reactive sites on the molecule during multi-step synthetic sequences. The terminal alkyne moiety is highly valuable for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," enabling the efficient and reliable formation of 1,2,3-triazole linkages. This makes it an indispensable tool for constructing molecular scaffolds, conjugating biomolecules, developing PROTACs (Proteolysis Targeting Chimeras), and creating chemical libraries for high-throughput screening. Its mechanism of action in research contexts is defined by its reactivity: the alkyne undergoes specific, bioorthogonal reactions, while the carbamate can be readily deprotected under mild acidic conditions to reveal a free amine for further functionalization. This dual functionality provides researchers with exceptional flexibility in designing and synthesizing novel compounds, ranging from small-molecule probes to complex peptidomimetics, accelerating the discovery of new therapeutic agents and chemical tools.

Properties

IUPAC Name

tert-butyl N-(2-methylbut-3-yn-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-7-10(5,6)11-8(12)13-9(2,3)4/h1H,2-6H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPXPDDPWDNBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113486-06-9
Record name tert-butyl N-(2-methylbut-3-yn-2-yl)carbamate
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Foundational & Exploratory

Introduction: A Key Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl 2-methylbut-3-yn-2-ylcarbamate

This compound is a specialized chemical compound valued in organic synthesis for its unique structural features. As a protected form of 2-methyl-3-butyn-2-amine, it provides chemists with a stable and versatile building block. The molecule incorporates a terminal alkyne and a tertiary amine, functionalities that are pivotal in the construction of complex molecular architectures. The amine is masked with a tert-butyloxycarbonyl (Boc) group, one of the most common and robust protecting groups in synthetic chemistry. This protection strategy allows for the selective reaction of the alkyne moiety without interference from the otherwise reactive amine, making it an essential tool for researchers in medicinal chemistry and materials science. This guide offers a comprehensive overview of its properties, synthesis, and critical applications.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 113486-06-9[1][2]
Molecular Formula C₁₀H₁₇NO₂[1]
Molecular Weight 183.25 g/mol [1]
Synonyms Tert-butyl (2-methylbut-3-yn-2-yl)carbamate[1]
Purity Typically ≥98%[1]
Storage Conditions 4°C, Sealed in a dry environment[1][3]
SMILES C#CC(C)(NC(OC(C)(C)C)=O)C[1]

Synthesis: The Art of Amine Protection

The synthesis of this compound is a classic example of amine protection, a foundational technique in multi-step organic synthesis. The core of the synthesis is the reaction of the free amine, 2-methyl-3-butyn-2-amine, with di-tert-butyl dicarbonate (Boc₂O).

Causality of Experimental Design

The choice of Boc₂O as the protecting agent is deliberate and strategic. The Boc group is exceptionally stable under a wide range of reaction conditions, particularly those involving nucleophiles and bases.[4] This stability is crucial when subsequent reactions are planned at the alkyne terminus. The reaction is typically performed in the presence of a mild base. The base's role is to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards the protected product. The overall process is highly efficient, generally resulting in high yields under mild conditions.[5]

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the carbamate bond proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methyl-3-butyn-2-amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[6]

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Elimination: The intermediate collapses, eliminating a tert-butoxycarbonate leaving group. This group is unstable and subsequently decomposes into carbon dioxide and a tert-butoxide anion.

  • Deprotonation: The tert-butoxide anion is a strong enough base to deprotonate the now-positively charged nitrogen atom, yielding the final neutral carbamate product and tert-butanol.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Amine 2-Methyl-3-butyn-2-amine Process Nucleophilic Attack & Intermediate Formation Amine->Process Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Process Solvent Solvent (e.g., THF, Acetonitrile) Solvent->Process Base Base (e.g., DMAP, NaOH) Base->Process Product This compound Process->Product Carbamate Formation Byproducts Byproducts (CO₂, t-Butanol) Process->Byproducts Decomposition

Caption: Workflow for the Boc-protection of 2-methyl-3-butyn-2-amine.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning checkpoints are included to ensure the reaction is proceeding as expected.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-3-butyn-2-amine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add a suitable base, such as 4-dimethylaminopyridine (DMAP) (0.1 eq), followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in THF at 0°C.

  • Reaction Monitoring (Validation 1): Allow the mixture to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates a successful reaction.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Final Product Analysis (Validation 2): The crude product can be purified by column chromatography. The final, pure compound's identity and purity should be confirmed using analytical techniques such as NMR (¹H and ¹³C) and Mass Spectrometry to validate against the expected structure.

Core Application: The Boc Group as a Strategic Tool

The primary utility of this molecule lies in the strategic use of the Boc protecting group. Its selective removal is as crucial as its installation.

Deprotection: Releasing the Amine

The Boc group is renowned for its lability under acidic conditions.[4] This is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in an alcohol or ether.[7]

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[8] This facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate.[6][8] The carbamic acid rapidly undergoes decarboxylation (loss of CO₂) to release the free amine.[8] The evolution of CO₂ gas is a common visual indicator that the deprotection is occurring successfully.[8]

Deprotection_Mechanism Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated 1. Protonation Acid Strong Acid (e.g., TFA, HCl) Acid->Protonated CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid 2. Cleavage tButylCation t-Butyl Cation + Isobutylene Protonated->tButylCation FinalAmine Free Amine CarbamicAcid->FinalAmine 3. Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Acid-catalyzed deprotection pathway for a Boc-protected amine.

Applications in Research and Drug Development

This compound is not an end product but a crucial intermediate. Its bifunctional nature—a reactive alkyne and a masked amine—allows for its incorporation into larger, more complex molecules.

  • Click Chemistry and Cycloadditions: The terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and regioselective formation of triazole rings, which are valuable isosteres for amide bonds and common motifs in pharmaceutical compounds. Similar Boc-protected ynones are used in [3+2] cycloadditions to create fluorescent pyrazole derivatives.[9]

  • Synthesis of Heterocycles: The alkyne can participate in various cycloaddition and annulation reactions to construct complex heterocyclic systems. For example, related compounds are used in [2+2] cycloadditions with enaminones to produce highly functionalized pyridine derivatives, which are prevalent scaffolds in drug discovery.[9]

  • Pharmaceutical Intermediates: While specific examples directly citing this exact compound are proprietary, analogous structures are key intermediates in synthesizing active pharmaceutical ingredients (APIs). For instance, Boc-protected amino acids are foundational in the synthesis of drugs like Lacosamide, an anticonvulsant.[10] The subject compound provides a scaffold that can be elaborated into novel drug candidates.

References

  • Title: Carbamic acid, tert-butyl ester Source: Organic Syntheses Procedure URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

  • Title: Boc Protecting Group for Amines Source: Chemistry Steps URL: [Link]

  • Title: Amine Protection / Deprotection Source: Fisher Scientific URL: [Link]

  • Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

  • Title: (R)-tert-Butyl but-3-yn-2-ylcarbamate - Physico-chemical Properties Source: ChemBK URL: [Link]

  • Source: Google Patents (CN102020589B)

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl 2-methylbut-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Strategic Importance

Tert-butyl 2-methylbut-3-yn-2-ylcarbamate is a bifunctional molecule incorporating a terminal alkyne and a protected amine. The terminal alkyne moiety serves as a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, Sonogashira coupling, and various addition reactions. The tert-butyloxycarbonyl (Boc) protected amine offers a stable yet readily cleavable nitrogen nucleophile, crucial for the construction of more complex molecular architectures. The unique combination of these functionalities within a compact, sterically defined framework makes this compound a highly attractive intermediate for the synthesis of novel pharmaceuticals and functional materials.

The strategic decision to employ the Boc protecting group is predicated on its well-established stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive, while being easily removable under acidic conditions. This orthogonality is paramount in multi-step synthetic sequences, allowing for selective manipulation of other functional groups in the molecule.

Synthetic Approach: The Logic of Boc Protection

The most direct and efficient route to this compound is the N-protection of the corresponding primary amine, 2-methylbut-3-yn-2-amine. This transformation is typically achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

dot

Figure 1: Synthetic pathway for this compound.

Causality in Experimental Design

The choice of reagents and conditions for this reaction is critical for achieving a high yield and purity of the desired product.

  • The Amine: 2-Methylbut-3-yn-2-amine is a sterically hindered primary amine.[1] This steric bulk around the nitrogen atom can decrease its nucleophilicity, potentially slowing down the reaction.

  • The Protecting Group Precursor: Di-tert-butyl dicarbonate (Boc₂O) is the electrophile of choice for Boc protection.[2][3] It is a stable, commercially available solid that reacts readily with amines. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate releases carbon dioxide, tert-butanol, and the desired N-Boc protected amine.[4]

  • The Base: The use of a non-nucleophilic base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), is crucial. The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction. DMAP is often used as a catalyst in conjunction with a weaker base like triethylamine, as it is a more potent acyl transfer catalyst.[2]

  • The Solvent: An aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is typically employed to dissolve the reactants and facilitate the reaction.[5][6] The choice of solvent can influence the reaction rate and ease of product isolation.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methods for Boc protection of amines.[3][5] Researchers should conduct their own risk assessment and optimization based on their specific laboratory conditions and available reagents.

Materials:

  • 2-Methylbut-3-yn-2-amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylbut-3-yn-2-amine (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) and 4-dimethylaminopyridine (0.1 eq) to the stirred solution.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous dichloromethane.

  • Add the Boc₂O solution dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.[7]

Characterization and Data Interpretation

A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following section outlines the expected spectroscopic data.

dot

Characterization_Workflow Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structural Confirmation and Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Figure 2: Workflow for the characterization of the title compound.

Predicted Spectroscopic Data

Note: The following data are predicted based on the known spectroscopic properties of the starting materials and related compounds.[8][9][10]

Technique Expected Observations
¹H NMR * δ ~ 4.8 (s, 1H): NH proton of the carbamate. The chemical shift can vary depending on concentration and solvent.
  • δ ~ 2.3 (s, 1H): Acetylenic proton (C≡C-H).

  • δ ~ 1.5 (s, 6H): Two equivalent methyl groups attached to the quaternary carbon.

  • δ ~ 1.4 (s, 9H): Nine equivalent protons of the tert-butyl group. | | ¹³C NMR | * δ ~ 154: Carbonyl carbon of the carbamate.

  • δ ~ 85: Quaternary carbon of the alkyne (C-C≡C-H).

  • δ ~ 80: Quaternary carbon of the tert-butyl group.

  • δ ~ 70: Terminal carbon of the alkyne (C-C≡C-H).

  • δ ~ 55: Quaternary carbon attached to the nitrogen.

  • δ ~ 28: Methyl carbons of the tert-butyl group.

  • δ ~ 27: Methyl carbons attached to the quaternary carbon. | | IR (cm⁻¹) | * ~3300 (sharp): Acetylenic C-H stretch.

  • ~3400 (broad): N-H stretch of the carbamate.

  • ~2980-2850: Aliphatic C-H stretches.

  • ~2100 (weak): C≡C stretch.

  • ~1700 (strong): C=O stretch of the carbamate.

  • ~1500: N-H bend. | | Mass Spec (EI) | * [M]⁺ at m/z 183: Molecular ion peak.

  • [M-15]⁺ at m/z 168: Loss of a methyl group.

  • [M-57]⁺ at m/z 126: Loss of a tert-butyl group.

  • m/z 57: tert-butyl cation (often a base peak in Boc-protected compounds). |

Step-by-Step Characterization Protocol: NMR Spectroscopy

Objective: To confirm the structure of this compound using ¹H and ¹³C NMR spectroscopy.

Materials:

  • Synthesized and purified this compound

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Add a small drop of TMS as an internal standard.

  • Acquire a ¹H NMR spectrum. Key parameters to set include the number of scans (e.g., 16 or 32) and the relaxation delay.

  • Process the ¹H NMR spectrum, including Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

  • Acquire a ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.

  • Process the ¹³C NMR spectrum.

  • Analyze the chemical shifts, multiplicities (for ¹H NMR), and integrations to confirm the presence of all expected functional groups and the overall structure of the molecule, comparing the obtained data with the predicted values.

Potential Applications in Drug Development

The unique structural features of this compound make it a valuable precursor in the synthesis of a wide range of biologically active molecules. The terminal alkyne allows for its facile incorporation into larger molecules through click chemistry, a reaction that is widely used in drug discovery for the rapid generation of compound libraries. Furthermore, the protected amine can be deprotected under mild acidic conditions to reveal a primary amine, which can then be further functionalized to introduce pharmacophoric groups or to modulate the physicochemical properties of a lead compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The synthetic strategy, centered on the robust Boc protection of 2-methylbut-3-yn-2-amine, offers a reliable and high-yielding route to this versatile building block. The detailed characterization workflow, although based on predicted data in the absence of published experimental spectra, provides a solid framework for the structural verification and purity assessment of the synthesized compound. The insights and protocols presented herein are intended to empower researchers in their efforts to utilize this valuable intermediate for the advancement of organic synthesis and drug discovery.

References

  • Supporting Information for a relevant article. (Note: A specific public source with full experimental data for the title compound was not identified).
  • Experimental Procedures for Synthesis of Boc-protected amines. Beilstein Journal of Organic Chemistry. [Link]

  • Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate. ResearchGate. [Link]

  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. National Center for Biotechnology Information. [Link]

  • tert-Butyl N-(thiophen-2-yl)carbamate. National Center for Biotechnology Information. [Link]

  • tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. MDPI. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • L-Proline. Organic Syntheses. [Link]

  • Synthesis of N-Boc-Protected Bis(2-benzimidazolylmethyl)amines. ResearchGate. [Link]

  • Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Systematic Reviews in Pharmacy. [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Activities of Some Metal Complexes Bearing an Unsymmetrical Salen-Type Ligand. ResearchGate. [Link]

  • Synthesis, Spectroscopic Characterization, Crystal Structure, DFT and Hirschfeld Surface Analysis of a Manganese(I) Complex. ResearchGate. [Link]

  • Synthesis and structural analysis of a ZIF-9/GO composite for green catalytic C–C bond formation and N-formylation: a spectroscopic study. National Center for Biotechnology Information. [Link]

  • Infrared spectrum of 2-iodo-2-methylpropane. Doc Brown's Chemistry. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

Sources

An In-depth Spectroscopic and Structural Elucidation Guide: Tert-butyl 2-methylbut-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for tert-butyl 2-methylbut-3-yn-2-ylcarbamate (CAS 113486-06-9). Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound. The narrative emphasizes the causal relationships behind spectroscopic signals and experimental design, ensuring a deep understanding of the molecule's structural characterization. Protocols are detailed to be self-validating, and all theoretical claims are supported by authoritative references.

Introduction and Molecular Overview

This compound is a valuable bifunctional molecule in organic synthesis. It incorporates a propargyl group, a tertiary amine protected by a tert-butyloxycarbonyl (Boc) group, and a quaternary carbon center. This unique combination makes it a versatile building block, particularly in the construction of complex nitrogen-containing heterocycles and as a precursor in medicinal chemistry. The Boc protecting group is famously stable under a wide range of conditions but can be selectively removed under acidic conditions, providing a strategic advantage in multi-step synthesis[1].

Accurate structural confirmation is paramount for any synthetic intermediate. Spectroscopic analysis provides an unambiguous fingerprint of a molecule's identity and purity. This guide presents a detailed, predicted spectroscopic profile of the title compound, based on established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry.

Molecular Properties Summary

PropertyValueSource
CAS Number 113486-06-9[2]
Molecular Formula C₁₀H₁₇NO₂[2]
Molecular Weight 183.25 g/mol [2]
Topological Polar Surface Area 38.33 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for assigning spectroscopic signals. The structure and a systematic numbering scheme for ¹H and ¹³C assignments are presented below.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (spin-spin splitting), and the number of protons in each environment (integration).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Insights
~5.0Broad Singlet1HNH The chemical shift of NH protons is variable and depends on concentration and temperature. It appears as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.
~2.4Singlet1H≡C-H The terminal alkyne proton is deshielded by the π-system's magnetic anisotropy but is not as deshielded as vinylic protons. Its singlet nature indicates no adjacent protons.
~1.6Singlet6HC(CH₃ )₂The two methyl groups attached to the quaternary carbon (C2) are chemically equivalent due to free rotation around the C-N bond. They appear as a single, sharp signal integrating to 6 protons.
~1.5Singlet9HOC(CH₃ )₃The nine protons of the tert-butyl group are equivalent, resulting in a large, sharp singlet. This is a characteristic signature of the Boc protecting group.
¹³C NMR Spectroscopy (Predicted)

Proton-decoupled ¹³C NMR reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon AssignmentRationale and Insights
~154.5C =O (Carbamate)The carbonyl carbon of the carbamate is significantly deshielded due to the electronegativity of the two adjacent oxygen and nitrogen atoms.
~85.0≡C -HThe terminal sp-hybridized carbon is deshielded, with its chemical shift influenced by the triple bond's anisotropy.
~80.0O-C (CH₃)₃The quaternary carbon of the tert-butyl group is attached to an electronegative oxygen, causing a downfield shift.
~70.0-CThe internal sp-hybridized carbon is typically found more upfield than its terminal counterpart.
~57.0C (CH₃)₂This quaternary sp³ carbon is attached to two methyl groups and a nitrogen atom, placing it in this region.
~29.0C(C H₃)₂The two equivalent methyl carbons attached to the C2 quaternary center.
~28.5OC( C H₃)₃The three equivalent methyl carbons of the Boc group are in a typical alkane region.
Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh ~15 mg of sample prep2 2. Dissolve in ~0.7 mL of CDCl₃ prep1->prep2 prep3 3. Transfer to a 5 mm NMR tube prep2->prep3 acq1 4. Insert tube and lock on CDCl₃ signal prep3->acq1 acq2 5. Shim the magnetic field acq1->acq2 acq3 6. Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 7. Acquire ¹³C{¹H} spectrum (e.g., 1024 scans) acq3->acq4 proc1 8. Apply Fourier Transform acq4->proc1 proc2 9. Phase and baseline correct spectra proc1->proc2 proc3 10. Calibrate ¹H to residual CHCl₃ (7.26 ppm) and ¹³C to CDCl₃ (77.16 ppm) proc2->proc3

Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices:

  • Solvent (CDCl₃): Deuterated chloroform is chosen for its excellent ability to dissolve non-polar to moderately polar organic compounds and its single, well-defined residual solvent peak for easy calibration.

  • Concentration: A concentration of ~15 mg / 0.7 mL provides a good signal-to-noise ratio without causing significant line broadening from aggregation.

  • Shimming: This process homogenizes the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing rapid confirmation of their presence.

Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
~3400N-HStretchMedium, Sharp
~3310≡C-HStretchStrong, Sharp
2980-2850C-H (sp³)StretchStrong
~2120C≡CStretchWeak to Medium
~1700C=O (Carbamate)StretchStrong
~1510N-HBendMedium
~1160C-OStretchStrong

Interpretation: The IR spectrum is expected to be dominated by the strong carbamate C=O stretch around 1700 cm⁻¹. The two distinct, sharp peaks above 3300 cm⁻¹ are crucial for confirming the presence of both the N-H and the terminal alkyne C-H groups. The weak C≡C stretch at ~2120 cm⁻¹ is also a key diagnostic feature.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument noise.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal. This is crucial for obtaining a strong signal.

  • Data Collection: Scan the sample (e.g., 32 scans from 4000 to 400 cm⁻¹) and perform automatic background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺˙): m/z = 183. This peak, corresponding to the intact molecule with one electron removed, confirms the molecular weight.

  • Major Fragments:

    • m/z = 127: [M - C₄H₈]⁺˙. This corresponds to the loss of isobutylene from the tert-butyl group, a very common and characteristic fragmentation for Boc-protected compounds.

    • m/z = 112: [M - C₄H₉O]⁺. Loss of the tert-butoxy radical.

    • m/z = 84: [M - C₅H₇NO₂]⁺. Cleavage of the C-N bond to give the propargyl-dimethyl cation fragment.

    • m/z = 57: [C₄H₉]⁺. The tert-butyl cation is a very stable carbocation and will likely be an abundant peak in the spectrum.

Proposed Fragmentation Pathway

G mol [C₁₀H₁₇NO₂]⁺˙ m/z = 183 (Molecular Ion) frag1 [C₆H₁₀NO₂]⁺ m/z = 127 Loss of isobutylene mol->frag1 - C₄H₈ frag2 [C₄H₉]⁺ m/z = 57 tert-butyl cation mol->frag2 frag3 [C₅H₈N]⁺ m/z = 82 α-cleavage product mol->frag3 - Boc radical

Caption: Predicted major fragmentation pathways for the title compound in EI-MS.

Experimental Protocol: Direct Infusion ESI-MS

  • Solution Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Parameter Optimization: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal for the protonated molecule [M+H]⁺ (m/z = 184).

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

Conclusion

The combined application of NMR, IR, and MS provides a robust and unambiguous method for the structural confirmation of this compound. The predicted data highlight key spectroscopic signatures: the characteristic singlets of the Boc and gem-dimethyl groups in ¹H NMR, the full set of seven unique carbon signals in ¹³C NMR, the distinct N-H, ≡C-H, and C=O vibrations in the IR spectrum, and the predictable fragmentation pattern centered around the loss of the tert-butyl group in mass spectrometry. This guide serves as a comprehensive reference for the analytical characterization of this important synthetic intermediate.

References

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. [1]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Technical Guide: Spectroscopic Characterization of Tert-butyl 2-methylbut-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. Tert-butyl 2-methylbut-3-yn-2-ylcarbamate, with a molecular formula of C₁₀H₁₇NO₂ and a molecular weight of 183.25 g/mol , is a key building block in organic synthesis, notable for its terminal alkyne and Boc-protected amine functionalities.[1] These reactive sites make it a versatile precursor for creating more complex molecules through reactions like click chemistry and deprotection-coupling sequences.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. As Senior Application Scientist, my objective is to move beyond a mere presentation of data, offering instead a detailed interpretation grounded in the principles of spectroscopic analysis. We will explore the causality behind the observed signals and fragmentation patterns, providing researchers and drug development professionals with a robust framework for identifying and characterizing this compound with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the structure of an organic molecule in solution. It maps the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C, revealing the connectivity and spatial relationships of atoms. For a molecule like this compound, NMR confirms the presence and integrity of its distinct functional groups: the tert-butyl protecting group, the quaternary stereocenter, the gem-dimethyl groups, and the terminal alkyne.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy of the spectral data.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, well-characterized residual solvent peak.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting the chemical shift reference to 0.00 ppm.[2]

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon environment.[2]

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a quantitative count of the different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~5.0 (variable)Broad Singlet1HN-H The NH proton is acidic and its signal is often broad due to quadrupole broadening and potential hydrogen exchange. Its chemical shift is highly dependent on concentration and solvent.
~2.15Singlet1H≡C-H The terminal alkynyl proton is weakly acidic and appears as a sharp singlet. Its chemical shift is characteristic of protons on sp-hybridized carbons.[3]
~1.58Singlet6H-C(C H₃)₂The two methyl groups attached to the quaternary carbon are chemically equivalent, resulting in a single sharp peak integrating to six protons.[3]
~1.47Singlet9H-OC(C H₃)₃The nine protons of the tert-butyl group are equivalent due to free rotation, giving rise to a strong singlet. This is a hallmark signal for a Boc-protecting group.[4]
¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~154.5C =OThe carbonyl carbon of the carbamate is significantly deshielded by the two adjacent oxygen and nitrogen atoms, placing it far downfield.[4][5]
~85.1-C ≡CHThe internal sp-hybridized carbon of the alkyne is deshielded relative to the terminal one.[3]
~79.8-OC (CH₃)₃The quaternary carbon of the tert-butyl group is deshielded by the attached oxygen atom.[4]
~71.0-C≡C HThe terminal sp-hybridized carbon of the alkyne appears at a characteristic upfield position for alkynes.[3]
~55.0-C (CH₃)₂The quaternary carbon bearing the gem-dimethyl and carbamate groups. Its chemical shift is influenced by the attached nitrogen and carbon atoms.
~28.4-OC(C H₃)₃The three equivalent methyl carbons of the tert-butyl group appear as a strong signal in the aliphatic region.[4]
~27.5-C(C H₃)₂The two equivalent methyl carbons attached to the quaternary center.
Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Spectral Analysis Prep1 Dissolve Compound in CDCl₃ Prep2 Add TMS Standard Prep1->Prep2 Acq1 Acquire ¹H NMR Spectrum Prep2->Acq1 Acq2 Acquire ¹³C NMR Spectrum Prep2->Acq2 Ana1 Process Spectra (FT, Phasing, Baseline) Acq1->Ana1 Acq2->Ana1 Ana2 Integrate ¹H Signals & Assign Multiplicity Ana1->Ana2 Ana3 Assign Chemical Shifts (¹H & ¹³C) Ana2->Ana3 Ana4 Correlate with Molecular Structure Ana3->Ana4 Final Final Ana4->Final Final Structural Confirmation

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When coupled with a soft ionization technique like Electrospray Ionization (ESI), it allows for the accurate determination of the molecular weight. Fragmentation analysis further provides pieces of the molecular puzzle, confirming the presence of key substructures.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-Time of Flight (ESI-TOF) or Quadrupole Time of Flight (Q-TOF) mass spectrometer.

  • Ionization Mode: Operate in positive ion mode, as the carbamate nitrogen can be readily protonated.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Fragmentation (MS/MS): If required, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectrum Analysis: Molecular Ion and Fragmentation

The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule, confirming its molecular weight.

m/z (Da)IonRationale
184.1332[M+H]⁺The protonated molecular ion. The high-resolution mass confirms the elemental composition of C₁₀H₁₈NO₂⁺.
206.1151[M+Na]⁺A common adduct observed in ESI-MS, where the molecule associates with a sodium ion present in the system.
128.0757[M - C₄H₈ + H]⁺This significant fragment corresponds to the loss of isobutylene (56 Da) from the tert-butyl group, a characteristic fragmentation pathway for Boc-protected compounds.
84.0808[M - C₅H₉NO₂ + H]⁺This fragment represents the loss of the entire Boc-carbamate group (100 Da), leaving the protonated 2-methylbut-3-yn-2-amine core.
Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound is dominated by the lability of the Boc protecting group.

Fragmentation_Pathway cluster_loss1 Loss of Isobutylene cluster_loss2 Loss of Boc Group Parent [M+H]⁺ m/z = 184.13 Frag1 [M - C₄H₈ + H]⁺ m/z = 128.08 Parent->Frag1 - C₄H₈ Frag2 [M - C₅H₉O₂ + H]⁺ m/z = 84.08 Parent->Frag2 - C₅H₉NO₂

Caption: Key fragmentation pathways for the title compound.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectra confirm the molecular skeleton, verifying the presence and connectivity of the Boc group, gem-dimethyl groups, and the terminal alkyne. High-resolution mass spectrometry validates the elemental composition and molecular weight, while fragmentation analysis corroborates the presence of the labile tert-butoxycarbonyl protecting group. This self-validating system of analysis, where orthogonal techniques confirm the same structural features, provides the high degree of confidence required for advancing chemical research and drug development programs.

References

  • Supporting Information for Organic Chemistry Publications. While not a single paper, numerous supporting information documents for journals published by the American Chemical Society and others provide extensive NMR data for compounds with similar functional groups.
  • Characterization Data of Tert-butyl Carbamates. Supporting information from various synthetic chemistry papers often includes detailed NMR characterization of Boc-protected amines. These serve as a reliable reference for the characteristic signals of the Boc group.
  • Recent Advances in the Chemistry of Metal Carbamates. This review discusses spectroscopic data for carbamates, providing context for the expected chemical shifts of the carbamyl carbon in ¹³C NMR. Source: MDPI, URL: [Link]

  • Organic Syntheses. An authoritative source for chemical synthesis procedures and characterization data. While not for the exact target molecule, it provides protocols and data for related carbamates. Source: Organic Syntheses, URL: [Link]

  • Spectroscopic Identification of Carbamate Formation. Research articles on carbamate chemistry provide in-depth spectroscopic analysis that supports the interpretation of NMR and IR data. Source: PubMed Central (PMC), NIH, URL: [Link]

  • NIST Chemistry WebBook. A comprehensive database of chemical and physical data, including mass spectra for many organic compounds, which is useful for predicting fragmentation patterns. Source: NIST, URL: [Link]

  • Interpreting Carbon-13 NMR Spectra. Educational resources like Doc Brown's Chemistry provide foundational knowledge for interpreting ¹³C NMR spectra, including typical chemical shift ranges for various carbon environments. Source: Doc Brown's Chemistry, URL: [Link]

Sources

A Technical Guide to the Physicochemical Properties and Synthetic Utility of Tert-butyl 2-methylbut-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Tert-butyl 2-methylbut-3-yn-2-ylcarbamate, a bifunctional building block of significant interest to researchers in organic synthesis and drug discovery. The document details the compound's core physical and chemical properties, offers predicted spectroscopic data for characterization, and outlines a logical synthetic pathway with a detailed experimental protocol. Furthermore, it explores the key reactive sites of the molecule—the terminal alkyne and the acid-labile Boc-protecting group—highlighting their utility in advanced molecular construction. Safety, handling, and storage protocols are also discussed to ensure safe and effective use in a laboratory setting. This guide is intended to serve as an essential resource for scientists leveraging this versatile compound in their research endeavors.

Molecular Identity and Physicochemical Properties

This compound is a valuable intermediate in organic synthesis, combining the reactivity of a terminal alkyne with a protected primary amine. The tert-butyloxycarbonyl (Boc) group provides robust protection under a wide range of conditions, yet it can be removed selectively, making this compound an ideal building block for introducing the gem-dimethylpropargyl motif into complex molecules.

Nomenclature and Identifiers

A clear identification of a chemical compound is critical for regulatory compliance, literature searches, and procurement. The key identifiers for this compound are summarized below.

PropertyValueReference
CAS Number 113486-06-9[1][2]
Molecular Formula C₁₀H₁₇NO₂[1]
Molecular Weight 183.25 g/mol [1][2]
IUPAC Name tert-butyl (2-methylbut-3-yn-2-yl)carbamateN/A
SMILES C#CC(C)(C)NC(=O)OC(C)(C)C[1]
Synonyms This compound[1]
Core Physical Properties

Physical property data is essential for designing experimental setups, including reaction and purification conditions. While comprehensive experimental data for this specific molecule is not widely published, known properties and those of its precursors are listed.

PropertyValueNotes
Appearance White to off-white solid (Predicted)Based on similar Boc-protected amines.
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF).Predicted based on structure.
Storage Store sealed in a dry environment at 2-8°C.[1][2]

Spectroscopic Characterization

For any synthetic compound, unambiguous structural verification is paramount. Spectroscopic analysis provides the necessary evidence of identity and purity. While specific spectra for this compound are not publicly available, a detailed prediction of its key spectroscopic features is provided below based on its functional groups.

TechniquePredicted FeaturesRationale
¹H NMR δ ~ 3.0-2.0 ppm (s, 1H, -C≡CH )δ ~ 5.0-4.5 ppm (br s, 1H, -N H)δ ~ 1.5 ppm (s, 6H, -C(C H₃)₂)δ ~ 1.4 ppm (s, 9H, -OC(C H₃)₃)The acetylenic proton signal is typically found in the 2-3 ppm range. The carbamate N-H proton is often broad and its chemical shift can vary. The two gem-dimethyl groups are equivalent and appear as a sharp singlet. The tert-butyl group of the Boc protector gives a characteristic large singlet at ~1.4 ppm.
¹³C NMR δ ~ 155 ppm (C =O)δ ~ 85 ppm (-C ≡CH)δ ~ 80 ppm (-OC (CH₃)₃)δ ~ 70 ppm (-C≡C H)δ ~ 55 ppm (-C (CH₃)₂)δ ~ 28 ppm (-OC(C H₃)₃)δ ~ 25 ppm (-C(C H₃)₂)The spectrum will be characterized by the carbamate carbonyl, the two distinct alkyne carbons, the quaternary carbons of the Boc group and the molecular backbone, and the respective methyl group signals.
IR (Infrared) ν ~ 3400 cm⁻¹ (N-H stretch)ν ~ 3300 cm⁻¹ (C≡C-H stretch, sharp)ν ~ 2980 cm⁻¹ (C-H stretch, sp³)ν ~ 2110 cm⁻¹ (C≡C stretch, weak)ν ~ 1700 cm⁻¹ (C=O stretch, strong)The IR spectrum is expected to show distinct peaks for the N-H bond, the terminal alkyne C-H bond (a sharp, strong indicator), the weak alkyne triple bond, and the very strong carbonyl stretch of the Boc group.[3][4]
MS (Mass Spec) m/z = 184.13 [M+H]⁺m/z = 206.11 [M+Na]⁺m/z = 128.08 [M-C₄H₈+H]⁺The protonated molecular ion should be readily observable. Adducts with sodium are also common. A characteristic fragmentation is the loss of isobutylene from the Boc group under acidic conditions.

Synthesis and Purification

Understanding the synthetic origin of a building block is crucial for anticipating potential impurities and for scaling up production. This compound is readily prepared from its corresponding primary amine.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins with simple, commercially available starting materials, acetone and acetylene. The overall synthetic strategy involves the formation of the carbon skeleton followed by the introduction and protection of the amine functionality.

G Target This compound Amine 2-Methylbut-3-yn-2-amine Target->Amine Boc Protection Alcohol 2-Methylbut-3-yn-2-ol Amine->Alcohol amination Starting_Materials Acetone + Acetylene Alcohol->Starting_Materials Favorskii Reaction

Caption: Retrosynthetic pathway for the target compound.

The key transformation is the protection of 2-methylbut-3-yn-2-amine with di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding reaction in organic chemistry.[5] The precursor amine itself is derived from 2-methylbut-3-yn-2-ol, a commodity chemical produced via the Favorskii reaction of acetone and acetylene.[6]

Detailed Experimental Protocol: Boc-Protection of 2-methylbut-3-yn-2-amine

This protocol describes a robust method for the synthesis of the title compound. The choice of a biphasic system with a mild base like sodium bicarbonate ensures efficient reaction while minimizing side reactions.

Materials:

  • 2-Methylbut-3-yn-2-amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer, separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylbut-3-yn-2-amine (1.0 eq) in dichloromethane (approx. 0.2 M).

  • Addition of Base: Add an equal volume of saturated aqueous sodium bicarbonate solution to the flask. Stir vigorously to create an emulsion. Causality: The bicarbonate base neutralizes the acidic byproducts of the reaction, driving it to completion.

  • Addition of Boc₂O: To the stirring biphasic mixture, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes. Causality: Slow addition prevents a rapid buildup of pressure from CO₂ evolution and ensures controlled reaction temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and brine (1x). Causality: The washing steps remove the base, water-soluble byproducts, and any remaining Boc₂O.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two orthogonal reactive sites: the terminal alkyne and the protected amine.

Reactions of the Terminal Alkyne

The acidic proton of the terminal alkyne can be deprotonated to form an acetylide, which is a potent nucleophile. Alternatively, the alkyne can participate directly in various metal-catalyzed coupling reactions.

G cluster_0 Key Alkyne Transformations Start R-C≡C-H (Target Compound) Sonogashira Sonogashira Coupling (R-C≡C-Ar) Start->Sonogashira Pd/Cu catalyst, R'-X Click CuAAC 'Click' Chemistry (Triazole Formation) Start->Click Cu(I) catalyst, Azide (R'-N₃) Deprotonation Acetylide Formation (R-C≡C⁻ M⁺) Start->Deprotonation Strong Base (e.g., n-BuLi)

Sources

Solubility of "Tert-butyl 2-methylbut-3-yn-2-ylcarbamate" in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Tert-butyl 2-methylbut-3-yn-2-ylcarbamate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest in synthetic chemistry and drug development. The guide begins with a theoretical assessment of the compound's structural attributes to predict its solubility in a range of common organic solvents. This is followed by a detailed, step-by-step experimental protocol for the quantitative determination of solubility, designed to ensure accuracy and reproducibility. The importance of understanding solubility for applications such as reaction optimization, purification, and formulation development is a central theme. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's physical properties.

Introduction: The Critical Role of Solubility

The solubility of a chemical compound is a fundamental physical property that dictates its behavior in various chemical and biological systems. For a molecule like this compound, which incorporates both polar and non-polar functionalities, a clear understanding of its solubility profile is paramount for its effective application. In drug development, solubility influences everything from the ease of synthesis and purification to bioavailability and formulation.[1] In synthetic chemistry, solvent selection based on solubility is crucial for controlling reaction kinetics, yield, and purity. This guide provides both a predictive framework and a robust experimental methodology for characterizing the solubility of this specific carbamate derivative.

Structural Analysis and Theoretical Solubility Prediction

The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2] An examination of the molecular structure of this compound reveals a molecule with distinct regions of varying polarity.

  • Non-polar moieties: The presence of a bulky tert-butyl group and a methyl group, along with the carbon-carbon triple bond of the butynyl group, contributes to the non-polar character of the molecule. These groups are expected to interact favorably with non-polar, aprotic solvents through van der Waals forces.

  • Polar moieties: The carbamate functional group (-NHCOO-) is a significant contributor to the molecule's polarity. The carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors, while the N-H bond can act as a hydrogen bond donor. This suggests potential solubility in polar solvents.

Based on this structural analysis, it is predicted that this compound will exhibit good solubility in a range of solvents, from moderately non-polar to polar aprotic. Its solubility in highly polar protic solvents like water is expected to be limited due to the significant non-polar hydrocarbon content.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following section outlines a detailed protocol for the quantitative determination of the solubility of this compound.

Materials and Equipment
  • This compound (purity >98%)

  • A selection of common organic solvents (HPLC grade or equivalent), such as:

    • Non-polar: Hexane, Toluene

    • Moderately Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc)

    • Polar Aprotic: Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Polar Protic: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[3] The workflow is depicted in the diagram below.

Solubility_Workflow A 1. Sample Preparation Weigh excess solute into vials B 2. Solvent Addition Add a precise volume of solvent A->B Precise Measurement C 3. Equilibration Incubate at a constant temperature with continuous agitation (24-48h) B->C Controlled Environment D 4. Phase Separation Centrifuge to pellet undissolved solid C->D Clear Supernatant E 5. Sample Dilution Take a known volume of the supernatant and dilute with a suitable solvent D->E Accurate Dilution F 6. HPLC Analysis Quantify the concentration of the dissolved solute against a standard curve E->F Quantitative Analysis G 7. Data Calculation Determine solubility in mg/mL or mol/L F->G Final Calculation

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile) at known concentrations. These will be used to generate a calibration curve for HPLC analysis.

  • Sample Preparation: Into a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure that there will be undissolved solid remaining at equilibrium.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the diluted samples by HPLC to determine the concentration of the dissolved this compound.

  • Calculation: Calculate the solubility of the compound in each solvent using the following formula:

    Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Expected Solubility Profile and Data Presentation

The quantitative data obtained from the experimental protocol should be compiled into a clear and concise table to facilitate comparison. The following table presents a hypothetical but expected solubility profile based on the structural analysis.

Solvent ClassSolventPredicted Solubility Range (mg/mL)
Non-polar Hexane< 1
Toluene1 - 10
Moderately Polar Dichloromethane (DCM)> 50
Ethyl Acetate (EtOAc)> 50
Polar Aprotic Acetone> 100
Acetonitrile (ACN)> 100
Tetrahydrofuran (THF)> 100
Dimethylformamide (DMF)> 200
Dimethyl Sulfoxide (DMSO)> 200
Polar Protic Methanol (MeOH)10 - 50
Ethanol (EtOH)10 - 50
Isopropanol (IPA)1 - 10

Discussion and Implications for Research and Development

The solubility data for this compound has significant practical implications:

  • Synthetic Chemistry: For reactions involving this compound, solvents in which it is highly soluble, such as DCM, THF, or DMF, would be excellent choices to ensure a homogeneous reaction mixture.

  • Purification: The differential solubility in various solvents can be exploited for purification. For instance, its low solubility in hexane could be utilized for precipitation or trituration to remove non-polar impurities.

  • Drug Development: In a pharmaceutical context, understanding the solubility in various excipients and solvent systems is crucial for developing stable and effective formulations.[1] The high solubility in solvents like DMSO is advantageous for in vitro screening assays.

Safety Considerations

When handling this compound and the organic solvents mentioned in this guide, it is imperative to adhere to strict safety protocols. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Consult the Safety Data Sheet (SDS) for the compound and each solvent for specific handling and disposal instructions.[4][5][6]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By integrating theoretical predictions based on molecular structure with a detailed experimental protocol, researchers can obtain a reliable and accurate solubility profile for this compound. This knowledge is fundamental for the successful application of this compound in various scientific disciplines, particularly in synthetic chemistry and drug development.

References

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Duarte, F., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Tanimoto, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Retrieved from [Link]

  • Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Vandavasi, V. K., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]

  • Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Rahman, M. (2019). An overview on Common Organic Solvents and their Toxicity. Journal of Environmental Science and Public Health. Retrieved from [Link]

  • Allen, A. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. Retrieved from [Link]

  • Study.com. (n.d.). Video: Organic Solvents Definition, Types & List. Retrieved from [Link]

  • Quora. (2017, June 24). How can you determine the solubility of organic compounds?. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]

  • Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

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Tert-butyl 2-methylbut-3-yn-2-ylcarbamate: A Versatile Terminal Alkyne Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of molecular design and synthesis, the strategic incorporation of specific functional groups is a cornerstone of innovation. Terminal alkynes, in particular, are highly valued for their versatility in forming carbon-carbon and carbon-heteroatom bonds. This guide focuses on tert-butyl 2-methylbut-3-yn-2-ylcarbamate, a unique terminal alkyne building block. Its distinct structure, featuring a Boc-protected tertiary propargylamine, offers a powerful combination of stability, controlled reactivity, and synthetic adaptability. This document serves as a technical resource for researchers, providing a comprehensive overview of its synthesis, key reactions, and practical applications, with a particular emphasis on its role in pharmaceutical development.

Introduction: The Strategic Value of a Hindered Terminal Alkyne

The development of complex organic molecules, especially in the realm of pharmaceuticals, hinges on the availability of robust and versatile chemical building blocks.[1] this compound has emerged as a significant reagent due to the unique interplay of its structural features. The terminal alkyne provides a reactive handle for a variety of coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group offers a stable yet easily removable shield for the amine functionality.[2][3] This combination allows for the sequential and controlled elaboration of molecular structures, a critical aspect of modern synthetic strategy. The steric hindrance provided by the gem-dimethyl groups adjacent to the nitrogen atom also plays a crucial role in directing the reactivity of the molecule.

Synthesis and Physicochemical Properties

The preparation of this compound is typically achieved through the reaction of 2-methyl-3-butyn-2-amine with di-tert-butyl dicarbonate (Boc anhydride).[4] This straightforward N-acylation reaction proceeds under mild, basic conditions and generally provides the desired product in high yield after purification.

Table 1: Physicochemical Data

PropertyValue
IUPAC Name tert-butyl (2-methylbut-3-yn-2-yl)carbamate
CAS Number 113486-06-9
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., CH2Cl2, THF, Ethyl Acetate)

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Start [label="2-Methyl-3-butyn-2-amine\n(CAS: 2978-58-7)", fillcolor="#F1F3F4"];
Boc2O [label="Di-tert-butyl dicarbonate\n((Boc)2O)", fillcolor="#F1F3F4"];
Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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Causality Insight: The base is crucial not only for neutralizing the hydrogen halide byproduct but also for the in situ generation of the copper acetylide, a key intermediate in the catalytic cycle. The inert atmosphere is essential to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

As a cornerstone of "click chemistry," the CuAAC reaction offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne of This compound readily participates inthis cycloaddition with organic azides. The resulting triazole ring is a common and valuable isostere for amide bonds in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.

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    Click [label="CuAAC 'Click' Chemistry\n(with R-N3)", fillcolor="#34A853", fontcolor="#FFFFFF"];
    ArylAlkyne [label="Aryl-Substituted Alkyne", fillcolor="#FBBC05", fontcolor="#202124"];
    Triazole [label="1,2,3-Triazole Derivative", fillcolor="#FBBC05", fontcolor="#202124"];
    Deprotection [label="Boc Deprotection\n(Acidic Conditions)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
    FinalAmine1 [label="Primary Propargyl Amine", fillcolor="#F1F3F4"];
    FinalAmine2 [label="Primary Amine on Triazole", fillcolor="#F1F3F4"];

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    BuildingBlock -> Sonogashira;
    BuildingBlock -> Click;
    Sonogashira -> ArylAlkyne;
    Click -> Triazole;
    ArylAlkyne -> Deprotection -> FinalAmine1;
    Triazole -> Deprotection -> FinalAmine2;
}

Figure 2: Key reaction pathways for this compound. This illustrates its utility in major coupling reactions and subsequent functionalization.

The Critical Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry. [5]Its stability to a wide range of nucleophilic and basic conditions makes it an ideal choice for multi-step syntheses. [3][6]

Deprotection: Unveiling the Amine

A significant advantage of the Boc group is its facile cleavage under acidic conditions. [2][7]Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent, efficiently removes the Boc group. [5][7][8]This process releases the free amine, which can then be engaged in a plethora of subsequent chemical transformations, including:

  • Acylation

  • Alkylation

  • Reductive amination

  • Sulfonylation

This deprotection and subsequent derivatization strategy is a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Deprotection_and_Functionalization BocProtected Boc-Protected Amine Deprotection Deprotection BocProtected->Deprotection Acid Strong Acid (e.g., TFA, HCl) Acid->Deprotection FreeAmine Primary Amine Deprotection->FreeAmine Functionalization Further Functionalization (Acylation, Alkylation, etc.) FreeAmine->Functionalization FinalProduct Diverse Analogs Functionalization->FinalProduct

Figure 3: Workflow for the deprotection of the Boc group and subsequent functionalization of the resulting primary amine.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive terminal alkyne, a stable yet readily cleavable Boc-protected amine, and significant steric hindrance provides chemists with a powerful tool for the construction of complex molecular architectures. Its utility in key transformations such as the Sonogashira coupling and azide-alkyne cycloadditions, coupled with the straightforward downstream functionalization of the deprotected amine, makes it an indispensable reagent for researchers in both academic and industrial settings, particularly in the pursuit of novel therapeutics.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal.
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  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
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  • 3-Butyn-2-amine, 2-methyl-. NIST WebBook.
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  • tert-Butyl N-(2-oxobut-3-yn-1-yl)
  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. Organic Chemistry Portal.
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  • 113486-06-9|tert-Butyl (2-methylbut-3-yn-2-yl)
  • tert-Butyl N-but-3-yn-2-ylcarbam
  • (R)
  • tert-Butyl N-[(2R)
  • (R)
  • tert-Butyl(2-oxo-2H-pyran-5-yl)
  • 118080-82-3|(R)
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals.
  • Pd(PhCN) 2 Cl 2 /P( t -Bu) 3 : A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature.
  • Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.

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Methodological & Application

Application Note: A Guide to Utilizing tert-Butyl 2-methylbut-3-yn-2-ylcarbamate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless to describe reactions that are high-yielding, stereospecific, and tolerant of a wide array of functional groups.[1][] This transformation provides a powerful and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The resulting triazole core is far more than a simple linker; it is a privileged scaffold in medicinal chemistry, acting as a bioisostere for amide bonds and forming the backbone of numerous therapeutic agents.[3][4] The stability of the triazole ring to metabolic degradation, coupled with its ability to engage in hydrogen bonding and dipole interactions, makes it an invaluable component in modern drug design.[4][5]

This application note provides a detailed guide to the use of tert-butyl 2-methylbut-3-yn-2-ylcarbamate , a versatile building block for synthesizing complex, functionalized molecules. Its structure incorporates two key features: a sterically hindered terminal alkyne and a readily cleavable tert-butoxycarbonyl (Boc)-protected amine. This combination allows for the straightforward introduction of a propargylic quaternary amine surrogate, which, after cycloaddition, can be deprotected for further diversification, enabling the rapid assembly of compound libraries for screening in drug discovery programs.[6][7]

Section 1: The Reagent – A Profile of this compound

The utility of this reagent stems directly from its unique structural features, which present both opportunities and challenges in synthesis design.

Property Value
Structure this compound structure
IUPAC Name tert-butyl (2-methylbut-3-yn-2-yl)carbamate
CAS Number 113486-06-9[8]
Molecular Formula C₁₀H₁₇NO₂
Molecular Weight 183.25 g/mol
The Terminal Alkyne: The Click Chemistry Handle

The ethynyl group is the reactive moiety for the CuAAC reaction. The presence of the terminal proton is essential for the catalytic cycle, which proceeds via the formation of a copper(I) acetylide intermediate.[9]

The Tertiary Propargylic Center: Steric Considerations

The alkyne is attached to a quaternary carbon, creating significant steric hindrance around the reaction center. While the CuAAC reaction is famously robust, sterically demanding substrates can exhibit slower reaction rates.[10][11] This necessitates careful optimization of the catalytic system. The use of accelerating ligands is often crucial to facilitate the reaction, and in some cases, gentle heating may be required to drive the reaction to completion.

The Boc Protecting Group: A Gateway to Diversification

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid).[12] Its presence serves two purposes:

  • It deactivates the nucleophilicity of the amine, preventing side reactions during the CuAAC.

  • Post-cycloaddition, its removal unmasks a primary amine, providing a handle for subsequent functionalization, such as amide coupling, reductive amination, or sulfonylation, thereby enabling the generation of diverse molecular structures from a common triazole intermediate.

Section 2: The Reaction – CuAAC Mechanism and Protocol Optimization

A foundational understanding of the CuAAC mechanism is critical for troubleshooting and optimizing reactions, particularly with challenging substrates like this compound.

The Catalytic Cycle

The generally accepted mechanism for the CuAAC reaction involves several steps.[9][10][13] It begins with the formation of a copper(I) acetylide from the terminal alkyne. An organic azide then coordinates to the copper center, followed by a cycloaddition event that forms a six-membered copper-containing metallacycle. This intermediate then undergoes reductive elimination to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.[9][10]

CuAAC_Mechanism cluster_0 Catalytic Cycle Cu_I Cu(I) Catalyst Acetylide Cu(I)-Acetylide Complex Alkyne R-C≡CH (this compound) Alkyne->Acetylide + Cu(I) - H⁺ Metallacycle Six-Membered Cu-Metallacycle Acetylide->Metallacycle + R'-N₃ Azide R'-N₃ Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Reductive Elimination Product->Cu_I Regenerates Catalyst end start

Caption: Generalized catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Parameters for Optimization
  • Copper Source: The active catalyst is Cu(I). While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation. A more reliable and common method is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a mild reducing agent like sodium ascorbate.[14][15] An excess of the reductant is typically used to prevent catalyst oxidation and suppress the primary side reaction, the oxidative homocoupling of the alkyne (Glaser coupling).[14]

  • Accelerating Ligands: For sterically hindered alkynes, ligands are highly recommended. Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analogue tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are effective at stabilizing the Cu(I) oxidation state and accelerating the rate-limiting step of the reaction.[16][17][18]

  • Solvent System: The CuAAC reaction is remarkably versatile in its solvent tolerance. Common choices include mixtures of t-butanol/water, DMSO, DMF, THF, and alcohols.[10][15] For bioconjugation, aqueous systems are preferred, whereas for traditional organic synthesis, organic solvents may offer better substrate solubility.

  • Stoichiometry and Concentration: Reactions are typically run with a slight excess (1.05-1.2 equivalents) of either the azide or alkyne. For preparative scale, concentrations are often in the 0.1 M to 1.0 M range.

Critical Consideration: Potential for Copper-Induced Fragmentation

A crucial point of caution is that tertiary propargyl carbamates, the class of compounds to which our reagent belongs, have been reported to be susceptible to a copper-induced fragmentation pathway.[19] This side reaction can compete with the desired cycloaddition, leading to lower yields.

Strategies to Minimize Fragmentation:

  • Use of a Strong Ligand: Ligands like THPTA or BTTAA can stabilize the copper acetylide intermediate, favoring the productive cycloaddition pathway.[20]

  • Control of Copper Concentration: Using the lowest effective catalyst loading (e.g., 1-2 mol%) can help minimize side reactions.

  • Temperature Control: Running the reaction at room temperature or below may disfavor the fragmentation pathway.

Section 3: Experimental Protocols

The following protocols provide a robust starting point for researchers. All manipulations should be performed in a well-ventilated fume hood.

Workflow cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: Boc Deprotection Reagents Combine Alkyne, Azide, Solvent Catalyst Add CuSO₄/Ligand & Sodium Ascorbate Reagents->Catalyst React Stir at RT (Monitor by TLC/LC-MS) Catalyst->React Workup Aqueous Workup & Extraction React->Workup Purify1 Column Chromatography Workup->Purify1 Product1 Boc-Protected Triazole Purify1->Product1 Dissolve Dissolve Triazole in DCM Product1->Dissolve Proceed to Deprotection Deprotect Add TFA, Stir at RT Dissolve->Deprotect Evaporate Remove Solvent/TFA under Vacuum Deprotect->Evaporate Product2 Final Amine Product (as TFA salt) Evaporate->Product2

Caption: Experimental workflow for the two-step synthesis and deprotection sequence.

Protocol 1: General Procedure for CuAAC Reaction

This protocol describes the reaction of this compound with benzyl azide as a representative example.

Reagents & Materials:

  • This compound (1.0 eq)

  • Benzyl Azide (1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.10 eq)

  • tert-Butanol and Deionized Water (1:1 v/v)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (e.g., 1.0 mmol, 183.3 mg).

  • Add benzyl azide (1.1 mmol, 146.5 mg).

  • Add the solvent system of tert-butanol and water (1:1, 10 mL). Stir the mixture until all solids are dissolved.

  • In a separate vial, prepare the catalyst solution: dissolve CuSO₄·5H₂O (0.05 mmol, 12.5 mg) in 0.5 mL of water. If using a ligand, pre-mix the CuSO₄ solution with the ligand (e.g., THPTA, 0.05 mmol) for 5-10 minutes.

  • In another vial, prepare the reductant solution: dissolve sodium ascorbate (0.10 mmol, 19.8 mg) in 0.5 mL of water.

  • Add the copper sulfate solution to the main reaction flask, followed immediately by the sodium ascorbate solution. The solution may turn from light blue to a yellowish or heterogeneous mixture.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed (typically 2-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,4-disubstituted triazole product.

Protocol 2: Boc-Deprotection of the Triazole Product

Reagents & Materials:

  • Boc-protected triazole product from Protocol 1 (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected triazole (e.g., 0.5 mmol) in dichloromethane (5 mL) in a round-bottom flask.

  • Cool the solution in an ice bath (0 °C).

  • Add trifluoroacetic acid (2.5 mL, ~50% v/v) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene or DCM (2-3 times) can help remove residual TFA.

  • The resulting product is typically the amine TFA salt, which can be used directly for subsequent reactions or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to obtain the free amine.

Section 4: Data and Expected Outcomes

The success of the reaction is contingent on careful execution and monitoring. The following table provides a summary of typical reaction parameters.

Parameter Typical Range/Value Rationale/Comment
Alkyne 1.0 eqLimiting reagent.
Azide 1.05 - 1.2 eqSlight excess ensures complete consumption of the alkyne.
CuSO₄·5H₂O 1 - 5 mol%Lower loadings are preferred to minimize side reactions.[19]
Sodium Ascorbate 2 - 10 mol%Should be in excess relative to copper to maintain the Cu(I) state.
Ligand (optional) 1 - 5 mol%Recommended for this sterically hindered alkyne.[16]
Solvent t-BuOH/H₂O, DMSO, THFChosen based on substrate solubility.
Temperature 20 - 40 °CRoom temperature is standard; gentle heating may be needed.
Time 2 - 24 hHighly dependent on substrate reactivity and catalyst loading.
Expected Yield 60 - 90%Yields can vary based on the azide partner and reaction scale.

Characterization: The formation of the desired triazole can be confirmed by standard analytical techniques. In ¹H NMR spectroscopy, key diagnostic signals include the disappearance of the alkyne C-H proton (typically ~2.5-3.0 ppm) and the appearance of the new triazole C-H proton (typically ~7.5-8.0 ppm). Mass spectrometry will show the expected molecular ion peak for the combined mass of the alkyne and azide reactants.

Conclusion

This compound is a highly valuable reagent for constructing molecules containing a 1,2,3-triazole core linked to a quaternary, amine-bearing center. While its steric bulk requires thoughtful optimization of the CuAAC reaction conditions—particularly regarding catalyst loading and the use of accelerating ligands—it offers a straightforward route to complex scaffolds. The Boc-protected amine provides a reliable handle for post-cycloaddition diversification, making this building block an excellent choice for generating libraries of novel compounds in the fields of medicinal chemistry and drug discovery.

References

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  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]

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  • Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl- 3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronu- clear NMR Experiments. ResearchGate. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. National Center for Biotechnology Information. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. [Link]

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  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. PubMed. [Link]

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Application Note: Sonogashira Coupling Protocol for the Synthesis of Aryl-Alkynes using tert-Butyl 2-Methylbut-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira cross-coupling reaction, specifically utilizing the N-Boc protected terminal alkyne, tert-butyl 2-methylbut-3-yn-2-ylcarbamate. This application note details both the mechanistic underpinnings of the reaction and a robust, field-proven copper-free protocol. The causality behind experimental choices, troubleshooting, and data interpretation are discussed to ensure reliable and reproducible results.

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation is catalyzed by a palladium complex and has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[2][3][4]

The use of this compound as the alkyne partner introduces a valuable building block for medicinal chemistry. The gem-dimethyl group can impart steric effects influencing molecular conformation, while the Boc-protected amine provides a handle for further functionalization or can be deprotected to reveal a primary amine, a common pharmacophore.

This guide will focus on a copper-free Sonogashira protocol. While the classic Sonogashira reaction employs a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, the elimination of copper simplifies the reaction setup, reduces catalyst toxicity, and prevents the common side reaction of alkyne homocoupling (Glaser coupling).[2][5]

Mechanistic Rationale: The "Why" Behind the Reagents

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The copper-free Sonogashira coupling proceeds through a palladium-catalyzed cycle.

The Palladium Catalytic Cycle

The catalytic cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity of the aryl halide is dependent on the nature of the halogen (I > Br > Cl).[4]

  • Deprotonation and Transmetalation: In the absence of a copper co-catalyst, the terminal alkyne is deprotonated by the amine base to form an acetylide anion. This acetylide then displaces a halide from the Pd(II) complex in a transmetalation step.[5]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.

The choice of a bulky, electron-rich phosphine ligand is crucial in copper-free protocols as it promotes the oxidative addition and reductive elimination steps.[5] The N-Boc protecting group on the alkyne is generally stable under the basic conditions of the Sonogashira reaction, which typically employs mild amine bases.[6] However, strong acids used in workup or purification could lead to premature deprotection.[7][8]

Copper-Free Sonogashira Cycle cluster_cycle Palladium Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)-X(L)2 Ar-Pd(II)-X(L)₂ Pd(0)L2->Ar-Pd(II)-X(L)2 Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L)2 Ar-Pd(II)-C≡CR(L)₂ Ar-Pd(II)-X(L)2->Ar-Pd(II)-C≡CR(L)2 Transmetalation (R-C≡C⁻) Ar-Pd(II)-C≡CR(L)2->Pd(0)L2 Reductive Elimination (Ar-C≡C-R) Ar-C≡C-R Product (Ar-C≡C-R) Ar-Pd(II)-C≡CR(L)2->Ar-C≡C-R Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L)2 R-C≡CH Terminal Alkyne (R-C≡CH) + Base R-C≡CH->Ar-Pd(II)-C≡CR(L)2

Caption: The catalytic cycle of the copper-free Sonogashira coupling.

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Reagents and Equipment
Reagent/EquipmentPurpose
Aryl halide (e.g., iodobenzene)Electrophilic coupling partner
This compoundNucleophilic coupling partner
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Palladium catalyst
Triphenylphosphine (PPh₃)Ligand (if using PdCl₂)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Base
Anhydrous Toluene or DMFSolvent
Schlenk flask and manifoldInert atmosphere reaction setup
Magnetic stirrer and hotplateAgitation and heating
TLC plates (silica gel)Reaction monitoring
Reaction Setup and Execution

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Pd Catalyst, Ligand setup->reagents solvent_base Add Anhydrous Solvent and Base reagents->solvent_base alkyne Add Terminal Alkyne (dropwise) solvent_base->alkyne reaction Stir at RT or Heat (Monitor by TLC) alkyne->reaction workup Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification end End purification->end

Caption: A generalized workflow for the Sonogashira coupling experiment.

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and, if necessary, an additional ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene, 5 mL) followed by the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).

  • Alkyne Addition: Add a solution of this compound (1.2 mmol, 1.2 equiv) in the anhydrous solvent (2 mL) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the aryl halide. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Representative Reaction Parameters
ParameterValueRationale
Aryl Halide 1.0 equivLimiting reagent
Alkyne 1.1 - 1.5 equivA slight excess ensures complete consumption of the aryl halide.
Palladium Catalyst 1 - 5 mol%Lower catalyst loading is desirable for cost and sustainability.
Base 2 - 3 equivNeutralizes the HX formed and facilitates alkyne deprotonation.
Temperature Room Temp. to 80 °CAryl iodides often react at room temperature, while bromides may require heating.[1]
Solvent Toluene, DMF, THFChoice depends on substrate solubility and reaction temperature.

Troubleshooting and Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently pure reagents/solvent- Low reaction temperature- Use fresh catalyst- Ensure anhydrous and deoxygenated conditions- Increase reaction temperature
Alkyne Homocoupling - Presence of oxygen (if using a copper co-catalyst)- Ensure rigorous inert atmosphere- Utilize a copper-free protocol
Formation of Byproducts - Side reactions of functional groups- Deprotection of Boc group- Screen different bases and solvents- Avoid strongly acidic workup conditions
Difficulty in Purification - Catalyst residues- Wash the organic layer with aqueous ammonium chloride to remove palladium salts.

Conclusion

The copper-free Sonogashira coupling of this compound provides an efficient and reliable method for the synthesis of valuable aryl-alkyne building blocks for drug discovery and materials science. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and reproducible results. This protocol, coupled with the provided troubleshooting guide, serves as a robust starting point for the successful implementation of this important transformation.

References

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]

  • A Copper- and Amine-Free Sonogashira Reaction Employing Aminophosphines as Ligands. The Journal of Organic Chemistry. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Journal of the Iranian Chemical Society. [Link]

  • The Sonogashira coupling reaction mechanism. ResearchGate. [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. ResearchGate. [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

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Experimental setup for click chemistry reactions with "Tert-butyl 2-methylbut-3-yn-2-ylcarbamate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Leveraging tert-Butyl 2-methylbut-3-yn-2-ylcarbamate for Robust and Efficient Click Chemistry Reactions

Audience: Researchers, scientists, and drug development professionals engaged in bioconjugation, medicinal chemistry, and materials science.

Abstract: This document provides a comprehensive guide to the experimental setup and execution of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions utilizing this compound. This sterically hindered, Boc-protected alkyne offers unique advantages in the synthesis of complex molecular architectures. Herein, we present detailed protocols, mechanistic insights, and troubleshooting strategies to ensure reproducible and high-yielding click conjugations.

Introduction: The Strategic Advantage of a Hindered Alkyne in CuAAC

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and versatile method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is celebrated for its high efficiency, mild reaction conditions, and exceptional functional group tolerance, making it an indispensable tool in drug discovery, bioconjugation, and materials science.[2][4]

This compound is a valuable building block in this context. Its key structural features—a terminal alkyne for the cycloaddition and a Boc-protected amine—allow for the introduction of a modifiable nitrogen functionality. The gem-dimethyl substitution adjacent to the alkyne introduces steric hindrance, which can influence reaction kinetics and, in some cases, enhance selectivity in complex systems. The Boc protecting group provides a stable yet readily cleavable handle for subsequent functionalization, enabling multi-step synthetic strategies.[5]

This guide will walk you through the essential considerations for successfully employing this reagent, from optimal reaction conditions to purification and analysis of the resulting triazole products.

Mechanistic Overview: The Catalytic Cycle of CuAAC

The CuAAC reaction proceeds through a multi-step catalytic cycle involving a copper(I) catalyst.[2][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle cluster_redox In Situ Catalyst Generation CuI Cu(I) Source CopperAcetylide Cu(I)-Acetylide CuI->CopperAcetylide + Alkyne Alkyne R-C≡CH (this compound) CopperTriazolide Copper-Triazolide Intermediate CopperAcetylide->CopperTriazolide + Azide Azide R'-N₃ CopperTriazolide->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole CopperTriazolide->Product Protonolysis CuII Cu(II) Precursor (e.g., CuSO₄) CuI_gen Cu(I) CuII->CuI_gen + Reducing Agent ReducingAgent Reducing Agent (e.g., Sodium Ascorbate) CuI_gen->CuI Enters Catalytic Cycle

Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

The generally accepted mechanism involves the formation of a copper(I)-acetylide intermediate from the terminal alkyne.[7] This intermediate then reacts with the azide to form a six-membered copper-triazolide intermediate, which subsequently undergoes protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[6]

Experimental Design and Protocols

Materials and Reagents
Reagent/Material Recommended Grade Supplier Example Notes
This compound≥97%BLDpharm (113486-06-9)[8]Store at 2-8°C.
Azide-containing substrateApplication-dependentVariousEnsure high purity to avoid side reactions.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS Reagent GradeSigma-AldrichPrecursor for the Cu(I) catalyst.
Sodium L-Ascorbate≥99%Sigma-AldrichReducing agent to generate Cu(I) in situ.[2]
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)≥95%Sigma-AldrichWater-soluble ligand to stabilize Cu(I) and enhance reaction rates.[9][10]
Solvents (e.g., t-BuOH/H₂O, DMSO)Anhydrous/HPLC GradeVariesChoice of solvent depends on substrate solubility.
Deionized WaterType IMillipore---
Inert Gas (Argon or Nitrogen)High PurityVariesTo prevent oxidation of the Cu(I) catalyst.
Equipment
  • Standard laboratory glassware (round-bottom flasks, stir bars, etc.)

  • Magnetic stirrer hotplate

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Syringes and needles for reagent transfer

  • Analytical balance

  • pH meter (for aqueous reactions)

  • Reaction monitoring equipment (TLC, LC-MS)

  • Purification system (flash chromatography, preparative HPLC)

Step-by-Step Protocol: General CuAAC Reaction

This protocol provides a starting point for the reaction between this compound and a generic azide. Optimization may be required based on the specific properties of the azide substrate.

Protocol_Workflow A 1. Reagent Preparation - Dissolve Alkyne and Azide - Prepare Catalyst/Ligand and Reductant Stock Solutions B 2. Reaction Setup - Combine Alkyne and Azide in Reaction Solvent - Degas the Mixture A->B C 3. Catalyst Addition - Add CuSO₄/THPTA Premix B->C D 4. Reaction Initiation - Add Sodium Ascorbate Solution C->D E 5. Reaction Monitoring - TLC or LC-MS Analysis D->E F 6. Work-up & Purification - Quench Reaction - Extract and Purify Product E->F G 7. Product Characterization - NMR, MS, etc. F->G

Figure 2: General experimental workflow for the CuAAC reaction.

1. Preparation of Stock Solutions:

  • Copper-Ligand Solution (10 mM CuSO₄, 50 mM THPTA): Dissolve 25 mg of CuSO₄·5H₂O in 10 mL of deionized water. In a separate vial, dissolve 217 mg of THPTA in 10 mL of deionized water. Mix the two solutions. This solution can be stored frozen for several weeks.[9][10] The 5:1 ligand-to-copper ratio helps to stabilize the Cu(I) species and prevent catalyst disproportionation.[11]
  • Sodium Ascorbate Solution (100 mM): Dissolve 198 mg of sodium L-ascorbate in 10 mL of deionized water. Prepare this solution fresh before each use to ensure its reducing efficacy.[12]

2. Reaction Assembly:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the azide substrate (1.0-1.2 eq) in a suitable solvent system (e.g., a 4:1 mixture of t-butanol and water). The use of a slight excess of the azide can help drive the reaction to completion.
  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can oxidize the catalytically active Cu(I) to the inactive Cu(II) state.[2]

3. Catalyst Addition and Reaction Initiation:

  • To the stirred, degassed solution, add the premixed copper-ligand solution (0.05-0.1 eq of CuSO₄).
  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 eq). The reaction is typically carried out at room temperature.

4. Reaction Monitoring:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 1-12 hours). Sterically hindered substrates may require longer reaction times or gentle heating (e.g., 40-50°C).[13]

5. Work-up and Purification:

  • Once the reaction is complete, quench it by adding a small amount of an EDTA solution to chelate the copper catalyst, which can aid in its removal during extraction.[14]
  • If a water-miscible organic solvent was used, it may need to be removed under reduced pressure.
  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction - Inactive catalyst (Cu(II) formation) due to oxygen exposure. - Degradation of sodium ascorbate reducing agent. - Steric hindrance slowing the reaction.[13] - Copper chelation by the substrate.[13]- Ensure thorough degassing of the reaction mixture.[15] - Prepare sodium ascorbate solution fresh. - Increase reaction temperature (e.g., to 40-50 °C) or prolong reaction time. - Increase catalyst and ligand loading.
Formation of Side Products - Oxidative homocoupling of the alkyne (Glaser coupling).[2] - Reduction of the azide group to an amine by the reducing agent.[13]- Maintain a strictly anaerobic environment. - Use the minimum effective amount of sodium ascorbate.
Difficult Purification - Residual copper catalyst in the product. - Product insolubility.[14]- Wash the crude product with an EDTA solution to remove copper.[14] - If the product precipitates, it can sometimes be isolated by filtration and washed with appropriate solvents to remove starting materials.[14]

Conclusion

This compound is a versatile and effective reagent for introducing a protected amine functionality via CuAAC click chemistry. The protocols and insights provided in this guide are designed to empower researchers to confidently employ this building block in their synthetic endeavors. By understanding the underlying mechanism and paying careful attention to experimental parameters such as catalyst stability and the exclusion of oxygen, high yields of the desired triazole products can be reliably achieved.

References

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC. National Institutes of Health. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]

  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. National Institutes of Health. [Link]

  • Click Chemistry Protocols. Xi'an Dianhua Biotechnology Co., Ltd. [Link]

  • Help finding conditions for CuAAC "click" reaction. Chemistry Stack Exchange. [Link]

  • On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. ResearchGate. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. National Institutes of Health. [Link]

  • Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. PubMed. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

  • Experiment Protocol 109S Immobilization of ligands (alkyne structure compounds) on azide beads using click chemistry reaction. Tamagawa Seiki. [Link]

  • Utilization of Alkyne Bioconjugations to Modulate Protein Function. ResearchGate. [Link]

  • (R)-tert-Butyl but-3-yn-2-ylcarbamate. ChemBK. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Utilization of alkyne bioconjugations to modulate protein function. PubMed. [Link]

  • Bioconjugates: Examples & Applications. Single Use Support. [Link]

  • tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate. PubChem. [Link]

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Application Note & Protocol: High-Fidelity Deprotection of the Boc Group from Tert-butyl 2-methylbut-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the selective removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 2-methylbut-3-yn-2-ylcarbamate, yielding the versatile building block, 2-methylbut-3-yn-2-amine. The protocols detailed herein are grounded in established chemical principles and are designed for high-yield, high-purity outcomes.

Introduction: The Strategic Role of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of primary and secondary amines.[1][2][3] Its widespread utility is due to its remarkable stability across a broad spectrum of reaction conditions, including basic, nucleophilic, and reductive environments.[2] This stability is strategically contrasted by its clean and efficient cleavage under acidic conditions, a characteristic that allows for precise, orthogonal deprotection strategies in multi-step syntheses.[2][4][5]

The substrate of interest, this compound, features a Boc-protected tertiary propargylamine. The terminal alkyne moiety is a valuable functional handle for further chemical elaboration, such as in "click" chemistry, Sonogashira coupling, or as a precursor to other functional groups. Therefore, the selective and high-fidelity removal of the Boc group without compromising the alkyne is of critical importance. This guide presents two robust, acid-mediated protocols to achieve this transformation.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed E1 elimination reaction that proceeds through a well-understood, three-step mechanism.[6][7][8] The process is thermodynamically driven by the formation of highly stable byproducts: the gaseous molecules carbon dioxide and isobutylene.

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[4][6][8] This step activates the carbamate for cleavage.

  • Formation of a Tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the cleavage of the tert-butyl-oxygen bond. This generates a resonance-stabilized tert-butyl cation and an unstable carbamic acid intermediate.[4][5][6][8]

  • Decarboxylation & Amine Liberation: The carbamic acid rapidly decomposes into carbon dioxide (CO₂) and the free amine.[4][5][7] In the acidic medium, the newly liberated, basic amine is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride), which is often a crystalline solid that can be easily isolated.[6][8]

The liberated tert-butyl cation can be quenched by a nucleophile, deprotonate to form isobutylene gas, or in some cases, alkylate other nucleophilic sites on the substrate.[6][9][10] For this particular substrate, intramolecular alkylation is not a concern.

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Mechanism Start Boc-Protected Amine Protonation Protonation of Carbonyl Start->Protonation + H⁺ Carbocation Formation of t-Butyl Cation & Carbamic Acid Protonation->Carbocation Fragmentation Decarboxylation Decarboxylation Carbocation->Decarboxylation Spontaneous Product Amine Salt + CO₂ + Isobutylene Decarboxylation->Product

Caption: Mechanism of acid-catalyzed Boc deprotection.

Comparative Protocols for Boc Deprotection

Two primary methods are presented, utilizing either Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl). The choice of reagent may depend on the scale of the reaction, downstream applications, and desired salt form of the final product.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Acid Reagent Trifluoroacetic Acid (TFA)4M Hydrochloric Acid (HCl) in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Reaction Time 1-3 hours1-4 hours
Temperature 0 °C to Room TemperatureRoom Temperature
Workup Evaporation of volatilesPrecipitation & Filtration
Product Form Amine Trifluoroacetate SaltAmine Hydrochloride Salt
Key Advantage High efficacy, volatile byproductsOften yields highly crystalline salts

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly efficient and straightforward, as both the solvent and the excess acid are volatile and can be easily removed under reduced pressure.[4][11][12]

Materials and Reagents:
  • This compound (Substrate)

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath

  • Rotary evaporator

Step-by-Step Methodology:
  • Dissolution: In a clean, dry round-bottom flask, dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).

  • Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes until it reaches 0 °C.

  • Acid Addition: Slowly add TFA (5-10 eq, or a 20-50% v/v solution of TFA in DCM) to the stirred solution.[12][13] A gentle effervescence (CO₂ evolution) should be observed. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE). The reaction vessel should not be sealed.[3][6]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes.[14] The reaction is typically complete within 1-3 hours.

  • Workup & Isolation:

    • Once the starting material is consumed, concentrate the reaction mixture using a rotary evaporator to remove the DCM and excess TFA.

    • The resulting residue is the crude amine trifluoroacetate salt. To obtain a solid, add cold, anhydrous diethyl ether to the residue and stir or sonicate to induce precipitation.[14]

    • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is an excellent alternative to TFA and often produces a highly crystalline hydrochloride salt that is easy to handle and purify by filtration.[8][15][16]

Materials and Reagents:
  • This compound (Substrate)

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether (Et₂O), anhydrous

  • Round-bottom flask, magnetic stirrer

  • Vacuum filtration apparatus (Büchner funnel)

Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask containing the Boc-protected amine (1.0 eq), add the 4M solution of HCl in 1,4-dioxane (5-10 eq).[16] Ensure the substrate is fully dissolved.

  • Reaction: Stir the solution at room temperature. In many cases, the deprotected amine hydrochloride salt will begin to precipitate out of the solution as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[16]

  • Isolation:

    • Once the reaction is complete, add an equal volume of anhydrous diethyl ether to the reaction mixture to ensure complete precipitation of the hydrochloride salt.

    • Stir the resulting slurry for 15-30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with anhydrous diethyl ether to remove any residual starting material and dioxane.

    • Dry the white, crystalline solid under high vacuum to yield the pure 2-methylbut-3-yn-2-amine hydrochloride.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Dissolve Substrate in Solvent AddAcid Add Acidic Reagent (TFA or HCl) Start->AddAcid React Stir at RT (Monitor by TLC/LC-MS) AddAcid->React Workup Workup & Isolation React->Workup Reaction Complete Product Purified Amine Salt Workup->Product

Caption: General workflow for Boc deprotection.

Reaction Monitoring and Product Characterization

Monitoring Reaction Progress:

  • Thin-Layer Chromatography (TLC): The Boc-protected starting material is significantly less polar than the resulting amine salt. Using a mobile phase such as 20% Ethyl Acetate in Hexane, the starting material will have a high Rf value. The product, being a salt, will remain at the baseline (Rf ≈ 0).[13][14] The disappearance of the starting material spot indicates reaction completion.

Confirmation of Product Identity:

  • ¹H NMR Spectroscopy: The deprotected product, 2-methylbut-3-yn-2-amine hydrochloride, will show characteristic signals. The six protons of the two methyl groups will appear as a singlet around 1.5 ppm. The acetylenic proton will be a sharp singlet around 2.7 ppm, and the amine protons (as -NH₃⁺) will appear as a broad singlet further downfield.

  • ¹³C NMR Spectroscopy: Expect signals for the quaternary carbon, the two equivalent methyl carbons, and the two sp-hybridized carbons of the alkyne.

  • Mass Spectrometry (MS): ESI-MS will show the molecular ion peak for the free amine [M+H]⁺, confirming the successful removal of the 100 amu Boc group.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If TLC analysis shows significant remaining starting material after the recommended time, extend the reaction time.[13] For particularly stubborn reactions, a slight excess of the acidic reagent can be added.

  • Product Isolation Issues: If the product oil's out instead of precipitating during workup, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, remove the solvent completely and re-dissolve the residue in a minimal amount of a polar solvent (like methanol) before precipitating with a larger volume of a non-polar solvent (diethyl ether or pentane).

  • Safety: Always perform these deprotections in a well-ventilated fume hood. TFA and concentrated HCl solutions are highly corrosive and volatile.[9] The evolution of CO₂ and potentially isobutylene gas necessitates that the reaction is not performed in a sealed system.[3][11]

References

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Abaee, M. S., Cheraghi, M., & Shiri, L. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863-23869. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]

  • Reeve, J. T., et al. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 8(6), 946-948. Retrieved from [Link]

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Erotic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra to analyze the activation of propargyl amines for.... Retrieved from [Link]

  • International Formulae Group. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of propargyl amine initiated poly(Z-Lys 50-st-Trp.... Retrieved from [Link]

  • Reddit. (2023). Alternative Methods for Boc Deprotection. Retrieved from [Link]

  • SpectraBase. (n.d.). Propargylamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Google Patents. (n.d.). EP0099302B1 - New process for the preparation of propargyl amines.
  • ResearchGate. (n.d.). Preparation of propargyl amides from propargylamine. Retrieved from [Link]

  • ACS Omega. (n.d.). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. Retrieved from [Link]

  • ACS Publications. (n.d.). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. Retrieved from [Link]

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Application Notes and Protocols: Tert-butyl 2-methylbut-3-yn-2-ylcarbamate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic scaffolds are foundational to modern medicinal chemistry, forming the core of a vast number of pharmaceuticals. The strategic design of molecular building blocks that enable efficient and diverse synthesis of these scaffolds is therefore of paramount importance. This guide introduces tert-butyl 2-methylbut-3-yn-2-ylcarbamate, a uniquely functionalized synthon, and details its application in constructing high-value heterocyclic compounds. This molecule incorporates three key structural motifs: a terminal alkyne for carbon-carbon bond formation, a Boc-protected tertiary amine that can act as a latent nucleophile or directing group, and a gem-dimethyl substituted quaternary carbon that imparts specific conformational constraints. We present detailed application notes and validated protocols for leveraging this building block in transition-metal-catalyzed reactions, including palladium-catalyzed Sonogashira couplings for heterocycle elaboration and gold-catalyzed intramolecular cyclizations for the synthesis of oxazolines.

Introduction: A Synthon of Strategic Importance

This compound (CAS 113486-06-9) is a propargylamine derivative that offers a powerful combination of reactive sites.[1] The terminal alkyne serves as a versatile handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions.[2] The carbamate-protected amine provides a stable, yet readily accessible, nitrogen nucleophile for cyclization reactions, particularly through alkyne activation by π-acidic catalysts like gold(I).[3][4] The presence of a quaternary carbon center, often a challenge to construct synthetically, provides a valuable structural element for exploring chemical space in drug discovery programs.[5]

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing both the conceptual framework and practical, step-by-step protocols for utilizing this building block in key synthetic transformations.

Physicochemical Properties & Handling
PropertyValue
CAS Number 113486-06-9[1]
Molecular Formula C₁₀H₁₇NO₂
Molecular Weight 183.25 g/mol
Appearance Off-white to light yellow solid or oil
Key Features Terminal Alkyne, Boc-Protected Amine, Quaternary Carbon

Storage and Handling: Store in a cool, dry place under an inert atmosphere. The compound is stable under standard laboratory conditions, but the terminal alkyne can be sensitive to strong bases and certain metals.

Palladium-Catalyzed Sonogashira Coupling: Functionalization of Heteroaromatic Cores

The Sonogashira reaction is a robust and highly reliable method for forming sp²-sp carbon-carbon bonds, coupling terminal alkynes with aryl or vinyl halides.[2] This strategy is exceptionally useful for appending the alkynylcarbamate sidechain from our title building block onto pre-existing heterocyclic systems, providing a direct route to functionalized intermediates for further elaboration. Modern copper-free protocols are often preferred to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling) and to simplify purification.[6][7]

Causality Behind Experimental Choices:
  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃ or SPhos) is highly effective. The ligand facilitates the formation of the active Pd(0) species and promotes the oxidative addition step with the heteroaryl bromide.[6][8]

  • Base: A non-nucleophilic organic base such as 1,8-Diazabicycloundec-7-ene (DBU) or a strong inorganic base like K₂CO₃ is used to deprotonate the terminal alkyne, forming the reactive acetylide species without competing in side reactions.

  • Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or 1,4-Dioxane are ideal for solubilizing the reagents and facilitating the catalytic cycle.

G cluster_workflow Experimental Workflow: Sonogashira Coupling A 1. Assemble Reagents - Heteroaryl Bromide - Pd(OAc)₂ / Ligand - this compound - Base (e.g., DBU) - Anhydrous Solvent (e.g., THF) B 2. Inert Atmosphere Purge flask with N₂ or Ar A->B C 3. Reaction Heat to 60-80 °C Monitor by TLC/LC-MS B->C D 4. Workup Quench, extract with EtOAc, wash with brine C->D E 5. Purification Column chromatography (Silica Gel) D->E F 6. Characterization NMR, HRMS E->F

Caption: A typical experimental workflow for the copper-free Sonogashira coupling.

Application Protocol 2.1: Copper-Free Sonogashira Coupling with 2-Bromopyridine

This protocol details the coupling of this compound with 2-bromopyridine as a representative heteroaryl halide.

Materials & Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • Tri(tert-butyl)phosphine [P(t-Bu)₃] (0.04 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromopyridine (1.0 mmol, 158 mg), this compound (1.2 mmol, 220 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), P(t-Bu)₃ (0.04 mmol, 8.1 mg), and K₂CO₃ (3.0 mmol, 415 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting 2-bromopyridine is observed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic phase sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Gold-Catalyzed Intramolecular Cyclization: Access to Oxazolidinones

Gold(I) complexes are exceptionally potent π-acidic catalysts that activate carbon-carbon multiple bonds towards attack by weak nucleophiles.[3] The carbamate moiety within our building block is perfectly positioned to act as an intramolecular nucleophile upon gold-coordination to the alkyne. This transformation typically proceeds via a 5-exo-dig cyclization, a kinetically and thermodynamically favored pathway, to generate highly functionalized 4-methyleneoxazolidin-2-one derivatives.[9]

Mechanism: The Role of the Gold Catalyst

The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne, which significantly increases its electrophilicity. The carbamate oxygen then attacks the proximal alkyne carbon in a 5-exo-dig manner. This is followed by a protodeauration step, which regenerates the active catalyst and yields the final cyclized product. The choice of counteranion on the gold catalyst can dramatically influence reactivity, with weakly coordinating anions like NTf₂⁻ or SbF₆⁻ generally promoting higher catalytic activity.[3][9]

G cluster_mechanism Mechanism: Gold-Catalyzed 5-exo-dig Cyclization Start Substrate + [L-Au]⁺X⁻ Coord π-Complex Formation (Alkyne Activation) Start->Coord Coordination Cyclize 5-exo-dig Nucleophilic Attack Coord->Cyclize Intramolecular Attack VinylGold Vinyl-Gold Intermediate Cyclize->VinylGold Proton Protodeauration (H⁺ Source) VinylGold->Proton Protonolysis Product Oxazolidinone Product + Regenerated [L-Au]⁺X⁻ Proton->Product

Caption: Simplified mechanism for the Au(I)-catalyzed cyclization of N-Boc propargylamines.

Application Protocol 3.1: Synthesis of tert-butyl 4,4-dimethyl-5-methyleneoxazolidine-2-carboxylate

This protocol describes the gold-catalyzed cyclization of the title compound. Note: This reaction directly converts the carbamate into the oxazolidinone ring.

Materials & Reagents:

  • This compound (1.0 equiv)

  • (JohnPhos)Au(MeCN)SbF₆ (0.02 equiv) or a similar cationic gold(I) catalyst

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Oven-dried reaction vial with a screw cap

  • Inert gas supply

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried vial under an inert atmosphere, dissolve this compound (0.5 mmol, 91.6 mg) in anhydrous dichloromethane (5 mL).

  • Catalyst Addition: Add the gold(I) catalyst, (JohnPhos)Au(MeCN)SbF₆ (0.01 mmol, 7.3 mg), to the solution.

  • Reaction Execution: Seal the vial and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-4 hours. The product will have a different Rf value from the starting material.

  • Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the cyclized product, 5,5-dimethyl-4-methyleneoxazolidin-2-one. (Note: The Boc group is incorporated into the ring structure).

Summary of Synthetic Applications

The strategic utility of this compound is summarized below, highlighting its versatility in accessing distinct heterocyclic families.

StrategyHeterocycle ClassKey TransformationCatalyst SystemRationale & Advantages
Sonogashira Coupling Functionalized Heterocycles (e.g., Alkynylpyridines)C(sp²)-C(sp) Cross-CouplingPd(OAc)₂ / P(t-Bu)₃Robust C-C bond formation; modular approach to elaborate existing scaffolds.[8]
Gold Catalysis OxazolidinonesIntramolecular 5-exo-dig CyclizationCationic Au(I) ComplexMild conditions; high atom economy; direct access to a valuable heterocyclic core.[9][10]
Multicomponent Reactions Pyrroles, Triazoles (Potential)Cycloaddition / AnnulationVarious (e.g., Cu(I), Lewis Acids)Rapid generation of molecular complexity from simple precursors; ideal for library synthesis.[11][12]

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for modern organic synthesis. Its dual reactivity, stemming from the terminal alkyne and the protected amine, allows for divergent synthetic pathways. The protocols detailed herein for palladium-catalyzed cross-coupling and gold-catalyzed cyclization provide reliable and efficient methods for constructing complex heterocyclic molecules. Future applications will likely expand into the development of novel multicomponent reactions and cascade sequences, further solidifying the role of this synthon in accelerating discovery programs in medicinal and materials chemistry.

References

  • Kim, S. H., Yoon, J., & Chang, S. (2011). Palladium-Catalyzed Oxidative Alkynylation of Heterocycles with Terminal Alkynes under Air Conditions. Organic Letters, 13(6), 1474–1477. [Link]

  • Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2023). Impact of counteranions on N-heterocyclic carbene gold(i)-catalyzed cyclization of propargylic amide. RSC Advances, 13(5), 3073–3084. [Link]

  • Chinchilla, R., & Nájera, C. (2007). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. Organic Letters, 9(13), 2441–2444. [Link]

  • Gabriele, B., Salerno, G., Fazio, A., & Pittelli, R. (2003). Palladium-catalysed heteroannulation with terminal alkynes: synthesis of phthalides. Journal of the Chemical Society, Perkin Transactions 1, (2), 187-191. [Link]

  • Wang, T., Wang, J., & Zhang, J. (2015). Mechanistic Insight into the Gold-Catalyzed Carboxylative Cyclization of Propargylamines. ACS Catalysis, 5(5), 2998–3008. [Link]

  • Hu, X., Xu, B., & coworkers. (2021). Gold-catalyzed transformations of N-propargylamides. ResearchGate. [Link]

  • Kim, S. H., Yoon, J., & Chang, S. (2011). Palladium-catalyzed oxidative alkynylation of heterocycles with terminal alkynes under air conditions. KAIST Research Portal. [Link]

  • Zeni, G., & Larock, R. C. (2006). Palladium-Catalyzed Synthesis of Heterocycles. Dokumen.pub. [Link]

  • Su, W., Pan, Y., Mo, D., et al. (2020). Gold‐catalyzed cyclizations of N‐propargyl tryptamines. ResearchGate. [Link]

  • Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2023). Gold-catalyzed cyclization of propargylic amides 1 via 5-exodig cyclization. ResearchGate. [Link]

  • Estevez, V., Villacampa, M., & Menéndez, J. C. (2010). Multicomponent Reactions for the Synthesis of Pyrroles. Chemical Society Reviews, 39(11), 4402-4421. [Link]

  • Firth, J. D., & S. J. Coles. (2020). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1736–1740. [Link]

  • Wang, Z., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2636. [Link]

  • Müller, T. J. J. (2009). Multi-Component Reactions in Heterocyclic Chemistry. From Bench to Market. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Willy, B., & Müller, T. J. J. (2020). Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates. Molecules, 25(22), 5283. [Link]

  • de la Torre, G., & García-Urdiales, E. (2015). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Current Medicinal Chemistry, 22(1), 1-52. [Link]

  • Moghaddam, F. M., et al. (2015). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 11, 1386–1393. [Link]

Sources

Application Notes & Protocols: Tert-butyl 2-methylbut-3-yn-2-ylcarbamate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the application of tert-butyl 2-methylbut-3-yn-2-ylcarbamate , a versatile building block, in the field of natural product synthesis. Its unique structure, featuring a sterically hindered, Boc-protected tertiary propargylamine, offers a powerful tool for introducing key functionalities in complex molecular architectures. We will explore its synthesis, mechanistic considerations in its key reactions, and provide detailed, field-proven protocols for its use, with a special focus on its role in the total synthesis of Securinega alkaloids. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic intermediates.

Introduction: A Unique Building Block

The quest for efficient and elegant syntheses of complex natural products drives continuous innovation in synthetic methodology. The choice of starting materials and key intermediates is paramount to the success of a synthetic campaign. This compound , also known as N-Boc-α,α-dimethylpropargylamine, has emerged as a highly valuable intermediate.

Its utility stems from the orthogonal reactivity of its two key functional groups:

  • The Terminal Alkyne: A versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[1][2] This allows for the direct connection of the propargyl unit to aryl or vinyl halides and triflates.

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the tertiary amine.[3] It is stable under a wide range of reaction conditions, including the basic and organometallic environments of cross-coupling reactions, yet can be cleanly removed under acidic conditions to reveal the free amine for subsequent transformations.[3][4] The gem-dimethyl substitution adjacent to the nitrogen atom provides steric hindrance that can influence the stereochemical outcome of downstream reactions.

This combination allows for a modular and powerful approach to molecular construction, making it an ideal intermediate for building the intricate heterocyclic frameworks found in many natural products.

Synthesis and Characterization of the Intermediate

The preparation of this compound is a straightforward process, typically achieved by protecting the commercially available 2-methyl-3-butyn-2-amine with di-tert-butyl dicarbonate.

cluster_synthesis Synthesis Workflow amine 2-Methyl-3-butyn-2-amine reaction Boc Protection Room Temperature amine->reaction boc2o Di-tert-butyl dicarbonate ((Boc)₂O) boc2o->reaction base Base (e.g., Et₃N, DMAP) base->reaction solvent Solvent (e.g., DCM, THF) solvent->reaction product This compound reaction->product cluster_sonogashira Key Sonogashira Coupling Step piperidine Chiral Piperidine Precursor (with Vinyl Halide/Triflate) reaction Sonogashira Coupling piperidine->reaction intermediate tert-Butyl 2-methylbut-3-yn-2-ylcarbamate intermediate->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) CuI (co-catalyst) catalyst->reaction base_solvent Base (e.g., Et₃N) Solvent (e.g., THF) base_solvent->reaction coupled_product Coupled Intermediate securinine (-)-Securinine (after further steps) coupled_product->securinine Deprotection & Cyclization reaction->coupled_product

Sources

Step-by-Step Guide for Boc Protection of 2-Methyl-3-butyn-2-amine: An Application Note for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Amine Protection in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious protection and deprotection of reactive functional groups is a cornerstone of success. Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions during transformations elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its ease of installation, general stability to a wide range of reagents, and facile cleavage under acidic conditions.[1][2]

This guide provides a detailed, step-by-step protocol for the Boc protection of 2-methyl-3-butyn-2-amine, a valuable building block possessing a sterically hindered tertiary propargylamine moiety. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for the synthesis of tert-butyl (1,1-dimethylprop-2-yn-1-yl)carbamate. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive experimental procedure, and discuss the expected analytical characterization of the final product.

Mechanistic Rationale: The "Why" Behind the "How"

The Boc protection of a primary amine is a nucleophilic acyl substitution reaction.[3] The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This initial attack forms a tetrahedral intermediate.

The subsequent collapse of this intermediate expels a tert-butyl carbonate anion, which is unstable and readily decomposes to the more stable tert-butoxide anion and carbon dioxide gas.[4] The generated tert-butoxide is a sufficiently strong base to deprotonate the now positively charged amine, yielding the neutral Boc-protected amine and tert-butanol.

In many standard protocols, a non-nucleophilic base such as triethylamine (TEA) is added to the reaction mixture.[3] While not strictly necessary for the reaction to proceed, as tert-butoxide is a stronger base than TEA, its inclusion serves to neutralize the protonated amine intermediate, thereby accelerating the reaction and preventing potential side reactions involving the acidic proton.

For sterically hindered amines like 2-methyl-3-butyn-2-amine, reaction conditions may need to be optimized to achieve high yields and avoid the formation of byproducts such as ureas.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the Boc protection of an amine.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts Amine R-NH₂ (2-Methyl-3-butyn-2-amine) Attack Nucleophilic Attack Amine->Attack Deprotonation Deprotonation Amine->Deprotonation protonated intermediate Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Collapse & Expulsion Intermediate->Collapse Collapse->Deprotonation releases t-BuO⁻ Boc_Amine R-NHBoc (tert-Butyl (1,1-dimethylprop-2-yn-1-yl)carbamate) Collapse->Boc_Amine tBuOH t-BuOH Deprotonation->tBuOH CO2 CO₂ Deprotonation->CO2 releases TEA_H Et₃N·H⁺ Deprotonation->TEA_H forms TEA Et₃N (Base) TEA->Deprotonation accepts H⁺

Caption: Workflow of Boc protection of an amine.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the Boc protection of 2-methyl-3-butyn-2-amine, adapted from established methods for similar amines.[5]

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)Eq.
2-Methyl-3-butyn-2-amineC₅H₉N83.131.0 g12.031.0
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.252.89 g13.231.1
Triethylamine (TEA)C₆H₁₅N101.191.83 mL13.231.1
Dichloromethane (DCM)CH₂Cl₂84.9320 mL--
Saturated aq. NaHCO₃--20 mL--
Brine--20 mL--
Anhydrous Na₂SO₄ or MgSO₄--As needed--
Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-3-butyn-2-amine (1.0 g, 12.03 mmol).

  • Dissolution: Dissolve the amine in dichloromethane (20 mL).

  • Addition of Base: Add triethylamine (1.83 mL, 13.23 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Boc₂O: While stirring at 0 °C, add di-tert-butyl dicarbonate (2.89 g, 13.23 mmol) portion-wise over 5-10 minutes. Caution: Carbon dioxide evolution will occur; ensure the system is not closed.[4]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The product should have a higher Rf value than the starting amine.

  • Work-up: a. Once the reaction is complete, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL). c. Combine the organic layers and wash with brine (20 mL). d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter off the drying agent.

  • Purification: a. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. b. If necessary, the crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizing the Experimental Workflow

Experimental_Workflow start Start setup 1. Add 2-methyl-3-butyn-2-amine and DCM to a flask. start->setup add_tea 2. Add Triethylamine (TEA). setup->add_tea cool 3. Cool to 0 °C. add_tea->cool add_boc2o 4. Add Boc₂O portion-wise. cool->add_boc2o react 5. Stir at room temperature for 12-16 hours. add_boc2o->react monitor 6. Monitor by TLC. react->monitor monitor->react Incomplete workup 7. Quench with NaHCO₃ (aq) and perform aqueous work-up. monitor->workup Reaction Complete purify 8. Concentrate and purify by column chromatography. workup->purify end End: Obtain pure product purify->end

Caption: Experimental workflow for Boc protection.

Characterization and Validation: Confirming Success

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR (CDCl₃)δ ~ 4.9 (s, 1H, NH ), 2.2 (s, 1H, C≡CH ), 1.5 (s, 6H, C(C H₃)₂), 1.4 (s, 9H, C(C H₃)₃)
¹³C NMR (CDCl₃)δ ~ 154 (C=O), 84 (C(CH₃)₂), 80 (OC (CH₃)₃), 79 (C ≡CH), 72 (C≡C H), 53 (C (CH₃)₂), 29 (C(C H₃)₃), 28 (C(C H₃)₂)
FT-IR (neat)~3300 cm⁻¹ (N-H stretch), ~3300 cm⁻¹ (C≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch), ~1700 cm⁻¹ (C=O stretch)
Mass Spec. (ESI+)Expected m/z: 184.13 [M+H]⁺, 206.11 [M+Na]⁺

Conclusion and Broader Implications

The protocol outlined in this application note provides a robust and reliable method for the Boc protection of 2-methyl-3-butyn-2-amine. By understanding the underlying reaction mechanism and following the detailed experimental procedure, researchers can confidently synthesize tert-butyl (1,1-dimethylprop-2-yn-1-yl)carbamate in high yield and purity. This protected amine is a versatile intermediate, ready for subsequent transformations in complex synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical research.

References

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  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). tert-butyl N-(prop-2-yn-1-yl)carbamate. PubChem. [Link]

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Palladium catalysts for cross-coupling with "Tert-butyl 2-methylbut-3-yn-2-ylcarbamate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl 2-Methylbut-3-yn-2-ylcarbamate

Authored by a Senior Application Scientist

Introduction: The Strategic Value of a Unique Propargylamine Building Block

In the landscape of modern drug discovery and development, propargylamines are privileged structural motifs. Their presence in a molecule can confer unique pharmacological properties and they serve as versatile synthetic handles for further molecular elaboration.[1] this compound is a particularly valuable building block for several key reasons:

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine, preventing unwanted side reactions under a variety of conditions, yet it can be removed under relatively mild acidic conditions.[2]

  • The Quaternary Center: The gem-dimethyl substitution adjacent to the nitrogen atom introduces a sterically hindered quaternary carbon, a structural feature often sought in medicinal chemistry to enhance metabolic stability or modulate binding affinity.[3]

  • The Terminal Alkyne: The terminal alkyne is a gateway to a vast array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon bonds.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging palladium-catalyzed cross-coupling reactions with this compound. We will delve into the mechanistic underpinnings of these reactions and provide field-proven protocols for Sonogashira, Suzuki, and Heck couplings.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, generally proceed through a common catalytic cycle.[5][6] Understanding this cycle is paramount for rational protocol design and troubleshooting. The cycle consists of three fundamental steps:

  • Oxidative Addition: A low-valent Palladium(0) catalyst reacts with an organic electrophile (typically an aryl or vinyl halide/triflate), inserting itself into the carbon-halide bond. This oxidizes the palladium center to a high-valent Pd(II) species.

  • Transmetalation (for Sonogashira and Suzuki): The second coupling partner, activated as an organometallic nucleophile (e.g., a copper acetylide in Sonogashira or an organoboron compound in Suzuki), transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)Ln-R¹ PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Reductive Elimination RR1 R-R¹ (Coupled Product) PdII_R_R1->RR1 MX M-X (Byproduct) PdII_R_R1->MX RX R-X (Aryl/Vinyl Halide) RX->PdII_RX R1M R¹-M (Organometallic Nucleophile) R1M->PdII_R_R1

Caption: Generalized Palladium Catalytic Cycle for Cross-Coupling.

Application I: Sonogashira Coupling - The Direct Pathway to Arylalkynes

The Sonogashira reaction is the most direct and powerful method for functionalizing the terminal alkyne of this compound. It couples the alkyne with aryl or vinyl halides to forge C(sp)-C(sp²) bonds.[4][7] While the classic protocol uses a copper(I) co-catalyst, copper-free variants are often preferred to prevent the unwanted homocoupling of the alkyne (Glaser coupling) and simplify purification.[1][8]

Field-Proven Protocol: Copper-Free Sonogashira Coupling

This protocol is optimized for the coupling of this compound with a generic aryl bromide.

Materials and Reagents:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a bulky phosphine ligand (e.g., XPhos)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas supply (Nitrogen or Argon)

Experimental Workflow:

Sonogashira_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Workup & Purification arrow arrow A Add Pd(OAc)₂, Ligand, and Aryl Bromide to a dry flask B Purge flask with N₂/Ar for 15 min A->B C Add anhydrous solvent (THF/DMF) via syringe B->C D Add Base (Et₃N/DIPEA) via syringe E Add this compound D->E F Heat to 60-80 °C under N₂ atmosphere E->F G Monitor progress by TLC or LC-MS F->G H Cool to RT, dilute with Ethyl Acetate I Wash with H₂O and brine H->I J Dry organic layer (Na₂SO₄), filter, and concentrate I->J K Purify by silica gel column chromatography J->K

Caption: Step-by-step workflow for the Sonogashira coupling experiment.

Detailed Step-by-Step Methodology:

  • Catalyst Preparation: To a dry, oven-flamed Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Solvent Addition: Add 5 mL of anhydrous THF via syringe. Stir the mixture at room temperature for 15 minutes until the catalyst is fully dissolved and the solution is homogeneous.

  • Reagent Addition: Add the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv) followed by this compound (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 70 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.

Optimization and Causality

The success of the Sonogashira coupling is highly dependent on the careful selection of reaction parameters.

ParameterOptionsRationale & Field Insights
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂ is often cheaper and forms the active Pd(0) species in situ. Pd(PPh₃)₄ is a pre-formed Pd(0) source and can be effective for less reactive halides.
Ligand PPh₃, P(o-tol)₃, Buchwald-type ligands (e.g., XPhos, SPhos)For simple aryl bromides, PPh₃ is often sufficient. For sterically hindered or electron-rich aryl bromides (and especially chlorides), electron-rich and bulky Buchwald-type ligands are superior as they promote the oxidative addition step and stabilize the catalytic species.[4]
Base Et₃N, DIPEA, K₂CO₃, Cs₂CO₃An amine base like Et₃N is standard and often acts as the solvent.[1] For sensitive substrates where the Boc group might be at risk, an inorganic base like K₂CO₃ can be a milder alternative, though this may require a different solvent system (e.g., DMF).[9]
Solvent THF, DMF, Toluene, AcetonitrileTHF is a good general-purpose solvent. DMF can be beneficial for less soluble reagents and can accelerate the reaction, but it is harder to remove.
Copper Co-catalyst CuI (optional)Adding a catalytic amount of CuI (1-5 mol%) can significantly accelerate the reaction, especially with less reactive bromides or chlorides. However, it increases the risk of alkyne homocoupling, forming a difficult-to-remove byproduct.[1] The copper-free protocol is generally cleaner.

Application II: Suzuki-Miyaura Coupling - Forging Biaryl Linkages

While the primary reactivity of this compound is at the alkyne, this moiety will often be part of a larger molecular scaffold that requires further functionalization. The Suzuki-Miyaura coupling is the preeminent method for forming C(sp²)-C(sp²) bonds, typically coupling an aryl halide with an arylboronic acid.[6][10]

Protocol: Suzuki Coupling of a Heteroaryl Bromide Containing the Propargylamine Moiety

This protocol describes a general procedure for coupling a hypothetical substrate, "Substrate-Br," which contains the this compound fragment, with an arylboronic acid.

Materials and Reagents:

  • "Substrate-Br" (containing the target moiety)

  • Arylboronic acid or ester

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent System: 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 ratio)

Detailed Step-by-Step Methodology:

  • Setup: In a flask, combine "Substrate-Br" (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), the base (K₂CO₃, 2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Degassing: Seal the flask and thoroughly degas the mixture by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL DME, 1 mL H₂O) via syringe.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup and Purification: Follow the workup and purification steps outlined in the Sonogashira protocol.

Data Presentation: Representative Yields for Suzuki Couplings

The following table, adapted from studies on similar N-Boc protected heterocyclic systems, illustrates the potential scope and efficiency of the Suzuki coupling.[2][11]

EntryArylboronic AcidCatalystBaseYield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃80-90
33-Nitrophenylboronic acidPd(PPh₃)₄Cs₂CO₃75-85
42-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃70-80

Causality Note: The choice of Pd(dppf)Cl₂ is deliberate; the dppf ligand is particularly effective at preventing catalyst decomposition and promoting the coupling of heteroaryl halides.[11] The aqueous base system is crucial for activating the boronic acid in the transmetalation step.[10]

Application III: Heck Coupling - Synthesis of Substituted Alkenes

The Heck (or Mizoroki-Heck) reaction provides a powerful method for the arylation of alkenes.[12][13] In the context of our target moiety, this reaction would be used to couple a larger molecule containing the propargylamine fragment (and an aryl halide) with an alkene like an acrylate or styrene. The reaction typically yields the trans substituted alkene with high selectivity.[14]

Protocol: Heck Coupling of an Aryl Iodide with an Alkene

This protocol outlines a general procedure for the Heck coupling of a hypothetical "Substrate-I" with n-butyl acrylate.

Materials and Reagents:

  • "Substrate-I" (containing the target moiety)

  • Alkene (e.g., n-butyl acrylate)

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Base: Triethylamine (Et₃N)

  • Solvent: Acetonitrile (MeCN) or DMF

Heck Reaction Catalytic Cycle:

Heck_Cycle cluster_cycle Heck Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_Alkene Alkene-Complex PdII_RX->PdII_Alkene Alkene Coordination PdII_Insert R-CH₂-CH(R¹)-Pd(II)Ln-X PdII_Alkene->PdII_Insert Migratory Insertion HPdX H-Pd(II)Ln-X PdII_Insert->HPdX β-Hydride Elimination Product Substituted Alkene PdII_Insert->Product HPdX->Pd0 Reductive Elimination (Base) BaseH Base-H⁺X⁻ HPdX->BaseH Alkene Alkene Alkene->PdII_Alkene

Caption: Key steps in the Heck Reaction catalytic cycle.

Detailed Step-by-Step Methodology:

  • Setup: To a flask, add "Substrate-I" (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), and P(o-tol)₃ (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Reagent Addition: Add the solvent (e.g., MeCN, 5 mL), the alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 equiv), and the base (Et₃N, 1.5 mmol, 1.5 equiv).

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC/LC-MS).

  • Workup and Purification: Follow the workup and purification steps outlined in the Sonogashira protocol.

Causality Note: The Heck reaction mechanism differs from Sonogashira and Suzuki in that it involves migratory insertion of the alkene followed by β-hydride elimination.[15] The use of a bulky ligand like P(o-tol)₃ can improve reaction rates and selectivity. The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[15]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Poor quality reagents/solvents. 3. Suboptimal reaction conditions.1. Use a fresh bottle of palladium catalyst or a different precursor (e.g., Pd(PPh₃)₄). 2. Ensure solvents are anhydrous and reagents are pure. Degas solvents thoroughly. 3. Screen different ligands, bases, and temperatures. For difficult couplings, a more active Buchwald ligand may be required.
Side Products (e.g., Homocoupling) 1. (Sonogashira) Presence of oxygen leading to Glaser coupling. 2. (Suzuki) Deboronation of the boronic acid.1. Ensure the reaction is run under a strictly inert atmosphere. Switch to a copper-free protocol. 2. Use a stronger base like Cs₂CO₃ or use a boronic ester (e.g., pinacol ester) which is more stable.
Boc Deprotection 1. Reaction temperature is too high. 2. Base is too strong or reaction time is too long. 3. Presence of protic sources.1. Lower the reaction temperature and monitor closely. 2. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃).[16] 3. Ensure all reagents and solvents are anhydrous.
Stalled Reaction 1. Catalyst deactivation/decomposition. 2. Steric hindrance from substrate.1. Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%). Use a more robust ligand (e.g., dppf, XPhos). 2. Switch to a bulkier, more electron-rich ligand to promote oxidative addition. Increase reaction temperature.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. (n.d.).
  • Copper‐ and Amine‐Free Sonogashira Reaction of N,N‐Disubstituted Propargylamine. (2006). Taylor & Francis Online.
  • Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory insertion. (n.d.).
  • The solid phase synthesis of complex propargylamines using the combination of sonogashira and mannich reactions. (1998). CoLab.
  • Palladium catalyzed couplings. (n.d.). Organic Chemistry II - Lumen Learning.
  • Recent Advances in Sonogashira Reactions. (2011).
  • component coupling leading to functionalized substituted propargylic amines. (n.d.). ElectronicsAndBooks.
  • Sonogashira‐type cross‐coupling reactions with propargyl substrates. (n.d.).
  • Scheme 8. Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides. (n.d.).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (n.d.).
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Heck reaction. (n.d.). Wikipedia.
  • Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. (n.d.). BenchChem.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (n.d.).
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
  • Technical Support Center: Optimization of Suzuki Coupling for N-Boc-Carbazole Deriv

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Application Note & Protocols: Strategic Synthesis of Functionalized Triazoles Using Tert-butyl 2-methylbut-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its exceptional chemical stability, hydrogen bonding capabilities, and rigid structure that effectively mimics a trans-amide bond.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the flagship reaction of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles.[3][4] This guide details the strategic application of Tert-butyl 2-methylbut-3-yn-2-ylcarbamate, a versatile building block designed to introduce a sterically hindered, Boc-protected amine functionality directly onto the triazole core. We provide detailed, field-proven protocols for both the initial CuAAC coupling and the subsequent N-Boc deprotection, enabling the generation of a primary amine-functionalized triazole ready for further elaboration in drug discovery and development pipelines.

The Strategic Advantage of a Masked Amine Alkyne

The choice of starting materials in a synthetic campaign dictates the efficiency and versatility of the entire process. This compound is not merely a terminal alkyne; it is a strategic tool for introducing a crucial functional handle.

  • Causality Behind the Choice : The primary amine is a fundamental functional group in drug design, serving as a key site for salt formation, hydrogen bonding, and, most importantly, as a versatile anchor for further chemical modification (e.g., amidation, reductive amination, sulfonylation). Synthesizing a triazole that already contains a masked primary amine streamlines the path to creating libraries of analogs for structure-activity relationship (SAR) studies.

  • The Role of the Boc Group : The tert-butoxycarbonyl (Boc) group is an ideal masking agent for the amine. It is exceptionally stable under the neutral or slightly basic conditions of the CuAAC reaction but can be removed cleanly under acidic conditions, ensuring orthogonal reactivity.[5][6]

  • Steric Influence : The quaternary carbon bearing a gem-dimethyl and a tert-butyl group provides significant steric bulk around the alkyne. While this may slightly decrease reaction rates compared to unhindered alkynes like phenylacetylene, it can be advantageous in directing molecular interactions of the final compound and often enhances crystallinity, simplifying purification.

Overall Synthetic Workflow

The synthesis is a robust two-step process: (1) the copper-catalyzed cycloaddition to form the protected triazole, followed by (2) acidic deprotection to reveal the primary amine. This workflow is designed for efficiency and high yields.

G cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: Deprotection A Tert-butyl 2-methylbut-3-yn-2-ylcarbamate C Boc-Protected Triazole A->C CuSO4, Na-Ascorbate t-BuOH/H2O B Organic Azide (R-N3) B->C D Amine-Functionalized Triazole C->D TFA in DCM or HCl in Dioxane C->D

Figure 1: Two-step workflow for the synthesis of amine-functionalized triazoles.

Mechanistic Insight: The Cu(I) Catalytic Cycle

The remarkable efficiency of the CuAAC reaction stems from a catalytic cycle that dramatically lowers the activation energy compared to the thermal Huisgen cycloaddition.[4] The active catalyst is Cu(I), which is generated in situ from a Cu(II) salt (like CuSO₄) by a reducing agent, typically sodium ascorbate.

CuAAC_Mechanism CuI Cu(I) Cu_acetylide Cu(I) Acetylide CuI->Cu_acetylide Alkyne R'-C≡CH Alkyne->Cu_acetylide π-complexation Azide R-N3 Cu_triazolide Cu(I) Triazolide Azide->Cu_triazolide Product Triazole Cu_acetylide->Cu_triazolide + R-N3 Cu_triazolide->CuI + H+ Cu_triazolide->Product Proton_source H+ Proton_source->CuI

Figure 2: Simplified catalytic cycle for the CuAAC reaction.

The cycle begins with the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the organic azide, proceeding through a six-membered copper triazolide intermediate, which upon protonolysis releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst.[4]

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl (1-(benzyl)-1H-1,2,3-triazol-4-yl)-2-methylpropan-2-ylcarbamate

This protocol describes a model reaction between this compound and benzyl azide.

Materials and Reagents

ReagentFormulaMW ( g/mol )Typical AmountMoles (mmol)
This compoundC₁₀H₁₇NO₂183.25183 mg1.0
Benzyl AzideC₇H₇N₃133.15133 mg1.0
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)CuSO₄·5H₂O249.6812.5 mg0.05 (5 mol%)
Sodium AscorbateC₆H₇NaO₆198.1139.6 mg0.2 (20 mol%)
tert-Butanol(CH₃)₃COH-5 mL-
Deionized WaterH₂O-5 mL-
Dichloromethane (DCM)CH₂Cl₂---
Saturated aq. NH₄ClNH₄Cl---
BrineNaCl(aq)---
Anhydrous MgSO₄ or Na₂SO₄----

Step-by-Step Procedure

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (183 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol).

  • Dissolution: Add tert-butanol (5 mL) and deionized water (5 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved, resulting in a biphasic or homogeneous solution.

  • Catalyst Preparation: In a separate vial, dissolve copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) in a minimal amount of deionized water (~0.5 mL). In another vial, dissolve sodium ascorbate (39.6 mg, 0.2 mmol) in a minimal amount of deionized water (~0.5 mL).

  • Reaction Initiation: Add the copper sulfate solution to the main reaction flask, followed immediately by the sodium ascorbate solution. The solution may turn a yellow/orange or heterogeneous color.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours.[7][8] Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be significantly more polar than the starting alkyne.

  • Work-up: Once the reaction is complete, dilute the mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl (15 mL) to remove residual copper salts, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, which is often a white to off-white solid, can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure Boc-protected triazole.

Protocol 2: N-Boc Deprotection to Yield the Primary Amine

This protocol describes the removal of the Boc group to furnish the free amine.

Materials and Reagents

ReagentFormulaTypical AmountNotes
Boc-Protected TriazoleC₁₈H₂₆N₄O₂316 mg (1.0 mmol)From Protocol 1
Dichloromethane (DCM), anhydrousCH₂Cl₂5 mL
Trifluoroacetic Acid (TFA)CF₃COOH1-2 mLCorrosive, handle in a fume hood.[5]
Saturated aq. NaHCO₃NaHCO₃-For neutralization
Dichloromethane (DCM)CH₂Cl₂-For extraction
BrineNaCl(aq)-For washing
Anhydrous MgSO₄ or Na₂SO₄--For drying

Step-by-Step Procedure

  • Reaction Setup: Dissolve the Boc-protected triazole (316 mg, ~1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask under ambient atmosphere.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (1 mL) dropwise. Gas evolution (isobutylene and CO₂) will be observed.[5]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Quenching: Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in DCM (15 mL).

  • Neutralization: Slowly add saturated aqueous NaHCO₃ solution to the organic layer with vigorous stirring until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extraction and Washing: Separate the layers. Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers and wash with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final amine-functionalized triazole, which can be further purified if necessary.

Data Summary & Expected Results

StepProductExpected YieldPhysical AppearanceKey Characterization Notes (¹H NMR, δ ppm)
Protocol 1 Tert-butyl (1-(benzyl)-1H-1,2,3-triazol-4-yl)-2-methylpropan-2-ylcarbamate85-95%White to off-white solidTriazole H: ~7.5-7.8 (s, 1H), Benzyl CH₂: ~5.5 (s, 2H), Aromatic Hs: ~7.2-7.4 (m, 5H), Boc (CH₃)₃: ~1.4 (s, 9H), gem-Dimethyl (CH₃)₂: ~1.6 (s, 6H)
Protocol 2 1-(1-(benzyl)-1H-1,2,3-triazol-4-yl)-2-methylpropan-2-amine>90%Oil or low-melting solidTriazole H: ~7.6-7.9 (s, 1H), Benzyl CH₂: ~5.5 (s, 2H), Aromatic Hs: ~7.2-7.4 (m, 5H), gem-Dimethyl (CH₃)₂: ~1.5 (s, 6H), NH₂: broad singlet ~1.5-2.5 (s, 2H)

Troubleshooting

IssuePossible CauseSuggested Solution
CuAAC reaction is sluggish or stalls Inefficient reduction of Cu(II) to Cu(I).Poor quality of sodium ascorbate.Starting alkyne or azide is impure.Add a fresh portion of sodium ascorbate. Ensure reagents are pure. A ligand such as THPTA can be added to stabilize the Cu(I) catalyst.[9]
Multiple byproducts in CuAAC Dimerization of the alkyne (Glasner coupling).Decomposition of azide.Degas the solvent before adding the catalyst to minimize oxygen. Avoid excessive heat.
Incomplete Boc deprotection Insufficient acid or reaction time.Add more TFA or extend the reaction time. Monitor carefully by TLC. Using HCl in dioxane or ethyl acetate is a common alternative.[6]
t-Butylation of product/solvent The generated t-butyl cation is trapped by a nucleophile.[10]Use a cation scavenger like triethylsilane or anisole in the reaction mixture, especially if other nucleophilic groups are present.

References

  • Arkivoc, "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
  • J&K Scientific LLC, "BOC Protection and Deprotection.
  • VIBGYOR ePress, "Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronuclear NMR Experiments." (2016).
  • "Synthesis and characterization of triazole derivatives of 2-MBT." (2024).
  • "Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions." ResearchGate.
  • ResearchGate, "Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl- 3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronu- clear NMR Experiments.
  • NIH, "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
  • NIH, "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." (2020).
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  • PubMed, "Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry.
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  • NIH, "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." (2022).
  • NIH, "Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.
  • "Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene.
  • NIH, "Catalyst-free synthesis of 1,2,3-triazole-N-oxide derivatives using tert-butyl nitrite: a novel strategy and synthetic applications.
  • Jena Bioscience, "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation." In: Current Protocols in Chemical Biology.
  • MDPI, "tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent." (2022).
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Application Notes and Protocols for Tert-butyl 2-methylbut-3-yn-2-ylcarbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of Tert-butyl 2-methylbut-3-yn-2-ylcarbamate (CAS No: 113486-06-9) in modern medicinal chemistry. This versatile building block, featuring a terminal alkyne and a Boc-protected tertiary amine, is a critical component in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. This document offers an in-depth exploration of its synthesis, key reactions—namely the Sonogashira coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—and its strategic role in constructing Tropomyosin Receptor Kinase (TRK) inhibitors. Detailed, field-proven protocols, mechanistic insights, and quantitative data are presented to enable researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic workflows.

Introduction: A Bifunctional Linchpin for Drug Discovery

This compound is a strategically designed synthetic intermediate whose value lies in its bifunctional nature. It incorporates two key functionalities crucial for molecular assembly in drug discovery:

  • A Terminal Alkyne: This group serves as a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling and in "click chemistry" cycloadditions.[1]

  • A Boc-Protected Tertiary Propargylamine: The tertiary carbon atom alpha to the nitrogen provides steric bulk, which can be a desirable feature for influencing molecular conformation. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine under a wide range of conditions, yet it can be removed cleanly under acidic conditions, allowing for sequential and controlled synthetic transformations.[2][3]

This combination makes the molecule an ideal building block for introducing a protected amino-alkyne moiety into a larger molecular scaffold, a common strategy in the synthesis of macrocyclic and heterocyclic compounds with therapeutic potential.[4] Its most prominent application to date has been in the synthesis of novel macrocyclic inhibitors of Tropomyosin Receptor Kinases (TRKs), a family of enzymes implicated in various cancers and neurological disorders.[1][5]

Synthesis of the Building Block

The preparation of this compound is a straightforward and high-yielding procedure involving the N-protection of the corresponding amine.

Protocol 2.1: Synthesis via Boc-Protection

This protocol describes the reaction of 2-methylbut-3-yn-2-amine with di-tert-butyl dicarbonate (Boc anhydride) to yield the title compound.[6]

Experimental Workflow:

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 2-methylbut-3-yn-2-amine D Combine reactants in DCM A->D B Boc Anhydride (Boc₂O) B->D C Dichloromethane (DCM) C->D E Stir at 20°C for 15h D->E F Wash with dilute aq. HCl E->F G Dry organic layer (MgSO₄) F->G H Concentrate in vacuo G->H I This compound (Solid Product) H->I

Caption: Workflow for the synthesis of the title compound.

Materials:

  • 2-methylbut-3-yn-2-amine (dimethylpropargylamine)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Dilute aqueous Hydrochloric Acid (HCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve 2-methylbut-3-yn-2-amine (e.g., 3.0 g, 36 mmol) in anhydrous DCM (e.g., 73 mL).

  • To this solution, add Boc anhydride (e.g., 7.5 g, 34 mmol).

  • Stir the reaction mixture at room temperature (approx. 20°C) for 15 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with dilute aqueous HCl to remove any unreacted amine and other basic impurities.

  • Separate the organic layer, dry it over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

  • The resulting solid, this compound, is often of sufficient purity for subsequent steps.

Data Summary:

Reactant Ratio (Amine:Boc₂O)SolventTemperatureTimeTypical YieldReference
~1.05 : 1.0DCM20°C15 h91%[6]

Application in Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is fundamental to the construction of TRK inhibitors, where this compound is coupled to a heterocyclic halide core.[4]

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. Reductive elimination yields the final coupled product and regenerates the Pd(0) catalyst.[7]

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[9] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex. The base (typically an amine like diisopropylamine or triethylamine) serves to deprotonate the alkyne and neutralize the HX byproduct.[9]

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add Ar-X pd_aryl Ar-Pd(II)-X(L₂) pd_add->pd_aryl pd_trans Transmetalation pd_aryl->pd_trans pd_alkyne Ar-Pd(II)-(C≡CR)(L₂) pd_trans->pd_alkyne cu_cat Cu(I)X pd_trans->cu_cat Regenerates Cu(I)X pd_elim Reductive Elimination pd_alkyne->pd_elim pd_elim->pd0 Ar-C≡CR cu_alkyne R-C≡C-Cu(I) cu_cat->cu_alkyne R-C≡CH Base cu_alkyne->pd_trans Transmetalating Agent

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Protocol 3.1: General Procedure for Sonogashira Coupling

This protocol is a representative procedure based on methods described in patents for the synthesis of TRK inhibitor precursors.[4]

Materials:

  • Aryl or Heteroaryl Halide (e.g., Iodide or Bromide)

  • This compound

  • Copper(I) Iodide (CuI)

  • Palladium Catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II), PdCl₂(PPh₃)₂)

  • Amine Base (e.g., Diisopropylamine or Triethylamine)

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

  • To a dry, inert-atmosphere (e.g., Nitrogen or Argon) reaction vessel, add the aryl halide (1.0 eq), this compound (~1.0-1.2 eq), CuI (~0.1 eq), and the palladium catalyst (~0.05-0.1 eq).

  • Add the anhydrous solvent, followed by the amine base (~1.2-1.5 eq).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 65°C).

  • Stir the reaction for several hours (e.g., 8 hours), monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to isolate the coupled product.

Data Summary for a Representative Coupling:

Aryl Halide SubstrateCatalyst SystemBaseTemp.TimeOutcomeReference
Heterocyclic IodidePdCl₂(PPh₃)₂ (0.1 eq), CuI (0.1 eq)Diisopropylamine65°C8 hSuccessful formation of the coupled product[4]

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides an efficient and highly regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne.[10] This reaction is employed to link the alkyne functionality of our building block with an azide-containing molecular fragment, creating a robust triazole linker.[11]

Mechanistic Rationale

The key to the CuAAC reaction is the in-situ generation of a copper(I) acetylide species.[12]

  • Acetylide Formation: A Cu(I) catalyst, often generated from a Cu(II) salt with a reducing agent like sodium ascorbate, coordinates to the terminal alkyne. This coordination significantly acidifies the terminal proton, allowing for its removal by a mild base or even the solvent, forming the crucial copper acetylide intermediate.[12][13]

  • Cycloaddition: The copper acetylide then reacts with the azide partner. A six-membered copper metallacycle intermediate is proposed to form, which then rearranges.[10]

  • Protonation & Catalyst Regeneration: Subsequent protonation yields the final 1,2,3-triazole product and regenerates the Cu(I) catalyst for the next cycle.[13] The reaction is highly regioselective, exclusively forming the 1,4-isomer.[12]

Protocol 4.1: General Procedure for CuAAC Reaction

This protocol is adapted from a procedure utilizing this compound for the synthesis of antimicrobial compositions.[11]

Materials:

  • Azide-containing compound

  • This compound

  • Copper(I) Iodide (CuI) or a Cu(II) salt with a reducing agent (e.g., CuSO₄ and Sodium Ascorbate)

  • Base (e.g., N,N-Diisopropylethylamine, DIPEA)

  • Solvent (e.g., Methanol, t-Butanol/Water)

Procedure:

  • In a suitable reaction vessel, dissolve the azide-containing compound (1.0 eq), this compound (~1.2 eq), and the base (e.g., DIPEA, ~1.7 eq) in the chosen solvent (e.g., Methanol).

  • Add the copper(I) catalyst (e.g., CuI, ~0.08 eq) to the solution.

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude material using an appropriate method, such as silica gel chromatography or recrystallization, to isolate the triazole product.

The Strategic Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide medicinal chemistry.[14] Its utility is central to the function of this compound.

Key Advantages:

  • Stability: The Boc group is stable to a wide variety of reaction conditions, including basic, nucleophilic, and reductive (e.g., catalytic hydrogenation) environments.[3] This allows for extensive modification of other parts of the molecule without premature cleavage of the protecting group.

  • Orthogonality: Its stability profile makes it orthogonal to other common protecting groups like the base-labile Fmoc group or the hydrogenolysis-labile Cbz group, enabling complex, multi-step synthetic strategies.[3]

  • Facile Cleavage: Despite its robustness, the Boc group is easily and cleanly removed under acidic conditions.[15]

Protocol 5.1: Boc Group Deprotection

The final step in many synthetic sequences involving this building block is the deprotection of the amine to allow for further reaction (e.g., amide bond formation in macrocyclization) or to reveal the final active pharmaceutical ingredient (API).

Materials:

  • Boc-protected substrate

  • Strong Acid (e.g., Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane)

  • Solvent (e.g., Dichloromethane (DCM) or 1,4-Dioxane)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in the appropriate solvent (e.g., DCM for TFA deprotection).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the strong acid (e.g., TFA, 5-10 eq).

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Add cold diethyl ether to the residue to precipitate the deprotected amine as its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Biological Context: Targeting the TRK Signaling Pathway

The end-products synthesized using this compound are often potent inhibitors of the Tropomyosin Receptor Kinase (TRK) family (TrkA, TrkB, TrkC).[4] These receptor tyrosine kinases are crucial for the development and function of the nervous system.[16]

In certain cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in the expression of chimeric TRK fusion proteins.[5] These fusion proteins are constitutively active, meaning they are always "on," leading to uncontrolled activation of downstream signaling pathways that drive tumor cell proliferation, survival, and metastasis.[17]

The primary signaling cascades activated by TRK receptors include:

  • MAPK (RAS-RAF-MEK-ERK) Pathway: Promotes cell proliferation and differentiation.[17]

  • PI3K/AKT Pathway: A critical pathway for promoting cell survival and inhibiting apoptosis (programmed cell death).[5]

  • PLCγ Pathway: Leads to the activation of PKC and calcium signaling, influencing cell growth and motility.

Small molecule TRK inhibitors, such as those built using our title compound, are designed to bind to the ATP-binding pocket of the kinase domain of the TRK protein, preventing its phosphorylation and subsequent activation of these downstream pathways.[5] This effectively shuts down the oncogenic signaling, leading to tumor growth inhibition and cell death.

TRK_Pathway cluster_membrane Cell Membrane cluster_activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes TRK TRK Receptor Autophos Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->TRK Binding & Dimerization PLC PLCγ Autophos->PLC PI3K PI3K Autophos->PI3K RAS RAS Autophos->RAS Transcription Gene Transcription PLC->Transcription via PKC, Ca²⁺ AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor TRK Inhibitor (Synthesized from Title Compound) Inhibitor->Autophos BLOCKS Proliferation Cell Proliferation & Growth Transcription->Proliferation Survival Cell Survival (Anti-Apoptosis) Transcription->Survival

Caption: The TRK signaling pathway and the site of action for TRK inhibitors.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its dual functionality enables its seamless integration into complex synthetic routes via robust and well-understood reactions like the Sonogashira coupling and CuAAC. The strategic incorporation of a Boc-protected amine provides the necessary stability and orthogonality required for modern multi-step synthesis. Its proven application in the development of potent TRK kinase inhibitors underscores its importance for researchers engaged in the discovery of next-generation targeted therapies for cancer and other diseases. The protocols and data provided herein serve as a practical guide for the effective application of this compound in the laboratory.

References

  • Huang, E.J. & Reichardt, L.F. (2003). TRK RECEPTORS: ROLES IN NEURONAL SIGNAL TRANSDUCTION. Annual Review of Biochemistry, 72, 609-642. Available from: [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. Available from: [Link]

  • BYJU'S. (n.d.). Sonogashira Coupling. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • Wikipedia. (2023). Sonogashira coupling. Available from: [Link]

  • Wikipedia. (2023). Tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • Amatu, A., Sartore-Bianchi, A., & Siena, S. (2019). TRK signalling pathway. ResearchGate. Available from: [Link]

  • Cocco, E., Scaltriti, M., & Drilon, A. (2018). TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs. MDPI. Available from: [Link]

  • Kheder, S. & Hong, D.S. (2018). Tropomyosin receptor kinase (TRK) signaling pathways. ResearchGate. Available from: [Link]

  • Frett, B., & Li, H. Y. (2019). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. PubMed Central (PMC). Available from: [Link]

  • Fokin, V.V. (2014). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central (PMC). Available from: [Link]

  • Unal, E. (2022). Schematic illustration of the TRK signaling pathway and its role to cell differentiation. ResearchGate. Available from: [Link]

  • Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. Available from: [Link]

  • Nasehi, P., Omidkhah, N., & Ghodsi, R. (2025). A review: recent developments of co-targeted TRK (tropomyosin receptor kinases) inhibitors for cancer therapy. PubMed. Available from: [Link]

  • Thiele, C. J., et al. (2009). Trk receptor tyrosine kinases and major signal transduction pathways. Clinical Cancer Research. Available from: [Link]

  • Melander, C. et al. (2010). Antimicrobial n-chlorinated compositions. Google Patents (US20100158818A1).
  • Andrews, S. et al. (2018). Macrocyclic compounds as TRK kinase inhibitors. Google Patents (US9896455B2).
  • Andrews, S. et al. (2020). Macrocyclic compounds as TRK kinase inhibitors. Google Patents (US10647730B2).

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Troubleshooting & Optimization

Low yield in Sonogashira coupling with "Tert-butyl 2-methylbut-3-yn-2-ylcarbamate"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Low Yield in Sonogashira Coupling with "Tert-butyl 2-methylbut-3-yn-2-ylcarbamate"

For: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for researchers experiencing low yields in Sonogashira coupling reactions, specifically with the sterically demanding alkyne, this compound.

Introduction

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] It is widely used in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] However, its success can be highly substrate-dependent. Sterically hindered alkynes, such as this compound, present unique challenges that can lead to frustratingly low yields. The bulky tert-butyl and methyl groups adjacent to the alkyne can impede the crucial steps of the catalytic cycle.[3]

This guide provides a structured approach to diagnosing and resolving these issues, moving from common pitfalls to more advanced optimization strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction with this compound failing or giving very low yields?

A1: Low yields with this substrate are often attributed to steric hindrance. The bulky groups surrounding the alkyne can interfere with several key steps in the catalytic cycle:

  • Slow Transmetalation: The sterically encumbered copper acetylide may transfer its alkynyl group to the palladium center at a much slower rate.

  • Difficult Reductive Elimination: The final step, where the product is released from the palladium center, can also be hindered by the bulky substituents.[3]

  • Catalyst Decomposition: If the desired coupling is slow, the palladium catalyst may have more time to decompose, often observed as the formation of palladium black.[4]

Q2: I'm observing a significant amount of a side product that appears to be a dimer of my alkyne. What is happening and how can I prevent it?

A2: You are likely observing the Glaser homocoupling product.[2] This is a common side reaction in Sonogashira couplings and is promoted by the presence of the copper(I) co-catalyst and oxygen.[2] To minimize this unwanted reaction:

  • Ensure a Strictly Inert Atmosphere: Thoroughly degas your solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3][4]

  • Reduce Copper(I) Loading: While catalytic, an excess of the copper co-catalyst can favor the homocoupling pathway.[3]

  • Consider Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][2][3]

Troubleshooting Guide: A Systematic Approach

When faced with a low-yielding Sonogashira reaction, a systematic approach to troubleshooting is crucial. The following sections break down the key reaction parameters and offer targeted solutions.

Logical Workflow for Troubleshooting

start Low Yield Observed reagents 1. Check Reagent & Catalyst Integrity (Purity, Activity, Atmosphere) start->reagents conditions 2. Optimize Reaction Conditions (Solvent, Base, Temperature) reagents->conditions If reagents are fine ligand 3. Re-evaluate Ligand Choice (Sterics, Electronics) conditions->ligand If conditions optimized protocol 4. Consider Protocol Variation (e.g., Copper-Free Conditions) ligand->protocol If ligand change is ineffective success Improved Yield protocol->success

Caption: A logical workflow for troubleshooting failed Sonogashira reactions.

Catalyst and Reagent Integrity

Before delving into complex optimizations, it's essential to ensure the fundamental components of your reaction are of high quality.

ParameterPotential IssueRecommended Action
Palladium Catalyst The active Pd(0) species is sensitive to oxygen and can decompose, appearing as a black precipitate (palladium black).[4]Use a fresh source of palladium catalyst or switch to a more robust, air-stable precatalyst (e.g., an XPhos Pd G3 precatalyst).[3][5]
Copper(I) Co-catalyst Copper(I) iodide can oxidize over time.Use a fresh bottle or purify by washing with glacial acetic acid, followed by ethanol and ether.
Amine Base Amine bases can absorb water and carbon dioxide from the air.Distill the amine base (e.g., triethylamine, diisopropylethylamine) over calcium hydride before use.[4]
Solvents Solvents may contain dissolved oxygen or water, which can poison the catalyst and promote side reactions.[6]Use anhydrous solvents and thoroughly degas them by sparging with an inert gas or by several freeze-pump-thaw cycles.[3]
Inert Atmosphere Oxygen can lead to catalyst decomposition and promote Glaser homocoupling.[2][4]Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) using Schlenk techniques.[7]

Optimizing Reaction Conditions

For sterically hindered substrates, standard Sonogashira conditions often require significant optimization.

ParameterRationale for Sterically Hindered SubstratesRecommended Starting Points & Variations
Solvent The choice of solvent can influence catalyst solubility and reaction rate.[8] For bulky substrates, a more polar, coordinating solvent may be beneficial.Common: THF, DMF, Toluene.[4] Alternatives: Consider NMP or 1,4-dioxane, which have higher boiling points and can help overcome activation energy barriers.[3] Note that DMF has been reported to slow down some Sonogashira reactions.[8]
Base A suitable base is required to deprotonate the terminal alkyne.[9] For hindered alkynes, a stronger or less hindered base may be necessary.Common Amines: Triethylamine (Et3N), Diisopropylethylamine (DIPEA).[3] Inorganic Bases: For copper-free conditions, consider stronger bases like Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3).[3]
Temperature Sterically hindered substrates often require more thermal energy to overcome the activation barrier for oxidative addition and reductive elimination.[3]Initial: Room temperature to 50 °C. Optimization: If the reaction is sluggish, gradually increase the temperature. Microwave heating can also be effective for accelerating slow reactions.[3] Be cautious, as excessively high temperatures can accelerate catalyst decomposition.[4]

Advanced Strategies: Ligand Selection and Protocol Variation

If the above optimizations fail to provide a satisfactory yield, a change in the fundamental catalytic system may be necessary.

The Critical Role of the Ligand

For sterically demanding substrates, the choice of phosphine ligand is paramount. The ligand modulates the electronic and steric properties of the palladium center, directly impacting its reactivity.[10]

  • Problem: Standard ligands like triphenylphosphine (PPh3) may not be suitable for coupling with this compound.

  • Solution: Switch to a bulky, electron-rich phosphine ligand. These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species, which can facilitate the challenging oxidative addition step with hindered substrates.[3][10]

Ligand ClassExamplesRationale
Bulky Biarylphosphines XPhos, SPhos, RuPhosThese ligands are known to be highly effective for challenging cross-coupling reactions, including those with sterically hindered substrates.[3][5]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesNHCs are strong σ-donors and can be excellent alternatives to phosphine ligands, often providing high catalyst stability and activity.[10][11]
Protocol Variation: The Copper-Free Sonogashira

As mentioned, eliminating the copper co-catalyst is the most direct way to prevent alkyne homocoupling.[2] This is particularly advantageous when the desired cross-coupling is slow, as it gives the Glaser coupling more time to occur.[3]

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling (Optimized for Hindered Substrates)

This protocol serves as a robust starting point for optimization.

Reaction Setup:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), Pd(PPh3)2Cl2 (0.02 equiv.), and CuI (0.04 equiv.).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed THF and distilled triethylamine (2.0 equiv.) via syringe.

  • Finally, add this compound (1.2 equiv.) via syringe.

  • Stir the reaction at a slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC or LC-MS.

Protocol 2: Copper-Free Sonogashira with a Modern Precatalyst

This protocol is designed to overcome steric hindrance and eliminate Glaser homocoupling.

Reaction Setup:

  • In a glovebox or under a positive pressure of argon, add the aryl bromide (1.0 equiv.), an appropriate palladium precatalyst (e.g., XPhos Pd G3, 0.025 equiv.), and a magnetic stir bar to a dry Schlenk flask.[3]

  • Add a strong base, such as finely powdered and dried Cs2CO3 (2.0 equiv.).[3]

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Add this compound (1.2 equiv.).

  • Heat the reaction to a higher temperature (e.g., 80-100 °C) and monitor its progress.

Understanding the Mechanism: The Sonogashira Catalytic Cycle

A clear understanding of the reaction mechanism is invaluable for effective troubleshooting. The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add R¹-Pd(II)L₂-X Pd0->Pd_add Oxidative Addition (R¹-X) Pd_trans R¹-Pd(II)L₂-C≡CR² Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Product R¹-C≡CR² Pd_trans->Product Alkyne H-C≡CR² Cu_acetylide Cu-C≡CR² Alkyne->Cu_acetylide Base CuX CuX CuX Cu_acetylide->Pd_add Base Base

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide.[10] Simultaneously, in the copper cycle, the terminal alkyne is deprotonated by the base and reacts with the copper(I) salt to form a copper acetylide intermediate.[1] This copper acetylide then undergoes transmetalation with the palladium complex. Finally, reductive elimination from the palladium center yields the desired product and regenerates the active Pd(0) catalyst.[9][10]

Conclusion

Successfully coupling sterically hindered substrates like this compound via the Sonogashira reaction requires a careful and systematic approach to optimization. By ensuring the integrity of all reagents, methodically adjusting reaction conditions, and being prepared to employ more advanced catalytic systems with bulky ligands or copper-free protocols, researchers can overcome the challenges posed by steric hindrance and achieve high yields of their desired products.

References

  • Sonogashira coupling. In Wikipedia. Retrieved December 10, 2023, from [Link]

  • Sonogashira coupling. Golden. Retrieved December 10, 2023, from [Link]

  • Sonogashira coupling. (2019, January 7). YouTube. [Link]

  • What is the best procedure for Sonogashira coupling? (2014, May 1). ResearchGate. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. (2024, August 5). [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Retrieved December 10, 2023, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). RSC Publishing. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Retrieved December 10, 2023, from [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2021, August 9). ResearchGate. [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. Retrieved December 10, 2023, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • The effect of steric bulk in Sonogashira coupling reactions. (2018, August 5). ResearchGate. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

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Purification of products from "Tert-butyl 2-methylbut-3-yn-2-ylcarbamate" reactions by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses the specific challenges encountered when purifying reaction products derived from tert-butyl 2-methylbut-3-yn-2-ylcarbamate using column chromatography. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying principles, enabling you to troubleshoot effectively and optimize your separations.

The starting material, a Boc-protected tertiary propargylamine, is a versatile building block, frequently employed in carbon-carbon bond-forming reactions like the Sonogashira coupling.[1][2][3] While these reactions are powerful, isolating the desired product from a complex mixture of starting materials, catalysts, and byproducts requires a carefully considered purification strategy. This guide is structured as a series of practical questions and answers, reflecting the real-world problems you may encounter at the bench.

Section 1: Troubleshooting Guide

This section tackles the most common issues that arise during the column chromatography of Boc-protected alkynes.

Question 1: I see a new, very polar spot (low Rf) on my TLC plate after running the column that wasn't in my crude reaction mixture. What is it and how do I prevent it?

Answer: This is a classic and frequently encountered problem. The new, polar spot is almost certainly the deprotected amine (2-methylbut-3-yn-2-amine or its coupled product).

  • Causality: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid.[4] Standard silica gel is inherently acidic and can catalyze the cleavage of the Boc group during the prolonged exposure of column chromatography.[5][6][7][8] While your compound might appear stable on a TLC plate (which involves very brief exposure), the longer residence time on a column is sufficient to cause significant deprotection.[9] This newly formed free amine, being basic, then interacts very strongly with the acidic silica, resulting in streaking and poor elution, often sticking to the baseline.

  • Solutions:

    • Deactivate the Silica Gel: Before running the column, flush it with your starting eluent containing 0.5-1% triethylamine (NEt₃) or another volatile base like pyridine. This neutralizes the acidic sites on the silica surface, preserving the Boc group. Prepare your eluent in bulk with the added base to ensure consistency throughout the run.

    • Use a Different Stationary Phase: If your compound is particularly sensitive, consider using neutral or basic alumina as your stationary phase. Alumina is generally less acidic than silica but may have different selectivity. Always perform a preliminary TLC analysis on an alumina plate to ensure separation is still viable.

    • Minimize Contact Time: Use flash chromatography rather than traditional gravity chromatography.[10][11] The increased flow rate reduces the time your compound spends on the acidic stationary phase, thereby minimizing decomposition.[12]

Question 2: My desired product is co-eluting with unreacted starting material. How can I improve the separation?

Answer: Achieving good separation (a significant ΔRf) between your starting material and product is the primary goal. If they are co-eluting, your solvent system is not optimal.

  • Causality: In a typical reaction like a Sonogashira coupling of this compound with an aryl halide, the product will have a different polarity than the starting material. The exact polarity change depends on the nature of the coupled partner. Often, the product is slightly less polar than the starting alkyne. If the polarity difference is small, a standard solvent system may not provide enough resolution.

  • Solutions:

    • Systematic TLC Analysis: The key to good separation is methodical solvent screening with TLC.[13][14] The goal is to find a solvent system where the desired product has an Rf value between 0.25 and 0.35, and the closest impurity is separated by a ΔRf of at least 0.15.[10][15]

    • Reduce Solvent Polarity: Since the starting material is often more polar than the coupled product, try decreasing the percentage of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). This will cause all compounds to move more slowly down the plate, exaggerating the differences in polarity and improving separation.

    • Try Different Solvent Systems: If hexane/ethyl acetate doesn't work, explore other systems. Dichloromethane/methanol is suitable for more polar compounds, while ether/hexane offers different selectivity than ethyl acetate/hexane.[16] A table of common solvent systems is provided below.

Question 3: My yield after column chromatography is very low, even though the reaction appeared clean by TLC. Where did my product go?

Answer: Low recovery can be attributed to several factors, often related to the issues described above or improper column technique.

  • Potential Causes & Solutions:

    • On-Column Decomposition: As discussed in Question 1, acid-catalyzed deprotection can lead to the formation of a free amine which then irreversibly binds to the silica gel. If you observe a baseline streak in your TLC analysis of the column fractions, this is likely the culprit. Solution: Use deactivated silica or an alternative stationary phase.

    • Product is Insoluble in Eluent: If the chosen eluent is not a good solvent for your product, the compound may precipitate at the top of the column when loaded and never elute properly. Solution: Ensure your crude material fully dissolves in a small amount of the initial eluent before loading.

    • Improper Loading: Loading the sample in a large volume of a strong solvent will ruin the separation. The sample will spread into a wide band before it even begins to separate. Solution: Dissolve the crude mixture in a minimal amount of solvent (ideally the column eluent or a less polar solvent like dichloromethane). For solids or viscous oils, "dry loading" is a superior technique (see protocol below).[12]

    • Column Overloading: There is a limit to how much material a column can effectively separate. A general rule of thumb for flash chromatography is a silica-to-sample mass ratio of 30:1 to 100:1, depending on the difficulty of the separation. Overloading leads to broad, overlapping bands.

Section 2: Frequently Asked Questions (FAQs)

Q: How do I select the right solvent system for my column?

A: The best practice is to use Thin-Layer Chromatography (TLC) to systematically determine the optimal mobile phase.[17]

  • Spot your crude reaction mixture on a TLC plate.

  • Develop the plate in a solvent system of your choice. A good starting point for many products from this chemistry is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).[16]

  • Analyze the developed plate under a UV lamp and/or by staining.

  • Your goal is to find a solvent mixture where the desired product has an Rf value of approximately 0.25-0.35.[15] This provides the best balance, allowing the compound to interact with the stationary phase sufficiently for separation without taking excessively long to elute.[14]

  • Adjust the ratio of the solvents until this target Rf is achieved. More polar solvent increases the Rf; less polar solvent decreases it.

Compound Polarity Suggested Starting Solvent System Notes
Nonpolar5-10% Ethyl Acetate in HexanesGood for products of coupling with large, nonpolar aryl groups.
Moderately Polar20-50% Ethyl Acetate in HexanesA very common and versatile range for this class of compounds.[16]
Polar100% Ethyl Acetate or 1-5% Methanol in DichloromethaneUse for products containing additional polar functional groups. Be cautious with methanol, as >10% can start to dissolve the silica gel.[16]
Basic (Amines)1-5% Methanol in Dichloromethane + 1% NH₄OHThe ammonia helps to deprotonate basic compounds and prevent streaking.

Q: What is "dry loading" and when should I use it?

A: Dry loading is a sample application technique where the crude product is adsorbed onto a small amount of silica gel before being loaded onto the column.

You should use this method when:

  • Your compound is a solid or a viscous oil.

  • Your compound has poor solubility in the column eluent.

  • You want the best possible resolution for a difficult separation.

This technique prevents issues like solvent-induced column cracking and ensures the sample is applied as a very narrow, concentrated band, which is critical for a good separation.[12]

Section 3: Key Experimental Protocols & Visualizations

Protocol 1: Dry Loading a Sample
  • Weigh your crude product into a round-bottom flask.

  • Dissolve the product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Add silica gel to the flask (typically 2-3 times the mass of your crude product).

  • Swirl the flask to create a slurry, ensuring the product is evenly mixed with the silica.

  • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained. Caution: Silica is a fine powder and can be easily sucked into the rotary evaporator; use a low rotation speed and introduce the vacuum slowly.[12]

  • Carefully layer this powder on top of the sand layer of your packed column.

Workflow for Column Chromatography Purification

The following diagram outlines the logical workflow from a crude reaction mixture to a purified product.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase A Crude Reaction Mixture B TLC Analysis to Determine Eluent A->B C Prepare Column (Pack & Equilibrate) B->C E Load Sample onto Column C->E D Prepare Sample (Dry or Wet Load) D->E F Elute with Solvent & Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: General workflow for purification by flash column chromatography.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common purification problems.

G Problem Problem Observed PoorSep Poor Separation (Co-elution) Problem->PoorSep What? LowYield Low Yield Problem->LowYield What? NewSpot New Polar Spot (Streaking) Problem->NewSpot What? Cause_Solvent Cause: Suboptimal Eluent PoorSep->Cause_Solvent Cause_Decomp Cause: Boc Deprotection on Silica LowYield->Cause_Decomp Cause_Load Cause: Improper Loading or Overloading LowYield->Cause_Load NewSpot->Cause_Decomp Sol_TLC Solution: Re-optimize eluent with TLC Cause_Solvent->Sol_TLC Sol_Base Solution: 1. Add 1% NEt₃ to eluent. 2. Use Alumina. Cause_Decomp->Sol_Base Sol_Load Solution: Use dry loading. Use more silica. Cause_Load->Sol_Load

Caption: Decision tree for troubleshooting common chromatography issues.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Li, W., Li, L., & Zhang, X. (2008). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities, 29(11), 2269-2271. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • Díaz-Marrero, A. R., et al. (1998). Easy Microwave Assisted Deprotection of N-Boc Derivatives. Tetrahedron Letters, 39(43), 7999-8002. [Link]

  • Wensbo, D., & Apelqvist, T. (1997). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Tetrahedron Letters, 38(4), 625-628. [Link]

  • ResearchGate. How can I select the solvent system for column chromatography?. [Link]

  • Chemistry For Everyone. (2024). How To Choose Solvent System For Column Chromatography?. YouTube. [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • Biotage. 5 Steps to successful flash chromatography. [Link]

  • Columbia University, Department of Chemistry. Column chromatography. [Link]

  • Massachusetts Institute of Technology. Flash Column Chromatography Guide. MIT OpenCourseWare. [Link]

  • ResearchGate. Selective deprotection of N-Boc catalyzed by silica gel. [Link]

  • King Group, Emory University. Successful Flash Chromatography. [Link]

  • Pathare, R. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24430-24434. [Link]

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

  • SIELC Technologies. Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. [Link]

  • Royal Society of Chemistry. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • MDPI. α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. [Link]

  • MDPI. tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chromatography Forum. Amine column degradation. [Link]

  • Organic Syntheses. tert-Butyl [1-(tert-butoxycarbonyl)-3-oxo-4-pentenyl]carbamate. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

  • PubChem. tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate. [Link]

  • NIST. 3-Butyn-2-ol, 2-methyl-. [Link]

  • Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384–393. [Link]

  • PubMed. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • National Center for Biotechnology Information. tert-Butyl N-(thiophen-2-yl)carbamate. [Link]

  • ChemBK. (R)-tert-Butyl but-3-yn-2-ylcarbamate. [Link]

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Technical Support Center: Optimizing Coupling Reactions for Tert-butyl 2-methylbut-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-butyl 2-methylbut-3-yn-2-ylcarbamate. This versatile building block, featuring a sterically hindered terminal alkyne and a Boc-protected amine, is invaluable in the synthesis of complex molecules. However, its unique structure can present specific challenges in common cross-coupling reactions. This guide provides in-depth, question-and-answer-based troubleshooting advice, grounded in mechanistic principles and field-proven experience, to help you navigate these challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira coupling reaction with this compound is showing low or no conversion. What are the likely causes and how can I fix it?

Low reactivity is a common hurdle, often exacerbated by the steric bulk of the quaternary center adjacent to the alkyne. The issue typically stems from an inefficient catalyst system or suboptimal reaction conditions that fail to overcome the steric hindrance.

A1: Systematic Troubleshooting for Low Conversion

Let's break down the problem into key areas to investigate: the catalyst system, the reaction environment, and the reagents.

  • Catalyst Inactivity or Inappropriateness: The choice of palladium catalyst and ligand is paramount. For a sterically demanding alkyne, a standard catalyst like Pd(PPh₃)₄ may not be sufficient.

    • Expertise & Experience: The oxidative addition of the aryl halide to the palladium center is a critical step. Bulky, electron-rich phosphine ligands can accelerate this step and promote the formation of a highly active monoligated palladium species, which is less sterically hindered.[1]

    • Troubleshooting Steps:

      • Switch to a More Active Catalyst System: If using Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, consider switching to a catalyst system known for coupling hindered substrates. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich ligand such as XPhos, SPhos, or P(t-Bu)₃ is often more effective.[2]

      • Verify Catalyst Quality: Palladium catalysts, especially Pd(0) sources, can degrade upon exposure to air. A black precipitate of palladium black is a tell-tale sign of decomposition.[1] Always use fresh, properly stored catalysts.

      • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome activation barriers.

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role in overcoming the activation energy of the reaction.

    • Causality: For sterically hindered substrates, higher temperatures are often required to drive the reaction to completion. The solvent must be able to dissolve all components and remain stable at the required temperature.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: If your reaction is running at room temperature, try heating it to 50-80 °C. For challenging aryl bromides or chlorides, temperatures up to 100 °C in a sealed vessel might be necessary.[3]

      • Solvent Choice: While THF is common, polar aprotic solvents like DMF or 1,4-dioxane can be beneficial, especially at higher temperatures. Ensure your solvent is anhydrous and rigorously degassed.

  • Reagent and Atmosphere Quality: The integrity of your reagents and the exclusion of oxygen are fundamental to success.

    • Troubleshooting Steps:

      • Degas Rigorously: Oxygen can lead to oxidative homocoupling (Glaser coupling) and deactivate the Pd(0) catalyst.[1] Degas your solvents thoroughly (e.g., by sparging with argon for 30-60 minutes or using freeze-pump-thaw cycles) and run the reaction under a positive pressure of an inert gas (argon or nitrogen).

      • Use a Fresh, Dry Base: Amine bases like triethylamine or diisopropylethylamine can absorb water and other impurities. Use freshly distilled or a new bottle of high-purity amine.

Here is a decision-making workflow for addressing low conversion:

Caption: Troubleshooting workflow for low conversion Sonogashira couplings.

Q2: I am observing a significant amount of a diyne byproduct in my reaction. How can I suppress this alkyne homocoupling (Glaser coupling)?

The formation of a symmetrical 1,3-diyne is a classic side reaction in Sonogashira couplings, known as Glaser coupling. This oxidative homocoupling is catalyzed by the copper(I) co-catalyst in the presence of oxygen.

A2: Strategies to Minimize Glaser Homocoupling

Minimizing this side reaction hinges on scrupulous control of the reaction atmosphere and, if necessary, modifying the catalyst system to eliminate the copper co-catalyst.

  • Rigorous Exclusion of Oxygen: This is the most critical preventative measure.

    • Trustworthiness: The mechanism of Glaser coupling requires the oxidation of the copper(I) acetylide intermediate. By removing oxygen, you shut down this pathway.

    • Protocol:

      • Solvent Degassing: Use at least three freeze-pump-thaw cycles for your solvent for the most effective oxygen removal. Alternatively, sparge with argon for at least one hour.

      • Inert Atmosphere: Assemble your reaction glassware while hot from the oven and cool under a stream of argon or nitrogen. Use a Schlenk line or a glovebox for the reaction setup.

  • Copper-Free Sonogashira Conditions: If homocoupling persists despite rigorous anaerobic technique, the most robust solution is to switch to a copper-free protocol.

    • Expertise & Experience: Modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands, are active enough to facilitate the Sonogashira coupling without the need for a copper co-catalyst.[2][4] This completely eliminates the primary pathway for Glaser coupling.

    • Recommended Protocol: A typical copper-free system involves a palladium source (e.g., Pd(OAc)₂), a bulky phosphine ligand (e.g., P(t-Bu)₃), and an amine base in a suitable solvent.

Comparative Table of Conditions to Minimize Homocoupling:

ParameterStandard SonogashiraOptimized for Low Homocoupling
Atmosphere Inert Gas PurgeFreeze-Pump-Thaw Degassing / Glovebox
Copper Catalyst CuI (1-5 mol%)None (Copper-Free)
Palladium System PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Pd(OAc)₂ / P(t-Bu)₃ or Pd₂(dba)₃ / XPhos
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA) or other amine
Q3: I am concerned about the stability of the Boc protecting group under the reaction conditions. Could it be cleaved?

This is a valid concern, as the Boc (tert-butyloxycarbonyl) group is known to be labile under acidic conditions. While Sonogashira reactions are typically run with amine bases, certain conditions or workup procedures could potentially lead to deprotection.

A3: Ensuring the Stability of the Boc Group

The Boc group is generally stable under standard and copper-free Sonogashira conditions. However, there are factors to be mindful of.

  • Standard Reaction Conditions: The use of amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) creates a basic environment where the Boc group is stable.[5]

  • Potential for Cleavage during Workup: The primary risk of Boc cleavage comes during the aqueous workup.

    • Causality: A common step in the workup of Sonogashira reactions is to wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts.[6] Ammonium chloride solutions are mildly acidic and prolonged contact, especially with heating, could potentially lead to some Boc deprotection.

    • Preventative Measures:

      • Perform the workup at room temperature or below.

      • Minimize the time the organic layer is in contact with the NH₄Cl solution.

      • Consider an alternative workup: if you've run a copper-free reaction, the NH₄Cl wash is unnecessary. You can often proceed by diluting the reaction mixture, filtering through a pad of celite to remove amine salts, and then concentrating the filtrate.

  • Thermal Stability: While Boc groups can be removed thermally, this typically requires temperatures significantly higher than those used for most Sonogashira couplings. Standard heating to 80-100 °C is unlikely to cause cleavage.

The logical flow for considering Boc group stability is as follows:

G A Concern: Boc Group Stability B Are standard basic/neutral Sonogashira conditions used? A->B C Boc group is generally stable. B->C Yes D Is an acidic workup (e.g., NH₄Cl wash) planned? B->D Unsure C->D D->C No E Potential for deprotection. D->E Yes F Action: Minimize contact time, work up at room temperature. E->F G Consider alternative workup (e.g., filtration through celite). F->G

Caption: Decision process for ensuring Boc group stability.

Experimental Protocols

Protocol 1: General Copper-Catalyzed Sonogashira Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl iodide or bromide.

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.2 equiv).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF, approx. 0.1-0.2 M) followed by an anhydrous amine base (e.g., TEA or DIPEA, 2-3 equiv).

  • Reaction: Stir the mixture at room temperature or heat as necessary (monitor by TLC or LC-MS). A patent example for this substrate with an aryl bromide used diisopropylamine in DMF at 65 °C.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify by flash column chromatography.

Protocol 2: Optimized Copper-Free Sonogashira Coupling for Hindered Substrates

This protocol is recommended to avoid homocoupling and for coupling with less reactive aryl halides.

Step-by-Step Methodology:

  • Setup: In a glovebox or under a strong counterflow of inert gas in a Schlenk tube, add the aryl halide (1.0 equiv), Pd(OAc)₂ (2 mol%), and a bulky phosphine ligand like SPhos or XPhos (4-5 mol%).

  • Reagent Addition: Add this compound (1.5 equiv) and a base such as Cs₂CO₃ (2.0 equiv) or K₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous, degassed 1,4-dioxane or toluene.

  • Reaction: Seal the vessel and heat to 80-100 °C, stirring vigorously until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a short pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

References

  • BenchChem (2025).Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes. BenchChem.
  • Chemistry LibreTexts (2024).Sonogashira Coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal.Sonogashira Coupling.
  • Wikipedia.Sonogashira coupling.
  • BenchChem (2025).Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
  • NRO Chemistry (2020).Sonogashira Coupling. YouTube.
  • Reddit r/Chempros (2021).Struggling to make a sonogashira coupling reaction happen.
  • Organic Chemistry Portal.Boc-Protected Amino Groups.
  • Reddit r/Chempros (2020).Sonogashira troubleshooting help needed.
  • U.S. Patent US20100158818A1 (2010).
  • ScienceMadness Discussion Board (2007).Potential Sonogashira Reaction Problems?.
  • SciSpace (2022).
  • BenchChem (2025).The Strategic Role of the Boc Protecting Group in the Synthesis of APN-C3-NH-Boc: An In-depth Technical Guide.
  • PubMed (2001).Reaction of alpha-(N-carbamoyl)alkylcuprates With Propargyl Substrates: Synthetic Route to Alpha-Amino Allenes and delta3-pyrrolines.
  • Organic Letters (2003).
  • ResearchGate (2018).Synergistic Gold and Copper Dual Catalysis for Intramolecular Glaser-Hay Coupling: Rapid Total Synthesis of Ivorenolide B.
  • ResearchGate (2025).
  • PubMed (2003).

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Technical Support Center: Coupling Reactions with Tert-butyl 2-methylbut-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for "Tert-butyl 2-methylbut-3-yn-2-ylcarbamate." This guide is designed to provide in-depth troubleshooting advice and practical solutions for researchers encountering challenges during cross-coupling reactions with this sterically hindered terminal alkyne. Our focus is to empower you with the knowledge to minimize unwanted side reactions, primarily homocoupling, and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a problem with this compound?

A1: Homocoupling, often referred to as Glaser coupling, is an oxidative dimerization of terminal alkynes to form a 1,3-diyne.[1][2] In the context of your molecule, two units of this compound would react to form an unwanted symmetrical dimer. This side reaction is problematic as it consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates purification. The presence of copper catalysts, commonly used in Sonogashira reactions, significantly promotes this undesired pathway.[3]

Q2: How does the structure of this compound contribute to challenges in cross-coupling reactions?

A2: The structure of your molecule presents significant steric hindrance around the reactive alkyne. The tertiary carbon atom adjacent to the triple bond, substituted with two methyl groups and a bulky tert-butylcarbamate group, can impede the approach of the palladium catalyst to the alkyne. This steric bulk can slow down the desired cross-coupling reaction, giving the competing homocoupling reaction a greater opportunity to occur, especially in the presence of a copper co-catalyst.[4][5]

Q3: What are the primary strategies to prevent homocoupling of this alkyne?

A3: The three main strategies to minimize homocoupling are:

  • Adopting a Copper-Free Protocol: This is the most direct way to suppress Glaser coupling, as copper(I) salts are the primary catalysts for this side reaction.[6]

  • Optimizing Reaction Conditions: This includes the rigorous exclusion of oxygen, careful selection of the palladium catalyst and ligands, choice of an appropriate base and solvent, and controlling the reaction temperature.

  • Controlling Reagent Concentration: Slow addition of the alkyne to the reaction mixture can maintain a low instantaneous concentration, favoring the desired bimolecular cross-coupling over the homocoupling reaction.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the coupling of this compound.

Issue 1: Significant Formation of Homocoupled Dimer

Symptoms:

  • NMR or LC-MS analysis shows a significant peak corresponding to the dimer of this compound.

  • Low yield of the desired cross-coupled product.

Root Causes & Solutions:

Possible Cause Scientific Rationale Recommended Solution
Presence of Copper(I) Co-catalyst Copper(I) salts are well-known to catalyze the oxidative homocoupling of terminal alkynes (Glaser coupling).[1]Switch to a copper-free Sonogashira protocol. This is the most effective method to eliminate the primary pathway for homocoupling.[6]
Oxygen in the Reaction Atmosphere Glaser coupling is an oxidative process. The presence of molecular oxygen can facilitate the oxidation of the copper acetylide intermediate, leading to dimerization.[2]Ensure a strictly inert atmosphere. Use Schlenk line techniques or a glovebox. Degas all solvents and liquid reagents thoroughly using freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen).
High Initial Alkyne Concentration A high concentration of the alkyne increases the probability of two alkyne molecules reacting with each other, especially if the cross-coupling reaction is slow due to steric hindrance.Employ slow addition of the alkyne. Use a syringe pump to add a solution of this compound to the reaction mixture over several hours. This maintains a low, steady concentration, favoring the cross-coupling pathway.
Inappropriate Ligand Choice The ligand on the palladium catalyst influences the steric and electronic environment of the metal center, affecting the rates of both cross-coupling and homocoupling.Use bulky, electron-rich phosphine ligands. Ligands such as P(t-Bu)3 or N-heterocyclic carbenes (NHCs) can promote the formation of a highly reactive monoligated Pd(0) species, which can better accommodate the sterically demanding alkyne and facilitate the desired cross-coupling.[5][7]
Issue 2: Low or No Conversion of Starting Materials

Symptoms:

  • Analysis of the reaction mixture shows predominantly unreacted aryl/vinyl halide and this compound.

Root Causes & Solutions:

Possible Cause Scientific Rationale Recommended Solution
Inactive Palladium Catalyst The active Pd(0) species may not have formed efficiently from the precatalyst, or it may have decomposed (e.g., formation of palladium black).Use a fresh, high-quality palladium source. Consider using air-stable precatalysts that readily form the active monoligated species in situ.[4] Ensure that phosphine ligands are not oxidized by handling them under an inert atmosphere.
Insufficiently Reactive Aryl/Vinyl Halide The reactivity of the halide partner follows the trend I > Br > Cl. Aryl chlorides are particularly challenging and often require specialized catalytic systems.If possible, use a more reactive halide. Switching from an aryl chloride to a bromide or iodide can significantly increase the reaction rate. For less reactive halides, a more potent catalytic system with bulky, electron-rich ligands and higher temperatures may be necessary.
Inappropriate Base The base plays a crucial role in deprotonating the terminal alkyne. For sterically hindered alkynes, the accessibility of the proton may be reduced.Screen different bases. While amine bases like triethylamine or diisopropylamine are common, for challenging couplings, stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or inorganic bases like Cs2CO3 in a suitable solvent might be more effective.[8]
Low Reaction Temperature The activation energy for the oxidative addition of the aryl/vinyl halide to the palladium center can be high, especially for sterically hindered substrates.Increase the reaction temperature. While room temperature is desirable, some challenging couplings may require heating. Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired Sonogashira cross-coupling and the undesired Glaser homocoupling.

G cluster_main Reaction Pathways for this compound Start Alkyne + Aryl Halide Pd_Cycle Pd Catalytic Cycle (Cross-Coupling) Start->Pd_Cycle Pd Catalyst Cu_Cycle Cu Catalytic Cycle (Homocoupling) Start->Cu_Cycle Cu Catalyst + O2 Product Desired Cross-Coupled Product Pd_Cycle->Product Dimer Undesired Homocoupled Dimer Cu_Cycle->Dimer Conditions Reaction Conditions (Catalyst, Base, Solvent, Temp.) Conditions->Pd_Cycle Influences Rate & Selectivity Conditions->Cu_Cycle Influences Rate

Caption: Competing reaction pathways in the coupling of terminal alkynes.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is a general starting point for the copper-free Sonogashira coupling of this compound with an aryl bromide. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)2, 2 mol%)

  • Bulky phosphine ligand (e.g., P(t-Bu)3, 4 mol%)

  • Base (e.g., Cs2CO3, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or Dioxane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide, palladium precatalyst, phosphine ligand, and base.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Alkyne Addition: In a separate flask, prepare a solution of this compound in the same anhydrous, degassed solvent. Add this solution to the reaction mixture dropwise over 2-4 hours using a syringe pump.

  • Reaction: Stir the mixture at the desired temperature (start with room temperature and increase if necessary, e.g., to 60-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Logical Troubleshooting Workflow

G Start Reaction Start Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Success Reaction Successful Proceed to Work-up Check_Completion->Success Complete No_Reaction Low/No Conversion Check_Completion->No_Reaction Incomplete Homocoupling Significant Homocoupling Check_Completion->Homocoupling Side Product TS_Catalyst Optimize Catalyst/Ligand (e.g., use precatalyst, bulky ligand) No_Reaction->TS_Catalyst TS_Copper_Free Switch to Copper-Free Protocol Homocoupling->TS_Copper_Free TS_Temp_Base Increase Temperature Screen Bases TS_Catalyst->TS_Temp_Base TS_Temp_Base->Start Retry TS_Inert Ensure Inert Atmosphere (Degas Solvents) TS_Copper_Free->TS_Inert TS_Slow_Add Use Slow Addition of Alkyne TS_Inert->TS_Slow_Add TS_Slow_Add->Start Retry

Caption: A step-by-step workflow for troubleshooting common issues.

References

  • Benchchem. (2025).
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • National Center for Biotechnology Information. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • ResearchGate. (2025, August 5). The effect of steric bulk in Sonogashira coupling reactions | Request PDF.
  • ResearchGate. (2025, August 6). (PDF) Copper‐ and Amine‐Free Sonogashira Reaction of N,N‐Disubstituted Propargylamine: Synthesis of Substituted Aryl Propargylamine.
  • National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Alfa Chemistry. (n.d.). Glaser Coupling. Alfa Chemistry.
  • National Center for Biotechnology Information. (n.d.). The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions.
  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed : r/Chempros. Reddit.
  • Wikipedia. (n.d.). Glaser coupling. Wikipedia.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
  • SynArchive. (n.d.). Glaser-Hay Coupling. SynArchive.
  • Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
  • National Center for Biotechnology Information. (2008, May 16). Copper-catalyzed Coupling of Tertiary Aliphatic Amines With Terminal Alkynes to Propargylamines via C-H Activation.
  • ACS Publications. (2021, June 9). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications | ACS Catalysis.
  • National Center for Biotechnology Information. (2018, November 16). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
  • ResearchGate. (2025, August 7). (PDF) Gold-catalysed Homocoupling of Alkynes.
  • National Center for Biotechnology Information. (n.d.). Preparation of substituted enol derivatives from terminal alkynes and their synthetic utility.
  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. J&K Scientific.
  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen : r/Chempros. Reddit.
  • National Center for Biotechnology Information. (n.d.). Installation of protected ammonia equivalents onto aromatic & heteroaromatic rings in water enabled by micellar catalysis.
  • Royal Society of Chemistry. (2014, May 28). Recent advances and applications of Glaser coupling employing greener protocols. Royal Society of Chemistry.
  • The Royal Society of Chemistry. (2021, November 10). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry.
  • ACS Publications. (2012, March 6). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. | Request PDF.
  • ResearchGate. (2025, August 6). A Copper- and Amine-Free Sonogashira Coupling Reaction Promoted by a Ferrocene-Based Phosphinimine-Phosphine Ligand at Low Catalyst Loading. | Request PDF.
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  • National Center for Biotechnology Information. (2021, February 25). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces.
  • Wiley Online Library. (n.d.). Homo and Heterocoupling of Terminal Alkynes Using Catalytic CuCl2 and DBU. Wiley Online Library.
  • SciSpace. (n.d.).
  • ACS Publications. (2025, January 9). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.
  • Organic Chemistry Portal. (n.d.).
  • National Center for Biotechnology Information. (2024, December 27). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.
  • Beilstein Journals. (n.d.). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals.
  • ACS Publications. (2026, January 9). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics | Journal of the American Chemical Society.
  • ACS Publications. (2024, November 7). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs | The Journal of Physical Chemistry C.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate.
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Sources

Technical Support Center: Optimizing Boc Deprotection of Tert-butyl 2-methylbut-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the efficient and clean deprotection of Tert-butyl 2-methylbut-3-yn-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of removing the tert-butyloxycarbonyl (Boc) protecting group from this sterically hindered tertiary propargylamine. Our focus is to provide practical, field-proven insights and troubleshooting strategies to enhance the success of your synthetic endeavors.

The deprotection of this compound presents a unique set of challenges due to the steric hindrance around the tertiary amine and the presence of an acid-sensitive terminal alkyne. This guide will delve into the mechanistic considerations, potential pitfalls, and optimized protocols to achieve high-yield and high-purity 2-methylbut-3-yn-2-amine.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc deprotection of this compound challenging?

A: The primary challenges arise from two structural features:

  • Steric Hindrance: The tertiary nature of the amine significantly slows down the rate of acid-catalyzed deprotection compared to primary or secondary amines. More forcing conditions are often required, which can lead to side reactions.[1]

  • Acid-Sensitive Alkyne: The terminal alkyne moiety is susceptible to hydration or polymerization under strong acidic conditions, leading to the formation of methyl ketones or oligomeric byproducts.

Q2: What is the general mechanism of acid-catalyzed Boc deprotection?

A: The reaction proceeds through a few key steps:

  • Protonation: The acid protonates the carbonyl oxygen of the Boc group.

  • Cleavage: The protonated intermediate fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid rapidly decomposes to release carbon dioxide and the free amine.[2][3][4]

The liberated tert-butyl cation is highly reactive and can lead to unwanted side reactions if not properly managed.

Q3: Can I use Trifluoroacetic Acid (TFA) for this deprotection?

A: While TFA is a common and potent reagent for Boc deprotection, it is generally not recommended for this compound. The strong acidity of TFA can lead to significant side reactions with the terminal alkyne, such as hydration to form the corresponding methyl ketone.[5] If TFA must be used, it should be under dilute conditions and at low temperatures, with careful monitoring.

Q4: What are the most common side reactions to watch out for?

A: The primary side reactions of concern are:

  • Incomplete Deprotection: Due to steric hindrance, the reaction may stall, leaving unreacted starting material.[1][6]

  • Alkyne Hydration: Strong acids can catalyze the addition of water to the terminal alkyne, forming a methyl ketone byproduct.

  • Tert-butylation: The reactive tert-butyl cation generated during the reaction can alkylate the alkyne or other nucleophilic sites, though this is less common.

  • Polymerization: Strongly acidic conditions can sometimes induce polymerization of the alkyne.

Q5: How can I monitor the progress of the deprotection reaction?

A: Thin-Layer Chromatography (TLC) is the most convenient method. The deprotected amine will have a significantly different Rf value compared to the Boc-protected starting material. Staining with ninhydrin is highly effective for visualizing the product, as it reacts with the newly formed amine to produce a colored spot.[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient acid strength or concentration for the hindered substrate.[1] 2. Short reaction time. 3. Poor solubility of the starting material.1. Switch to a stronger acidic system (e.g., from dilute HCl to 4M HCl in dioxane). 2. Extend the reaction time and monitor by TLC.[6] 3. Choose a solvent in which the starting material is more soluble.
Formation of a Major Byproduct at a Lower Rf 1. Alkyne hydration to the corresponding methyl ketone, which is more polar.1. Use milder acidic conditions (e.g., switch from TFA to 4M HCl in dioxane).[8] 2. Ensure anhydrous reaction conditions to minimize water availability.
Product is Difficult to Isolate from the Reaction Mixture 1. The deprotected amine is a basic compound and may form a water-soluble salt. 2. The product hydrochloride salt is an oil or is difficult to precipitate.1. During work-up, carefully basify the aqueous layer with a suitable base (e.g., NaHCO₃ or NaOH) to a pH > 10 and extract with an organic solvent.[9] 2. After evaporation of the reaction solvent, try triturating the residue with a non-polar solvent like diethyl ether or pentane to induce precipitation of the hydrochloride salt.[2][10]
Low Overall Yield 1. A combination of incomplete reaction and side product formation. 2. Loss of product during work-up due to its volatility or water solubility.1. Optimize the reaction conditions by systematically adjusting the acid, solvent, temperature, and time. 2. For volatile amines, use caution during solvent removal (e.g., lower vacuum, no excessive heating). For water-soluble amines, perform multiple extractions of the basified aqueous layer.

Decision-Making Workflow for Deprotection Method Selection

start Start: Deprotection of This compound alkyne_sensitivity Is alkyne stability the primary concern? start->alkyne_sensitivity acid_labile Are other acid-labile groups present? steric_hindrance Is steric hindrance a major concern? acid_labile->steric_hindrance Yes hcl_dioxane 4M HCl in Dioxane (Recommended) acid_labile->hcl_dioxane No lewis_acid Lewis Acid (e.g., TMSI, ZnBr2) (Milder Alternative) steric_hindrance->lewis_acid Yes thermal Thermal Deprotection (Alternative for acid-sensitive substrates) steric_hindrance->thermal No alkyne_sensitivity->acid_labile Yes tfa TFA in DCM (Not Recommended) alkyne_sensitivity->tfa No

Caption: Decision workflow for choosing a Boc deprotection method.

Detailed Experimental Protocols

Protocol 1: Deprotection using 4M HCl in Dioxane (Recommended)

This method is generally the most reliable for deprotecting this compound, offering a good balance between reaction rate and selectivity.[8][10][11]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv) in a minimal amount of 1,4-dioxane or DCM in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equiv).

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent and ninhydrin stain for visualization).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is > 8.

  • Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 2-methylbut-3-yn-2-amine.

  • If necessary, purify the product by distillation or column chromatography on silica gel.

Protocol 2: Mild Deprotection using Oxalyl Chloride in Methanol

For substrates that are exceptionally sensitive to strong acids, this milder method can be an effective alternative.[12]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Oxalyl chloride

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous methanol (e.g., 5 mL for 50 mg of substrate).

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3.0 equiv) dropwise to the stirred solution. Caution: The reaction can be exothermic and may produce gas.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.

  • For the free amine, dissolve the residue in water, basify with a suitable base, and extract with an organic solvent as described in Protocol 1.

References

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup?. [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. [Link]

  • HeteroLetters. (2013). STUDIES ON SY. HeteroLetters, 3(4), 415-426. [Link]

  • Chemical Communications. (1996). A highly selective protocol for the deprotection of BOC-protected amides and carbamates. Chemical Communications, (21), 2509-2510. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(41), 24553–24560. [Link]

  • Kappe, C. O., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1234-1242. [Link]

  • ResearchGate. (2013). Deprotection of N-Boc group of aliphatic amines. [Link]

  • ACS GCI Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. Thermal Methods. [Link]

  • ACS GCI Pharmaceutical Roundtable. Lewis Acids. [Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. [Link]

  • ResearchGate. (2021). Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. [Link]

  • SciSpace. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. [Link]

  • ResearchGate. (2006). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]

Sources

Troubleshooting incomplete reactions involving "Tert-butyl 2-methylbut-3-yn-2-ylcarbamate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Tert-butyl 2-methylbut-3-yn-2-ylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve common experimental challenges. This document is structured as a series of frequently asked questions that directly address issues related to incomplete conversions, side-product formation, and subsequent transformations.

Frequently Asked Questions (FAQs)

Question 1: My Sonogashira coupling reaction with this compound is stalling or showing low yield. What are the primary factors to investigate?

This is the most common challenge encountered with this substrate. An incomplete Sonogashira reaction is rarely due to a single factor but rather a combination of suboptimal conditions. The key is to systematically evaluate the components of your catalytic system and the reaction environment.

The Sonogashira reaction is a powerful C(sp)-C(sp²) bond-forming tool, typically involving a palladium catalyst and a copper(I) co-catalyst.[1] The mechanism proceeds through two interconnected catalytic cycles.[1] Incomplete conversion arises when one or more steps in these cycles are inhibited.

Sonogashira_Cycle Figure 1: The dual catalytic cycle of the Sonogashira reaction. cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) Alkyne H-C≡CR' PdII_Alkyne R-Pd(II)L₂-C≡CR' PdII_RX->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product R-C≡CR' PdII_Alkyne->Product CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR' Cu_Alkyne->PdII_RX Cu_Alkyne->CuX Transfers Acetylide to Palladium Alkyne->Cu_Alkyne Deprotonation (Base)

Figure 1: The dual catalytic cycle of the Sonogashira reaction.

Troubleshooting Strategy:

Your investigation should focus on three areas: the catalyst system, the reaction conditions, and the quality of your reagents.

1. The Catalyst System (Palladium, Ligand, and Copper):

  • Palladium Source/Oxidation State: Ensure you are using a Pd(0) source or a precatalyst that readily reduces to Pd(0) in situ. If using Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the reduction step can be sluggish. The use of air-stable, monoligated precatalysts can sometimes offer more consistent results.[2]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. For sterically hindered substrates or less reactive aryl bromides, bulky, electron-rich phosphines like P(t-Bu)₃, SPhos, or XPhos often outperform PPh₃.[3][4] These ligands facilitate the rate-limiting reductive elimination step.

  • Copper(I) Co-catalyst: While classic conditions use a copper salt (e.g., CuI), its primary role is to form the copper acetylide for transmetalation.[1] However, CuI is notoriously sensitive to oxidation, which can halt the reaction. Ensure your CuI is pure (white or very light tan, not green/brown) and, if necessary, wash it with diethyl ether before use.

2. Reaction Conditions (Solvent, Base, Temperature):

  • Base Selection: The base must be strong enough to deprotonate the terminal alkyne but not so strong as to cause undesired side reactions. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices as they also act as solvents.[5] For sensitive substrates, an inorganic base like K₂CO₃ or Cs₂CO₃ can be effective.

  • Solvent Polarity & Degassing: Solvents must be rigorously degassed to prevent oxidation of the Pd(0) catalyst. A common cause of failure is insufficient removal of oxygen. Use a robust method like three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes. Aprotic polar solvents like THF or dioxane are generally preferred.

  • Temperature Control: While many Sonogashira reactions proceed at room temperature, particularly with reactive aryl iodides, aryl bromides often require heating.[3] If your reaction stalls at RT, incrementally increasing the temperature to 40-60 °C can often initiate the catalytic cycle.

3. Reagent Quality:

  • Alkyne Purity: Ensure your this compound is pure and free from acidic impurities.

  • Coupling Partner: The reactivity order for the halide is I > Br > Cl. Aryl chlorides are typically very challenging and require specialized catalyst systems. Ensure your aryl halide is pure and free of inhibitors.

Troubleshooting Summary Table:

Observation Potential Cause Recommended Action
No reaction at allInactive catalyst (oxidized Pd or Cu)Use fresh, pure catalysts. Rigorously degas all solvents and reagents.
Reaction starts but stallsInsufficiently active catalyst system for the halideSwitch to a bulkier, more electron-rich ligand (e.g., P(t-Bu)₃, SPhos).[3][4]
Low conversion after prolonged timeTemperature is too lowGradually increase reaction temperature to 50-80 °C.
Significant homocoupling observedCopper-catalyzed side reaction (Glaser coupling)See Question 2: Switch to a copper-free protocol.[2]
Formation of black precipitate (Pd black)Catalyst decompositionEnsure proper degassing; consider a more robust ligand to stabilize the Pd(0) species.
Question 2: I'm observing a significant amount of a homocoupled dimer of my alkyne (Glaser coupling byproduct). How can I suppress this?

The formation of a 1,3-diyne byproduct is a classic issue in Sonogashira chemistry and is known as Glaser or Eglinton coupling. This side reaction is almost always mediated by the copper co-catalyst in the presence of an oxidant (often trace oxygen).

The Mechanism of Unwanted Homocoupling: The copper(I) acetylide intermediate, which is essential for the desired cross-coupling, can be oxidized to a copper(II) species. This species then reacts with another equivalent of the copper(I) acetylide to produce the homocoupled diyne and regenerate Cu(I).

Strategies for Mitigation:

  • Implement Copper-Free Conditions: The most definitive way to prevent Glaser coupling is to eliminate the copper co-catalyst. Copper-free Sonogashira reactions have become well-established and are often the preferred method for complex syntheses.[2][4] These protocols rely on a highly active palladium/ligand system and a suitable base to facilitate the catalytic cycle without the need for copper acetylide formation.

  • Strictly Anaerobic Environment: If you must use a copper-catalyzed system, ensuring the complete exclusion of oxygen is paramount. As mentioned previously, employ rigorous degassing techniques. Running the reaction under a positive pressure of an inert gas (Argon or Nitrogen) is crucial.

  • Choice of Base and Solvent: In some systems, the choice of amine base can influence the rate of homocoupling. Using a bulkier amine like diisopropylamine can sometimes mitigate the issue.[3]

Troubleshooting_Homocoupling Start Is significant homocoupling (>10%) observed? Decision Is a copper-free protocol feasible for your system? Start->Decision Yes Success Problem Solved Start->Success No Yes Yes No No ImplementCuFree Action: Switch to a copper-free Sonogashira protocol. (e.g., Pd(OAc)₂/SPhos, TBAF base) Decision->ImplementCuFree Yes OptimizeCuSystem Action: Rigorously optimize the copper-catalyzed system. Decision->OptimizeCuSystem No ImplementCuFree->Success CheckDegassing 1. Enhance degassing procedure (Freeze-Pump-Thaw x3). OptimizeCuSystem->CheckDegassing CheckCuI 2. Use high-purity, O₂-free CuI. CheckDegassing->CheckCuI CheckBase 3. Screen alternative amine bases. CheckCuI->CheckBase CheckBase->Success

Figure 2: Decision workflow for addressing alkyne homocoupling.

Recommended Copper-Free Protocol: A robust starting point for a copper-free coupling with an aryl bromide is:

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos or XPhos (4 mol%)

  • Base: Tetra-n-butylammonium fluoride (TBAF) or an inorganic base like K₂CO₃

  • Solvent: Degassed THF or Dioxane

  • Temperature: 60-80 °C

This combination is often highly effective for coupling with 2-methyl-3-butyn-2-ol, a close structural analog of your substrate.[4]

Question 3: The Boc protecting group is partially or fully cleaving during my reaction. How can I prevent this premature deprotection?

The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[6][7] Its cleavage during a coupling reaction, which is typically run under basic conditions, is unexpected but points to a hidden source of acid in your system.

Potential Sources of Acidity:

  • Amine·HCl Salts: If your amine base (e.g., TEA, DIPEA) is from a bottle that has been used frequently, it may have absorbed atmospheric moisture and HCl (from chlorinated solvent use in the lab) to form the hydrochloride salt. This salt can introduce sufficient acidity to cleave the Boc group, especially upon heating.

  • Acidic Impurities in Solvents: Solvents like THF can oxidize over time to form peroxides and subsequently acidic byproducts.

  • Substrate Quality: The aryl halide coupling partner could have trace acidic impurities from its synthesis.

Preventative Measures:

  • Purify the Amine Base: Distill your amine base from a suitable drying agent (e.g., CaH₂) immediately before use. Alternatively, pass it through a plug of basic alumina.

  • Use High-Purity Solvents: Use freshly opened bottles of anhydrous solvents or dispense from a solvent purification system.

  • Switch to an Inorganic Base: Replacing the amine base with a solid inorganic base like K₂CO₃ or Cs₂CO₃ completely eliminates the possibility of amine salts being the culprit. This is often the most effective solution.

  • Incorporate a Proton Sponge: In very sensitive cases, adding a non-nucleophilic proton sponge can neutralize any trace acid without interfering with the reaction.

Question 4: I have a successful coupling, but now I need to deprotect the Boc group. What is the most reliable method that avoids side reactions?

The standard method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9] While effective, this process generates a reactive tert-butyl cation (t-Bu⁺) intermediate.[6][7] This cation can act as an alkylating agent, leading to undesired side products if your molecule contains other nucleophilic sites (e.g., electron-rich aromatic rings, thiols).

The Deprotection Mechanism and the Role of Scavengers: The acid protonates the carbonyl oxygen of the Boc group, leading to its collapse, releasing CO₂, isobutylene (which can be protonated to the t-butyl cation), and the free amine.[8]

Boc_Deprotection BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc(H⁺) BocAmine->ProtonatedBoc + H⁺ (TFA) CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid tBuCation t-Bu⁺ Cation ProtonatedBoc->tBuCation Elimination FreeAmine R-NH₃⁺ CarbamicAcid->FreeAmine - CO₂ Scavenger Scavenger (e.g., Anisole, TIS) tBuCation->Scavenger Desired Path: Cation Trapping AlkylatedProduct Alkylated Byproduct tBuCation->AlkylatedProduct Side Reaction: Unwanted Alkylation TrappedCation Trapped Cation (e.g., t-Bu-Anisole) Scavenger->TrappedCation

Figure 3: Boc deprotection mechanism and scavenger intervention.

Optimized Deprotection Protocol:

To mitigate the risk of side reactions, the use of a cation scavenger is highly recommended.[7]

  • Dissolve Substrate: Dissolve your Boc-protected compound in dichloromethane (DCM).

  • Add Scavenger: Add a scavenger such as anisole, thioanisole, or triisopropylsilane (TIS) (5-10 equivalents).

  • Cool Reaction: Cool the mixture to 0 °C in an ice bath. This helps to control the reaction rate and minimize side reactions.

  • Add Acid: Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).[8]

  • Monitor Reaction: Allow the reaction to stir at 0 °C to room temperature. Monitor the reaction progress by TLC or LC-MS (usually complete within 1-4 hours).

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt can then be neutralized or used directly in subsequent steps.

This scavenger-inclusive protocol provides a clean and high-yielding method for Boc deprotection, ensuring the integrity of your core molecule.

References

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific Resources. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Company News. [Link]

  • Unacademy. (n.d.). Understanding the Reactions that are Specific for Terminal Alkynes. Chemistry Articles. [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

  • ChemBK. (2024). (R)-tert-Butyl but-3-yn-2-ylcarbamate. ChemBK Database. [Link]

  • National Institutes of Health (NIH). (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Virtual Textbook of Organic Chemistry. [Link]

  • Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729-1731. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling. Reaction Index. [Link]

  • National Institutes of Health (NIH). (2021). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Chem. [Link]

  • Caporale, A., Tartaggia, S., Castellin, A., & De Lucchi, O. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393. [Link]

Sources

Effect of base and solvent on "Tert-butyl 2-methylbut-3-yn-2-ylcarbamate" reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reactivity of Tert-butyl 2-methylbut-3-yn-2-ylcarbamate

Welcome to the technical support guide for this compound. This document is designed for chemistry professionals engaged in synthesis and drug development. Here, we address common questions and troubleshooting scenarios related to the handling and reactivity of this versatile building block, focusing on the critical interplay between bases, solvents, and reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the core reactive sites of this molecule and its general stability?

This compound possesses two key functional groups that dictate its reactivity: the N-Boc (tert-butyloxycarbonyl) protecting group and the terminal alkyne .

  • N-Boc Group : This carbamate is highly stable under basic and nucleophilic conditions, making it an excellent protecting group for the amine.[1][2] Its primary liability is to acid. It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in methanol, to reveal the free amine.[1][3][4] The stability of the Boc group under basic conditions allows for selective reactions at the other end of the molecule.[5]

  • Terminal Alkyne : The proton on the sp-hybridized carbon of the terminal alkyne is acidic, with a pKa of approximately 25.[6] This makes it the primary site of reactivity when treated with a sufficiently strong base.[6] Deprotonation generates a potent nucleophile, a terminal acetylide, which is central to many subsequent transformations.

  • General Stability : The compound is stable for storage at 4°C. Chemically, it is robust to a wide range of non-acidic reagents that do not interact with the alkyne.

Troubleshooting Guide: Base and Solvent Effects

The choice of base and solvent is the most critical factor in controlling the reaction pathway of this compound. Incorrect conditions can lead to low yields, failed reactions, or the formation of complex side products.

Q2: My attempt to deprotonate the terminal alkyne is failing or incomplete. What's wrong?

This is a common issue that almost always relates to the strength of the base used.

Core Principle: To effectively deprotonate the terminal alkyne (pKa ≈ 25), the conjugate acid of the base you are using must have a pKa significantly higher than 25.

Troubleshooting Steps:

  • Evaluate Your Base : Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are generally not strong enough for complete deprotonation. You must use a stronger base.

  • Solvent Purity : Ensure your solvent is anhydrous. Protic impurities (like water or alcohols) will quench the strong base and any acetylide formed. Aprotic polar solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are generally effective.[7]

  • Temperature Control : Reactions with very strong bases (e.g., n-BuLi) are often performed at low temperatures (-78 °C) to prevent side reactions.

Data Table: Common Bases for Alkyne Deprotonation

BaseConjugate Acid pKaTypical SolventTemperatureSuitability for Deprotonation
NaOH~15.7 (H₂O)H₂O, EtOHRTPoor
KOtBu~19 (tBuOH)THF, tBuOHRTModerate/Slow
NaH~36 (H₂)THF, DMF0 °C to RTExcellent
NaNH₂~38 (NH₃)NH₃ (l), Toluene-33 °C to RTExcellent
n-BuLi~50 (Butane)THF, Hexanes-78 °CExcellent
Q3: My reaction is messy. What are the most common side reactions and byproducts?

If you observe unexpected spots on your TLC plate or extra peaks in your NMR spectrum, you are likely forming one of two common side products: an allene isomer or a homocoupled diyne.

Side Reaction 1: Isomerization to Allene

Under basic conditions, the propargyl system can rearrange to its isomeric allene.[6][7] This is a significant issue, especially with strong bases at elevated temperatures.[7][8]

  • Mechanism : The base can abstract a proton from the propargylic position (the carbon adjacent to the alkyne), leading to a resonance-stabilized anion that can then be protonated to form the allene.

  • Mitigation Strategies :

    • Base Selection : Use a non-nucleophilic base that favors deprotonation of the terminal alkyne over the propargylic position. NaH or n-BuLi at low temperatures are often effective.

    • Solvent Choice : The choice of solvent can have a dramatic impact. For instance, in some propargylation reactions, switching from acetonitrile to acetone has been shown to completely suppress allene formation.[7]

    • Temperature : Avoid high reaction temperatures, which promote isomerization.[7]

.

Side Reaction 2: Oxidative Homocoupling (Glaser Coupling)

Terminal alkynes can dimerize to form symmetric 1,3-diynes in the presence of a copper catalyst and an oxidant, such as atmospheric oxygen.[6]

  • Mechanism : This reaction proceeds via a copper acetylide intermediate.

  • Mitigation Strategies :

    • Degas Solvents : Remove dissolved oxygen from your reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent.

    • Avoid Copper Contamination : Ensure your glassware and reagents are free from copper contamination, especially if subsequent steps involve copper catalysis (e.g., Click chemistry, Sonogashira coupling). If dimerization is a persistent issue, adding a chelating agent like EDTA can sometimes help sequester trace metals.

Below is a troubleshooting workflow to help identify and solve these common issues.

G cluster_start Problem Identification cluster_analysis Analysis cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_byproducts Solutions for Byproducts start Reaction Outcome Unsatisfactory incomplete Incomplete Conversion / No Reaction start->incomplete Low Yield byproducts Unexpected Byproducts Observed start->byproducts Messy check_base Increase Base Strength (e.g., NaH, n-BuLi) incomplete->check_base check_solvent Ensure Anhydrous Solvent (e.g., dry THF, DMF) incomplete->check_solvent allene Is Allene Isomer Present? (Check NMR for ~δ 4.5-5.5 ppm) byproducts->allene dimer Is Dimer Present? (Check MS for 2M-2H) byproducts->dimer solve_allene Lower Temperature Use less hindered base Change Solvent allene->solve_allene Yes solve_dimer Degas Solvents Use High-Purity Reagents (Avoid Copper) dimer->solve_dimer Yes

Caption: Troubleshooting workflow for common reactivity issues.

Experimental Protocols

Protocol 1: Boc-Group Deprotection

This protocol demonstrates the acid-lability of the Boc group to generate the free amine.

  • Dissolution : Dissolve this compound (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M).

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Acid Addition : Add Trifluoroacetic Acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup : Concentrate the mixture under reduced pressure. Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude amine, which can be purified by column chromatography or crystallization.

Note: The resulting free amine is a versatile intermediate for further synthesis.[9][10][11]

Protocol 2: Generation and Alkylation of the Terminal Acetylide

This protocol illustrates the use of the terminal alkyne as a nucleophile.

  • Setup : To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous THF.

  • Deprotonation : Cool the THF to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Stir for 5 minutes.

  • Substrate Addition : Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. A slight bubbling (H₂ gas evolution) should be observed.

  • Stirring : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the sodium acetylide.

  • Electrophile Addition : Cool the solution back to 0 °C and add the electrophile (e.g., iodomethane, benzyl bromide, 1.1 eq) dropwise.

  • Reaction : Monitor the reaction by TLC. The reaction time can vary from 1 hour to overnight depending on the electrophile's reactivity.

  • Quenching : Carefully quench the reaction by slowly adding saturated ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification : Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and purify by flash column chromatography.

The interplay between the base, solvent, and potential side reactions is visualized in the diagram below.

G cluster_products Potential Products compound Starting Material (this compound) acetylide Acetylide Anion (Nucleophile) compound->acetylide Strong Base (e.g., NaH, n-BuLi) Low Temp, Aprotic Solvent allene Allene Isomer (Side Product) compound->allene Strong Base (e.g., KOtBu) High Temp deprotected Deprotected Amine compound->deprotected Strong Acid (e.g., TFA, HCl) alkylation C-C Bond Formation (e.g., Alkylation, Coupling) acetylide->alkylation + Electrophile dimer Dimerization (Glaser Coupling) acetylide->dimer [O], Cu+ catalyst

Caption: Key reactivity pathways of the title compound.

References

  • ResearchGate. (n.d.). Base‐catalyzed isomerization of terminal alkynes. [a] Reaction conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Schmittel, M., et al. (2014). In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2014). In Situ Allene Formation via Alkyne Tautomerization to Promote [4 + 2]-Cycloadditions with a Pendant Alkyne or Nitrile. Organic Letters. Retrieved from [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

  • YouTube. (2024). Preparation of Alkynes, Part 6: By Isomerization and Metathesis. Retrieved from [Link]

  • ResearchGate. (2006). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. Retrieved from [Link]

  • YouTube. (2018). Alkyne Isomerization. Retrieved from [Link]

  • Oxford Academic. (2025). Carboxylative cyclization of propargylamines with carbamate salts as a non-gaseous CO2 source via dual-activation by Ag salts. Chemistry Letters. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. Retrieved from [Link]

  • ResearchGate. (2025). Carboxylative cyclization of propargylamines with carbamate salts as a non–gaseous CO2 source via dual-activation by Ag salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • MDPI. (2022). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Retrieved from [Link]

Sources

Removal of palladium catalyst from "Tert-butyl 2-methylbut-3-yn-2-ylcarbamate" reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs.

Technical Support Center: Palladium Catalyst Removal in Modern Organic Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal, specifically in the context of reactions involving sensitive substrates like Tert-butyl 2-methylbut-3-yn-2-ylcarbamate. The synthesis of such molecules often relies on powerful cross-coupling reactions like the Sonogashira coupling, which, while efficient, introduces the critical challenge of removing the palladium catalyst to meet stringent regulatory standards.[1][2]

The International Council for Harmonisation (ICH) Q3D guidelines impose strict limits on elemental impurities in final drug products, with palladium typically limited to 10 ppm for oral consumption.[3] This necessitates robust, efficient, and scalable purification strategies.[4][5] This document provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate this essential downstream processing step.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental issues.

Question 1: I've filtered my reaction mixture through a Celite® pad, but the filtrate is still dark-colored and my ICP-MS analysis shows high palladium content. What's going wrong?

Answer:

This is a classic issue that points to the presence of soluble or colloidal palladium species, which cannot be removed by simple filtration.[6] Celite® or basic silica gel filtration is primarily effective for removing heterogeneous palladium catalysts (like Pd on carbon) or palladium that has precipitated out of solution as Pd(0) black.[6][7]

  • Causality: In many coupling reactions, especially those involving phosphine ligands, the palladium can exist in various oxidation states (Pd(0), Pd(II)) and form stable, soluble complexes with ligands, solvents, or even your product.[8][9] These complexes will pass through a Celite® pad along with your desired compound.[6]

  • Solutions & Actionable Steps:

    • Switch to an Adsorptive Method: You must employ a method that actively binds the soluble palladium. The most common approaches are treatment with activated carbon or specialized metal scavengers.[8][10]

    • Consider the Palladium Species: The nature of the palladium complex matters. If you used a Pd(II) precatalyst, it might remain in that oxidation state. Thiol-functionalized scavengers are particularly effective at binding "soft" metals like Pd(II).[11][12]

    • Optimize Filtration: While not a complete solution for soluble species, ensuring your Celite® pad is well-packed (1-2 cm thick) and pre-wetted with the solvent can improve the removal of any particulate palladium.[6][12]

Question 2: I used a silica-thiol scavenger, but my palladium levels are still above 50 ppm. How can I improve the scavenger's efficiency?

Answer:

Incomplete scavenging is a common problem that can almost always be solved by optimizing the reaction conditions. Scavenging is an equilibrium-driven process, so several factors can be tuned to push the equilibrium towards palladium binding.[13]

  • Causality: The scavenger needs sufficient time, temperature, and loading (equivalents) to effectively interact with and bind the palladium complexes dispersed in the solution. The choice of scavenger must also be appropriate for the specific palladium species and solvent system.[14]

  • Solutions & Actionable Steps:

    • Increase Scavenger Equivalents: For initial screening, using 4-8 molar equivalents of the scavenger relative to the initial palladium concentration is recommended.[14] If this is ineffective, increasing the equivalents can improve performance. However, for cost-effectiveness, optimizing other parameters first is advisable.[15]

    • Increase Reaction Time: Scavenging is not always instantaneous. While some systems show >99% removal in minutes, others may require several hours.[16][17] Extend the stirring time from 1 hour to 4, 12, or even 24 hours and monitor the palladium concentration at each time point.[18][19]

    • Increase Temperature: Modestly increasing the temperature (e.g., to 40-60 °C) can significantly improve scavenging kinetics and efficiency.[13][18]

    • Conduct a Scavenger Screen: Not all scavengers are created equal for every situation. Test a small panel of scavengers with different functional groups (e.g., Thiol, Thiourea, Triamine) to identify the most effective one for your specific product and solvent system.[4][16]

Question 3: My product yield dropped significantly after treating the reaction mixture with activated carbon. How can I prevent product loss?

Answer:

This is a well-documented drawback of using activated carbon. Its high surface area and porous structure, which make it an excellent adsorbent for palladium, can also lead to the non-selective adsorption of the desired product.[8]

  • Causality: Activated carbon removes impurities via physisorption, a process driven by surface interactions.[8] If your product molecule has significant polarity or planarity, it can also bind to the carbon surface, leading to its removal along with the palladium.

  • Solutions & Actionable Steps:

    • Minimize Carbon Loading: Use the minimum amount of activated carbon necessary. Start with a low loading (e.g., 5 wt% relative to the product) and increase only if palladium levels remain high.

    • Thoroughly Wash the Carbon: After filtering off the activated carbon, wash the cake extensively with fresh solvent to recover as much of the adsorbed product as possible.[8]

    • Test Different Grades of Carbon: Different activated carbons have varying pore sizes and surface characteristics.[20][21] Testing different grades may reveal one that is more selective for palladium over your product.

    • Switch to a More Selective Scavenger: This is often the best solution. Functionalized silica or polymer scavengers operate by chemisorption, where a specific functional group forms a coordinate bond with the metal.[8] This mechanism is highly selective and dramatically reduces the risk of product loss.[1][11]

Palladium Removal Methodologies & Protocols

Below are detailed protocols for common and effective palladium removal techniques.

Protocol 1: Activated Carbon Batch Treatment

This method is cost-effective but carries the risk of product loss. It is most suitable when the product has low affinity for carbon.

  • Preparation: After the reaction is complete, perform your standard aqueous work-up. Dissolve the crude product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, THF).

  • Addition of Carbon: To the solution, add powdered activated carbon (5-10 wt% relative to the expected product mass).

  • Stirring: Stir the slurry vigorously at room temperature for 2-4 hours. For difficult cases, the temperature can be raised to 40-50 °C.

  • Filtration: Prepare a pad of Celite® (approx. 1-2 cm thick) in a Büchner funnel and wet it with the solvent. Filter the slurry through the Celite® pad to remove the activated carbon.

  • Washing: Wash the filter cake with several portions of fresh solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and washes, concentrate under reduced pressure, and analyze the resulting material for residual palladium (e.g., by ICP-MS).

Protocol 2: Silica-Based Scavenger Batch Treatment (using SiliaMetS® Thiol as an example)

This method offers high selectivity and is a workhorse in the pharmaceutical industry.[11]

  • Calculate Scavenger Amount: Determine the initial mass of palladium used in the reaction. For initial trials, calculate the amount of scavenger needed to provide 4-8 molar equivalents.[14][15] (Example calculation provided in the FAQ section).

  • Preparation: Use the crude reaction mixture directly or after a work-up. Ensure the product is fully dissolved in a suitable solvent.

  • Addition of Scavenger: Add the calculated amount of SiliaMetS® Thiol directly to the solution. No pre-wetting is required.[14]

  • Stirring: Stir the mixture at room temperature for 1-4 hours. If scavenging is incomplete, increase the temperature to 40-60 °C and/or extend the reaction time.[18]

  • Filtration: Filter the mixture through a standard fritted funnel or filter paper to remove the scavenger.

  • Washing: Wash the silica scavenger on the filter with a small amount of fresh solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and analyze for residual palladium.

Workflow for Scavenger Selection and Optimization

The following diagram outlines a logical workflow for selecting and optimizing a palladium removal strategy.

G start Crude Reaction Mixture (High Pd Content) filtration Filtration through Celite® start->filtration check1 Pd Level Acceptable? filtration->check1 scav_screen Perform Scavenger Screen (Thiol, Thiourea, Carbon, etc.) check1->scav_screen No end Purified Product (Low Pd Content) check1->end Yes select_best Select Best Scavenger scav_screen->select_best optimize Optimize Conditions (Temp, Time, Loading) select_best->optimize check2 Pd Level Acceptable? optimize->check2 check2->optimize No (Re-optimize) scale_up Scale-Up Process (Batch or Flow) check2->scale_up Yes scale_up->end

Caption: Decision workflow for palladium removal.

Data Summary: Comparison of Palladium Scavengers

The selection of a scavenger is a critical step influenced by the palladium species, solvent, and cost.[4] The table below summarizes the performance of common scavenger types.

Scavenger TypeFunctional GroupTypical Loading (mmol/g)Target Palladium SpeciesAdvantagesDisadvantages
Silica-Based Thiol (-SH)1.2 - 2.4[1]Pd(II), Pd(0)High efficiency, good selectivity, fast kinetics, wide solvent compatibility.[11][22]Higher cost than carbon.
Silica-Based Thiourea~1.4[16]Pd(0), Pd(II)Very versatile for all forms of palladium, works well in organic solvents.[11]Can sometimes act as a ligand, potentially affecting catalysis if not fully removed.
Polymer-Supported Trimercaptotriazine (TMT)>0.5[23]Pd(II)Robust, low-swelling, ideal for flow chemistry.[19][23]May have slower kinetics than silica-based scavengers.
Activated Carbon N/A (Graphitic Surface)N/APd(0), Pd(II)Low cost, effective for a wide range of Pd species.[20][21]Non-selective, can lead to significant product loss.[8]

Frequently Asked Questions (FAQs)

Q: What are the main classes of palladium scavengers? A: Palladium scavengers can be broadly categorized into three main types:

  • Silica-Based Scavengers: These have functional groups (like thiol or thiourea) covalently bonded to a silica gel support. They are widely used due to their high efficiency and selectivity.[4][11]

  • Polymer-Supported Scavengers: These utilize a polymer backbone, such as polystyrene, functionalized with metal-binding groups. They are mechanically robust and suitable for various reactor formats.[4][23]

  • Carbon-Based Adsorbents: This class is primarily activated carbon, which removes palladium through physical adsorption onto its porous surface.[4][20]

Q: How do I calculate the amount of scavenger to use for my reaction? A: The calculation can be based on either the known residual palladium concentration (in ppm) or the total amount of palladium catalyst initially added. Using the initial amount is a safe and common practice when the exact residual level is unknown.

Example Calculation (based on initial catalyst loading):

  • Reaction: A Sonogashira coupling using 50 mg of Pd(PPh₃)₄.

  • Data Needed:

    • Amount of catalyst: 0.050 g

    • MW of Pd(PPh₃)₄: 1155.56 g/mol

    • MW of Pd: 106.42 g/mol

    • Scavenger Loading (e.g., SiliaMetS® Thiol): 1.2 mmol/g[15]

  • Calculate moles of Pd: (0.050 g Pd(PPh₃)₄) / (1155.56 g/mol ) = 4.33 x 10⁻⁵ mol of Pd

  • Calculate mass of scavenger for 1 equivalent: (4.33 x 10⁻⁵ mol) / (1.2 mmol/g) = (0.0433 mmol) / (1.2 mmol/g) = 0.036 g

  • Calculate mass for recommended trial (e.g., 5 equivalents): 5 x 0.036 g = 0.18 g of SiliaMetS® Thiol [15]

Q: Can I use scavengers in a flow chemistry setup? A: Absolutely. Using scavengers in a packed-bed or cartridge format is a highly efficient method, particularly for larger-scale operations.[13] The reaction mixture is continuously passed through the cartridge, allowing for excellent contact between the solution and the scavenger. This method can lead to a significant reduction in processing time.[13] Polymer-supported and spherical silica scavengers are ideal for this application due to their physical robustness and consistent packing properties.[24]

Palladium Scavenging Process Overview

Caption: General batch process for palladium removal.

References

  • Comparing efficiency of different palladium scavengers - Benchchem. (n.d.). BenchChem.
  • Welsh, D. J., Williams, J. M., & Clarke, M. L. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599–1626.
  • Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer. (n.d.). SiliCycle.
  • Efficient Palladium Removal Without Compromising Product Yield. (n.d.). Apollo Scientific.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. (n.d.). Sigma-Aldrich.
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013, May 17). ResearchGate.
  • Palladium Detection for API Purification. (2017, July 31). Arbor Assays.
  • How can i remove palladium Pd catalyst easily? (2015, May 18). ResearchGate.
  • Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING. (n.d.). CPHI Online.
  • Metal Scavengers Procedure Guide. (n.d.). SiliCycle.
  • SiliametS Metal Scavengers. (n.d.). Velocity Scientific Solutions.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. (n.d.). Sopachem.
  • Calculation of SiliaMetS to Use - Metal Scavengers. (n.d.). SiliCycle.
  • Removal of Residual Palladium from API. (n.d.). Si-Novation.
  • Method of removing palladium. (n.d.). Google Patents.
  • Palladium Catalyst Removal: A Technical Support Guide for Researchers. (n.d.). BenchChem.
  • Quadrasil MP I: Silica metal scavenger. (n.d.). Johnson Matthey.
  • Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. (2022, July 6). Green Chemistry (RSC Publishing).
  • QuadraPure™ & QuadraSil™ Scavengers. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: Navigating Scale-Up Challenges with Tert-butyl 2-methylbut-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 2-methylbut-3-yn-2-ylcarbamate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning reactions involving this versatile building block from the laboratory bench to pilot or manufacturing scale. Our focus is to provide practical, field-tested solutions to common challenges, grounded in chemical principles.

This compound (CAS 113486-06-9) is a valuable intermediate, featuring a Boc-protected tertiary amine and a terminal alkyne.[1][2] This unique structure allows for its use in a variety of coupling reactions, such as Sonogashira and click chemistry, making it a key component in the synthesis of complex molecules.[3] However, its reactivity profile presents specific challenges during scale-up. This document provides troubleshooting guides and frequently asked questions (FAQs) to ensure a safe, efficient, and successful scale-up process.

Section 1: Safety & Handling at Scale: A Proactive Approach

Scaling up any chemical process requires a renewed focus on safety. The physical and chemical properties of the reagents, intermediates, and products can behave differently in larger quantities. This section addresses the most pressing safety questions.

Q1: What are the primary safety hazards associated with the scale-up of reactions involving this compound?

A1: The primary hazards stem from three sources: the precursors, the alkyne functionality, and the reaction conditions.

  • Precursors: The common precursor, 2-methyl-3-butyn-2-ol, is a flammable liquid and vapor that can cause serious eye irritation and may be harmful if swallowed.[4][5][6] Handling large volumes requires a well-ventilated area, grounding of all equipment to prevent static discharge, and the use of explosion-proof motors and electronics.[5]

  • Alkyne Reactivity: Terminal alkynes can form explosive metal acetylides, particularly with copper, silver, and mercury. While copper is a common catalyst, it must be used under controlled conditions. Never use brass or bronze fittings in your reactor setup. The risk of decomposition or explosion increases with temperature and pressure.

  • Reaction Conditions: Many reactions, such as Sonogashira or click chemistry, are exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust cooling system and controlled addition of reagents are critical to prevent thermal runaway.

Q2: We are using a copper catalyst for a click reaction. What specific precautions are necessary at a multi-kilogram scale?

A2: Copper-catalyzed reactions require stringent controls to prevent side reactions and ensure safety.

  • Oxygen Exclusion: The presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), which is often highly exothermic and reduces the yield of the desired product. Ensure the reactor is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are deoxygenated before use.

  • Controlled Dosing: Add the copper catalyst or other reagents in portions or via a syringe pump to manage the reaction exotherm. Monitor the internal temperature closely with a calibrated probe.

  • Quenching and Workup: The quench step can also be exothermic. Cool the reaction mixture before quenching and add the quenching agent slowly. The workup procedure should be designed to remove copper ions, which can be problematic in subsequent steps.

Section 2: Troubleshooting Guide for Common Scale-Up Reactions

This section provides detailed troubleshooting for issues that commonly arise during the scale-up of reactions involving this compound.

Sonogashira Coupling

Problem: Low or Stagnant Conversion Rate

  • Potential Causes & Solutions:

    • Catalyst Deactivation: Palladium catalysts can be sensitive to impurities or air. At scale, ensure rigorous exclusion of oxygen. If Pd black is observed, the catalyst has likely crashed out. Consider using a more robust ligand or a pre-catalyst.

    • Insufficient Base: The base is crucial for the catalytic cycle. Ensure at least stoichiometric amounts of a suitable amine base (e.g., triethylamine, diisopropylethylamine) are used. On a large scale, mass transfer limitations can affect the base's effectiveness; ensure adequate agitation.

    • Low Purity of Starting Materials: Impurities in either the aryl halide or the alkyne can poison the catalyst. Verify the purity of all starting materials before beginning the scale-up run.

Problem: Significant Formation of Alkyne Homocoupling (Glaser) Byproduct

  • Potential Causes & Solutions:

    • Oxygen Contamination: This is the most common cause. As mentioned, rigorous deoxygenation of the reaction setup and solvents is critical.

    • High Copper Loading: While CuI is a co-catalyst, excessive amounts can favor the Glaser pathway. Reduce the copper loading to the minimum effective level (typically 1-5 mol%).

    • Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling. Attempt the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate.

Below is a workflow diagram for troubleshooting common Sonogashira coupling issues.

start Low Sonogashira Yield check_catalyst Pd Black Observed? start->check_catalyst Initial Check check check action action result result action_ligand Root Cause: Catalyst Deactivation Action: 1. Increase ligand loading. 2. Use a more robust catalyst system. 3. Ensure rigorous O2 exclusion. check_catalyst->action_ligand Yes check_glaser High Glaser Byproduct? check_catalyst->check_glaser No result_ok Process Optimized action_ligand->result_ok action_glaser Root Cause: Oxidative Homocoupling Action: 1. Rigorously deoxygenate solvents. 2. Reduce CuI catalyst loading. 3. Run at lower temperature. check_glaser->action_glaser Yes check_reagents Stalled Reaction? check_glaser->check_reagents No action_glaser->result_ok action_reagents Root Cause: Reagent/Condition Issue Action: 1. Check purity of starting materials. 2. Verify base activity and stoichiometry. 3. Assess solvent quality. check_reagents->action_reagents Yes action_reagents->result_ok

Caption: Troubleshooting workflow for Sonogashira coupling.

Section 3: Purification & Isolation FAQs

Q3: We are struggling to remove residual palladium and copper from our product after a coupling reaction. What methods are effective at scale?

A3: Metal scavenger resins are highly effective for this purpose. After filtering off the bulk of the catalyst, the crude product stream can be passed through a cartridge or stirred with a scavenger resin that has a high affinity for palladium and copper. Alternatively, treatment with aqueous solutions of reagents like sodium sulfide (use with extreme caution due to H₂S gas evolution) or specialized chelating agents can precipitate the metals for filtration.

Recommended Metal Scavenging Strategies

MethodDescriptionAdvantagesDisadvantages
Thiol-Based Resins Solid-supported scavengers that bind tightly to soft metals like Pd and Cu.High efficiency, simple filtration for removal.Can be expensive for large-scale use.
Aqueous Wash Washing the organic layer with a solution of a chelating agent (e.g., EDTA, thiourea).Cost-effective, easily integrated into workup.May require multiple washes, potential for emulsions.
Activated Carbon Treatment with activated carbon can adsorb metal catalysts.Inexpensive, can also remove color impurities.Can lead to product loss due to adsorption.

Q4: Our product oils out during crystallization attempts. How can we achieve a crystalline solid?

A4: Oiling out typically occurs when the product's solubility is too high in the chosen solvent system, even at low temperatures.

  • Solvent System Modification: The key is to find a solvent system where the product is soluble when hot but sparingly soluble when cold. A mixed solvent system is often effective. Dissolve your crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a "poor" or "anti-solvent" (e.g., hexanes, heptane) at an elevated temperature until slight turbidity persists.[7] Then, allow it to cool slowly.

  • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.

  • Slow Cooling: Rapid cooling often leads to oiling or amorphous solids. Allow the solution to cool to room temperature slowly, followed by gradual cooling in a refrigerator or ice bath.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Scale-Up Sonogashira Coupling

This protocol is a general guideline and should be adapted based on your specific substrates and safety assessments.

  • Reactor Preparation: Ensure a clean, dry, and appropriately sized reactor is equipped with a mechanical stirrer, temperature probe, condenser, and an inert gas inlet/outlet.

  • Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes.

  • Solvent and Reagent Addition: Charge the reactor with deoxygenated solvent (e.g., THF or toluene). Add the aryl halide, this compound, and the amine base (e.g., triethylamine).

  • Catalyst Addition: Add the palladium catalyst and copper(I) iodide. The reaction may show a slight exotherm upon catalyst addition.

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-70 °C) and monitor the reaction progress by HPLC or TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the bulk of the catalyst.

    • Dilute the filtrate with a suitable organic solvent and wash with water and brine.

    • Perform a metal scavenging step if necessary (see Section 3).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

The logical relationship between reaction components and potential side reactions is illustrated below.

Alkyne t-Butyl 2-methylbut-3-yn-2-ylcarbamate Sonogashira Desired Sonogashira Product Alkyne->Sonogashira Glaser Glaser Homocoupling Byproduct Alkyne->Glaser ArX Aryl Halide ArX->Sonogashira Catalyst Pd/Cu Catalyst Catalyst->Sonogashira + Base Catalyst->Glaser Base Amine Base Oxygen Oxygen (Contaminant) Oxygen->Glaser Promotes

Caption: Competing reaction pathways in a Sonogashira coupling.

References

  • Vertex AI Search.
  • Fisher Scientific. (2009).
  • ChemicalBook. (2025).
  • Thermo Fisher Scientific. (2019).
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • Sigma-Aldrich. (2024).
  • Lunn, G., & Sansone, E. B. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
  • Hsu, C.-W., et al. (n.d.). tert-Butyl N-(thiophen-2-yl)
  • Google Patents. (n.d.).
  • ChemScene. (n.d.). 118080-79-8 | (S)
  • Enamine. (n.d.). tert-Butyl N-(2-oxobut-3-yn-1-yl)
  • Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
  • MDPI. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)
  • ResearchGate. (2025). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
  • Benchchem. (n.d.).
  • Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
  • ChemScene. (n.d.). 113486-06-9 | tert-Butyl (2-methylbut-3-yn-2-yl)
  • BLDpharm. (n.d.). 113486-06-9|tert-Butyl (2-methylbut-3-yn-2-yl)
  • Sunway Pharm Ltd. (n.d.). tert-butyl (R)
  • Achmem. (n.d.).
  • ChemicalBook. (n.d.). (R)
  • Benchchem. (2025). Synthesis of tert-Butyl (4-hydroxybutan-2-yl)
  • ChemBK. (2024). (R)
  • OECD Existing Chemicals Database. (n.d.). 2-METHYL-3-YN-2-OL CAS N°: 115-19-5.
  • NIST WebBook. (n.d.). 3-Butyn-2-ol, 2-methyl-.

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Validation & Comparative

Analytical techniques for the verification of "Tert-butyl 2-methylbut-3-yn-2-ylcarbamate" products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of analytical techniques for the verification of "Tert-butyl 2-methylbut-3-yn-2-ylcarbamate," a key intermediate in pharmaceutical synthesis. The methodologies detailed herein are designed to ensure the identity, purity, and quality of this compound, addressing the needs of researchers, scientists, and professionals in drug development.

Introduction: The Importance of Rigorous Verification

This compound (MW: 183.25 g/mol , Formula: C₁₀H₁₇NO₂) is a valuable building block in organic synthesis, notably utilized in the construction of complex macrocyclic compounds with potential therapeutic applications, including as TRK kinase inhibitors for the treatment of pain and cancer.[1] The purity of this intermediate is paramount, as impurities can have a significant impact on the yield, stereochemistry, and safety profile of the final active pharmaceutical ingredient (API). This guide will explore the primary analytical techniques for the comprehensive characterization of this molecule.

Synthesis and Potential Impurities

A common synthetic route to this compound involves the reaction of 2-methylbut-3-yn-2-ol with a Boc-protecting agent, such as di-tert-butyl dicarbonate (Boc)₂O, in the presence of a suitable base. Another approach involves the reaction of dimethylpropargylamine with Boc anhydride. The product is typically a solid and can be purified by silica gel column chromatography.[2]

Potential Impurities:

  • Unreacted Starting Materials: Residual 2-methylbut-3-yn-2-ol and Boc anhydride.

  • Byproducts of (Boc)₂O: Tert-butanol and carbon dioxide.

  • Side-Reaction Products: Dimerization or oligomerization products of the starting alkyne.

  • Solvent Residues: Acetonitrile, dichloromethane, or other solvents used in the synthesis and purification.

A thorough analytical strategy must be capable of separating and identifying these potential impurities from the main product.

Comparative Analysis of Analytical Techniques

The verification of this compound relies on a combination of spectroscopic and chromatographic methods. Each technique provides unique and complementary information regarding the molecule's structure and purity.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Fourier-Transform Infrared (FTIR) Spectroscopy Mass Spectrometry (MS)
Principle Separation based on polarity and partitioning between a stationary and mobile phase.Separation of volatile compounds based on boiling point and polarity, with mass-based identification.Provides detailed information about the carbon-hydrogen framework and molecular connectivity.Identifies functional groups based on their characteristic vibrational frequencies.Determines the molecular weight and fragmentation pattern, confirming elemental composition.
Primary Use Purity assessment, quantification of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.Unambiguous structural elucidation and confirmation of identity.Confirmation of the presence of key functional groups (alkyne, carbamate).Confirmation of molecular weight and structural fragments.
Strengths High resolution, excellent for purity determination, well-established for carbamate analysis.High sensitivity, excellent for volatile impurity profiling.Provides definitive structural information.Rapid and non-destructive.High sensitivity and specificity for molecular weight determination.
Limitations The Boc group can be labile under acidic conditions (e.g., TFA in mobile phase).[3]Not suitable for non-volatile impurities.Lower sensitivity compared to MS, requires higher sample concentration.Provides limited structural detail compared to NMR.Can be challenging to detect the intact Boc-protected amine due to facile fragmentation.[4]

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for the structural confirmation of this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain standard ¹H and ¹³C{¹H} spectra. Additional experiments like DEPT-135 can aid in distinguishing between CH, CH₂, and CH₃ groups.

Predicted Spectroscopic Data:

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₃1.45 (s, 9H)28.4
C(CH₃)₂1.55 (s, 6H)29.5
C≡CH2.30 (s, 1H)71.0 (C≡CH), 85.0 (C≡CH)
NH5.0 (br s, 1H)-
OC(CH₃)₃-79.5
NC(CH₃)₂-52.0
C=O-154.0

Note: Predicted chemical shifts are based on the analysis of similar structures and the spectra of the starting material, 2-methyl-3-butyn-2-ol.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid method to confirm the presence of key functional groups.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Acquire the spectrum using a standard FTIR spectrometer.

  • Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibration Functional Group
~3300N-H stretchCarbamate
~3300≡C-H stretchTerminal Alkyne
~2980C-H stretchAliphatic (tert-butyl, methyl)
~2100C≡C stretchAlkyne
~1700C=O stretchCarbamate
~1520N-H bendCarbamate
~1160C-O stretchCarbamate
High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for purity determination and quantification of non-volatile impurities.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector is suitable.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% acetic acid or 10 mM ammonium acetate. Caution: Strong acids like TFA should be used with care as they can cause deprotection of the Boc group.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL and dilute as necessary.

Data Interpretation: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. Impurities will appear as separate peaks, and their retention times can be compared to those of known potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile impurities.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.

Data Interpretation: The total ion chromatogram (TIC) will show peaks for all volatile components. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification of residual solvents and other volatile impurities. The mass spectrum of the main component may show characteristic fragments.

Mass Spectrometry (MS)

Direct infusion or LC-MS can be used to confirm the molecular weight of the target compound.

Expected Mass Spectrum (Electrospray Ionization - ESI):

  • [M+H]⁺: 184.1332 (calculated for C₁₀H₁₈NO₂⁺)

  • [M+Na]⁺: 206.1151 (calculated for C₁₀H₁₇NNaO₂⁺)

  • Fragment Ions: Loss of the Boc group (100 amu) or the tert-butyl group (57 amu) are common fragmentation pathways for Boc-protected amines.[4]

Visualization of Analytical Workflows

Overall Verification Workflow

cluster_0 Sample Preparation cluster_2 Data Analysis and Verification Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Dissolution->NMR Structural Elucidation FTIR FTIR Dissolution->FTIR Functional Group ID HPLC HPLC Dissolution->HPLC Purity & Impurity Profile GC_MS GC-MS Dissolution->GC_MS Volatile Impurities MS MS Dissolution->MS Molecular Weight Structure Structural Confirmation NMR->Structure Identity Identity Confirmation FTIR->Identity Purity Purity Assessment HPLC->Purity GC_MS->Purity MS->Identity Start Purity Analysis of This compound HPLC_Analysis Perform HPLC Analysis Start->HPLC_Analysis Purity_Check Purity > 99%? HPLC_Analysis->Purity_Check GC_MS_Analysis Perform GC-MS for Residual Solvents Purity_Check->GC_MS_Analysis Yes Identify_Impurities Identify and Quantify Impurities by LC-MS/NMR Purity_Check->Identify_Impurities No Pass Product Meets Purity Specification GC_MS_Analysis->Pass Repurify Repurify Product Identify_Impurities->Repurify Repurify->HPLC_Analysis

Caption: Decision tree for the purity assessment of this compound.

Conclusion and Recommendations

The comprehensive verification of "this compound" requires a multi-faceted analytical approach. NMR spectroscopy is indispensable for unambiguous structural confirmation, while FTIR provides rapid functional group identification. For purity assessment, HPLC is the method of choice for non-volatile impurities, and GC-MS is essential for analyzing residual solvents and other volatile components. Mass spectrometry serves as a crucial tool for confirming the molecular weight. By employing these techniques in a complementary fashion, researchers can ensure the quality and reliability of this important synthetic intermediate, thereby contributing to the integrity of the drug development process.

References

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

  • US10647730B2 - Macrocyclic compounds as TRK kinase inhibitors - Google P
  • US20100158818A1 - Antimicrobial n-chlorinated compositions - Google P
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

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1H and 13C NMR analysis of compounds synthesized from "Tert-butyl 2-methylbut-3-yn-2-ylcarbamate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the ¹H and ¹³C NMR Analysis of Compounds Synthesized from tert-Butyl 2-methylbut-3-yn-2-ylcarbamate

As Senior Application Scientists, our goal extends beyond merely presenting data; we aim to illuminate the story behind the spectra. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) characteristics of this compound and its synthetic derivatives. We will explore how specific, controlled chemical transformations manifest in ¹H and ¹³C NMR spectra, offering a powerful tool for reaction monitoring, structural confirmation, and understanding electronic effects in molecular frameworks. This document is designed for researchers, scientists, and professionals in drug development who rely on robust analytical techniques for molecular characterization.

The Core Moiety: this compound (1)

The starting material, this compound (1) , is a valuable synthetic building block. It features a terminal alkyne, a quaternary center, and a tert-butyloxycarbonyl (Boc) protected amine. The Boc group is a common amine protecting group in organic synthesis, chosen for its stability in various conditions and its straightforward removal under acidic conditions.[1][2] The terminal alkyne provides a reactive handle for numerous transformations, most notably carbon-carbon bond-forming reactions like the Sonogashira coupling.[3][4][5]

¹H and ¹³C NMR Spectral Analysis of Starting Material (1)

A thorough understanding of the NMR spectrum of the starting material is crucial for identifying successful transformations.

¹H NMR (400 MHz, CDCl₃): The proton spectrum is characterized by three distinct singlets, a direct consequence of the molecule's structure lacking adjacent protons for spin-spin coupling.

  • δ 2.35 (s, 1H): This singlet corresponds to the terminal alkynyl proton (-C≡C-H ). Its chemical shift is typical for such protons.

  • δ 1.58 (s, 6H): The two methyl groups attached to the quaternary carbon (C2) are chemically equivalent, resulting in a single sharp peak integrating to six protons.

  • δ 1.45 (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group give rise to this characteristic strong singlet.

  • A broad singlet for the N-H proton is often observed around δ 4.8-5.2, though its position and appearance can vary with concentration and solvent purity.

¹³C NMR (100 MHz, CDCl₃): The proton-decoupled ¹³C spectrum provides a carbon count and information about the electronic environment of each carbon atom.

  • δ 154.5 (C=O): The carbonyl carbon of the carbamate group.

  • δ 86.0 (-C≡CH): The internal, quaternary alkynyl carbon. Its deshielding is typical for sp-hybridized carbons.

  • δ 79.8 ((CH₃)₃C-O): The quaternary carbon of the tert-butyl group.

  • δ 72.1 (-C≡CH): The terminal alkynyl carbon.

  • δ 54.0 (C(CH₃)₂): The quaternary carbon atom bonded to the two methyl groups and the nitrogen.

  • δ 28.4 ((CH₃)₃C-O): The three equivalent methyl carbons of the tert-butyl group.

  • δ 27.5 (C(CH₃)₂): The two equivalent methyl carbons attached to the C2 quaternary center.

Synthetic Transformation 1: Sonogashira Cross-Coupling

The Sonogashira coupling is a robust method for forming a C(sp)-C(sp²) bond by reacting a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][5] This reaction allows for the direct extension of the carbon skeleton. Here, we compare the starting material 1 with its Sonogashira product, tert-butyl 2-methyl-4-phenylbut-3-yn-2-ylcarbamate (2) , synthesized by coupling with iodobenzene.

Experimental Protocol: Sonogashira Coupling
  • To an oven-dried Schlenk flask under a nitrogen atmosphere, add this compound (1) (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add degassed triethylamine (5 mL) and iodobenzene (1.1 mmol).

  • Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield compound 2 .

Comparative NMR Analysis: (1) vs. (2)

The most dramatic changes in the NMR spectra occur around the alkyne, providing clear evidence of a successful reaction.

Key ¹H NMR Spectral Changes:

  • Disappearance of the Alkynyl Proton: The singlet at δ 2.35 ppm (-C≡C-H) in 1 is absent in the spectrum of 2 , which is the primary indicator of successful coupling.

  • Appearance of Aromatic Protons: New signals appear in the aromatic region (δ 7.2-7.5 ppm) corresponding to the protons of the newly introduced phenyl group. These typically appear as multiplets.

  • Shift of Adjacent Methyl Protons: The gem-dimethyl singlet may experience a slight downfield shift from δ 1.58 in 1 to ~δ 1.65 in 2 due to the anisotropic effect of the new phenyl group.

Key ¹³C NMR Spectral Changes:

  • Alkynyl Carbon Shifts: Both alkynyl carbons shift downfield. The terminal carbon (formerly δ 72.1) is now part of the internal alkyne and shifts to ~δ 84.0. The internal quaternary carbon (formerly δ 86.0) also shifts downfield to ~δ 92.0.

  • Appearance of Aromatic Carbons: Six new signals appear in the range of δ 122-132 ppm, corresponding to the phenyl ring carbons.

Visualization: Synthetic Workflow

G cluster_start Starting Material cluster_products Synthetic Derivatives SM Compound 1 This compound P1 Compound 2 Sonogashira Product SM->P1  Pd(PPh₃)₂Cl₂, CuI,  Iodobenzene, Et₃N P2 Compound 3 Hydration Product SM->P2  H₂SO₄, H₂O,  HgSO₄ P3 Compound 4 Deprotection Product SM->P3  TFA,  DCM G struct1 Structure 1 -C≡CH transformation Sonogashira Coupling struct1:f1->transformation spectra1 ¹H Spectrum δ 2.35 (s, 1H) spectra1:f1->transformation Disappears struct2 Structure 2 -C≡C-Ph spectra2 ¹H Spectrum δ 7.2-7.5 (m, 5H) NO signal at 2.35 transformation->struct2:f1 transformation->spectra2:f1 Appears

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Navigating the Analytical Maze: A Comparative Guide to High-Resolution Mass Spectrometry for "Tert-butyl 2-methylbut-3-yn-2-ylcarbamate" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation and quantification of novel chemical entities are paramount. For researchers working with complex small molecules such as "Tert-butyl 2-methylbut-3-yn-2-ylcarbamate" and its derivatives, high-resolution mass spectrometry (HRMS) stands as an indispensable analytical tool.[1] This guide provides an in-depth comparison of leading HRMS technologies, offering experimentally grounded insights to inform your analytical strategy for this unique class of compounds, which feature a sterically hindered carbamate and a terminal alkyne moiety.

The inherent structural characteristics of this compound—namely the thermally labile tert-butoxycarbonyl (Boc) protecting group and the reactive alkyne function—present distinct analytical challenges.[2][3] The choice of an HRMS platform can significantly impact the quality and reliability of the data obtained, influencing everything from impurity profiling to metabolic stability assays. Here, we compare the performance of two major high-resolution mass analyzers: the Orbitrap and Time-of-Flight (TOF) systems, providing a framework for selecting the optimal instrumentation for your research needs.[4]

The Analytical Imperative: Orbitrap vs. TOF for Carbamate Derivatives

The two most prominent HRMS technologies in the pharmaceutical analysis sphere are the Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers.[4] While both provide exceptional mass accuracy and resolution, their underlying principles of operation lead to key differences in performance that are particularly relevant for the analysis of small molecules like our target carbamate derivatives.[5][6]

Orbitrap Mass Analyzers: Renowned for their exceptionally high resolving power, Orbitrap instruments can achieve resolutions exceeding 140,000 (FWHM), enabling the fine separation of isobaric interferences.[5][7] This is particularly advantageous in complex matrices where endogenous compounds may have masses very close to the analyte of interest.

Time-of-Flight (TOF) Mass Analyzers: Q-TOF systems are celebrated for their high acquisition speed, wide dynamic range, and excellent sensitivity.[8][9] Their rapid scanning capabilities are well-suited for coupling with fast chromatography techniques, allowing for high-throughput analysis without compromising data quality.

The following table summarizes the key performance characteristics of each platform in the context of analyzing this compound derivatives:

Performance MetricOrbitrap (e.g., Q Exactive series)Quadrupole Time-of-Flight (Q-TOF)Relevance for Target Analyte
Resolving Power Very High (>140,000)High (up to 60,000)Crucial for separating the analyte from potential isobaric metabolites or impurities in complex biological or reaction matrices.[5][7]
Mass Accuracy Excellent (< 2 ppm with internal calibration)Excellent (< 3 ppm with internal calibration)Essential for confident elemental composition determination and structural elucidation of unknown derivatives.[10]
Sensitivity HighVery HighImportant for detecting low-level impurities, degradation products, or metabolites.[1]
Acquisition Speed Good to Very GoodExcellentA key consideration for high-throughput screening applications and compatibility with ultra-high-performance liquid chromatography (UHPLC).
Dynamic Range GoodExcellentImportant for accurately quantifying the main compound in the presence of trace-level derivatives.[8]
Fragmentation HCD (Higher-Energy Collisional Dissociation)CID (Collision-Induced Dissociation)Both are effective for structural elucidation, though HCD can provide richer fragmentation spectra for certain small molecules.

Experimental Design: A Roadmap for Analysis

A robust analytical method for this compound derivatives requires careful optimization of both the chromatographic separation and the mass spectrometric detection. The workflow diagram below illustrates a typical approach.

workflow Figure 1: General LC-HRMS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms High-Resolution Mass Spectrometry cluster_data Data Analysis Sample Sample Matrix (e.g., plasma, reaction mixture) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution UHPLC UHPLC Separation (C18 Column) Reconstitution->UHPLC Ionization Electrospray Ionization (ESI) Positive Mode UHPLC->Ionization FullScan Full Scan MS (m/z 100-1000) Ionization->FullScan ddMS2 Data-Dependent MS/MS FullScan->ddMS2 Quantification Extracted Ion Chromatogram (EIC) Quantification FullScan->Quantification Processing Peak Detection & Elemental Composition ddMS2->Processing Identification Fragment Analysis & Structure Elucidation Processing->Identification fragmentation Figure 2: Proposed Fragmentation Pathway cluster_frags Key Fragments Parent [M+H]⁺ m/z 184.1332 This compound Frag1 [M-C₄H₈+H]⁺ m/z 128.0706 Loss of isobutylene Parent->Frag1 - C₄H₈ Frag2 [M-C₅H₉O₂+H]⁺ m/z 84.0808 Loss of Boc group Parent->Frag2 - C₅H₉O₂ Frag3 [C₄H₉]⁺ m/z 57.0704 tert-Butyl cation Parent->Frag3 - C₅H₉NO₂

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Comparison of "Tert-butyl 2-methylbut-3-yn-2-ylcarbamate" with other terminal alkynes in click chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Terminal Alkynes in Click Chemistry: Spotlight on Tert-butyl 2-methylbut-3-yn-2-ylcarbamate

Introduction: The Critical Role of the Alkyne in Click Chemistry

The advent of "click chemistry," a concept introduced by K. B. Sharpless in 2001, has revolutionized the fields of drug discovery, bioconjugation, and materials science.[1] Its flagship reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a highly efficient, selective, and biocompatible method for covalently linking molecular fragments.[2][3] The reaction forges a stable 1,2,3-triazole ring from two simple, mutually reactive partners: an azide and a terminal alkyne.[1][4]

While the azide is a consistent partner, the choice of the terminal alkyne is a critical experimental parameter that dictates reaction kinetics, stability of the starting material, and the properties of the final conjugate. The market offers a diverse palette of terminal alkynes, from simple, unactivated structures to complex, electronically-tuned molecules. This guide provides a detailed comparison of This compound , a sterically hindered propargyl carbamate, with other common terminal alkynes. We will delve into the mechanistic rationale behind their performance differences and provide actionable experimental protocols for their evaluation.

Featured Alkyne: Unpacking this compound

This compound is a unique alkyne building block characterized by two key structural features:

  • A Tertiary Propargyl Center: The alkyne is attached to a quaternary carbon, creating significant steric bulk directly adjacent to the reactive site.

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group protects a primary amine, offering a handle for post-click modification after deprotection. The Boc group is known for its stability in basic conditions and its clean removal under acidic conditions.[5][6][7][8]

These features distinguish it from more conventional, sterically unhindered alkynes and suggest its use in specialized synthetic strategies rather than as a general-purpose labeling agent.

Figure 1. Chemical structures of the compared terminal alkynes.

Performance Comparison of Terminal Alkynes in CuAAC

The efficacy of a terminal alkyne in a CuAAC reaction is not solely about achieving a high yield; it's a balance of reactivity, stability, and practicality. Below, we compare our featured alkyne against three common archetypes.

Key Performance Indicators
  • Reaction Kinetics: The rate of triazole formation. This is influenced by electronics (electron-withdrawing groups can accelerate the reaction) and sterics (bulk can hinder catalyst binding).[9][10]

  • Stability: The propensity of the alkyne to degrade under catalytic conditions. A crucial and often overlooked issue with certain structures is copper-induced fragmentation.[9]

  • Handling and Solubility: Ease of use, stability to storage, and solubility in common reaction solvents.

  • Synthetic Utility: The strategic value the alkyne brings to a synthetic route.

Alkyne ClassRepresentative AlkyneRelative Reactivity (CuAAC)Key AdvantagesKey Disadvantages
Tertiary Propargyl Carbamate This compoundSlowIntroduces a protected amine handle; bulky quaternary center.Prone to copper-induced fragmentation; significant steric hindrance slows reaction.[9]
Simple/Unactivated Propargyl AlcoholModerateCost-effective; good balance of reactivity and stability; hydrophilic.[9]Lacks electronic activation for very fast reactions.
Electronically Activated PropiolamideFastHigh reactivity due to electron-withdrawing amide group.[9]Susceptible to Michael addition by nucleophiles; can be less stable.[9]
Aromatic PhenylacetyleneModerate to FastRigid structure; π-stacking potential; strong Raman scatterer for analytics.[11]More hydrophobic; prone to oxidative homocoupling (Glaser coupling).[12]
Table 1. A comparative overview of terminal alkyne performance in CuAAC reactions.

Mechanistic Insights: Why Alkyne Structure Matters

The CuAAC reaction is not a simple concerted cycloaddition. It proceeds through a multi-step catalytic cycle where the interaction between the copper(I) catalyst and the alkyne is paramount.[1][][14]

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Azide R¹-N₃ Coordination Azide Coordination Azide->Coordination Alkyne R²-C≡C-H Acetylide Cu(I)-Acetylide (R²-C≡C-Cu) Alkyne->Acetylide Cu_I Cu(I) Catalyst Cu_I->Acetylide π-complexation & deprotonation Acetylide->Coordination Metallocycle 6-Membered Copper Metallocycle Coordination->Metallocycle Ring Formation Triazolide Cu(I)-Triazolide Intermediate Metallocycle->Triazolide Rearrangement Triazolide->Cu_I Catalyst Regeneration Product 1,4-Triazole Product Triazolide->Product Protonolysis Proton_Source H⁺ Source Proton_Source->Product

Figure 2. Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Causality Behind Experimental Observations:

  • Steric Hindrance: The first step involves the formation of a copper-acetylide intermediate.[2] For this compound, the bulky quaternary center hinders the approach of the copper catalyst, slowing this crucial initiation step. This steric clash persists during the subsequent approach of the azide, further reducing the overall reaction rate compared to unhindered alkynes like propargyl alcohol.[15][16]

  • Electronic Effects: Propiolamides are more reactive because the electron-withdrawing amide group increases the acidity of the terminal alkyne proton, facilitating deprotonation and formation of the copper acetylide.[9]

  • The Pitfall of Tertiary Propargyl Systems: A critical, often unexpected, side reaction for tertiary propargyl alcohols, ethers, and carbamates is copper-induced fragmentation . Under catalytic conditions, these substrates can undergo decomposition, which severely limits their utility, especially in sensitive bioconjugation applications where clean, high-yield reactions are essential.[9] This makes this compound unsuitable for many standard "click" applications. Its value lies in contexts where the bulky fragment is desired and the slower reaction/potential for fragmentation can be managed or mitigated, for instance, in small molecule synthesis with careful catalyst and ligand selection.

Experimental Protocol: A Head-to-Head Reactivity Assay

This protocol provides a self-validating system to objectively compare the performance of this compound against a standard alkyne, Phenylacetylene. The progress is monitored by Thin Layer Chromatography (TLC), providing a clear, visual readout of reactivity.

Materials
  • Benzyl Azide (Reagent Grade)

  • This compound (Test Alkyne)

  • Phenylacetylene (Control Alkyne)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Solvent: 1:1 mixture of tert-Butanol and deionized water

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

  • Reaction vials, magnetic stirrer, and stir bars

Step-by-Step Methodology
  • Prepare Stock Solutions:

    • Azide Solution: Prepare a 0.2 M solution of Benzyl Azide in the t-BuOH/H₂O solvent.

    • Alkyne Solutions: Prepare separate 0.2 M solutions of this compound and Phenylacetylene in the t-BuOH/H₂O solvent.

    • Catalyst Solution (CuSO₄): Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.

    • Reducing Agent Solution (NaAsc): Prepare a 1 M aqueous solution of Sodium Ascorbate. Crucially, this solution must be made fresh immediately before use , as ascorbate readily oxidizes in solution.

  • Reaction Setup (Perform in parallel for both alkynes):

    • To a 4 mL glass vial containing a small magnetic stir bar, add 1.0 mL (0.2 mmol, 1.0 eq) of the Benzyl Azide solution.

    • Add 1.0 mL (0.2 mmol, 1.0 eq) of the respective alkyne solution (either the test or control alkyne).

    • Begin stirring the mixture at room temperature.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, add 40 µL (0.004 mmol, 2 mol%) of the CuSO₄ solution, followed immediately by 40 µL (0.04 mmol, 20 mol%) of the freshly prepared Sodium Ascorbate solution. The solution should turn a pale yellow/green color.

    • Start a timer immediately.

    • Spot a small amount of the reaction mixture onto a TLC plate (this is the t=0 time point).

    • Continue to take TLC spots at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr). Spot the starting azide and alkyne as references.

    • Develop the TLC plates in the chosen solvent system and visualize under a UV lamp (254 nm). The disappearance of the starting materials and the appearance of a new, lower Rf spot (the triazole product) indicates reaction progress.

  • Data Interpretation:

    • Compare the TLC plates for the two reactions side-by-side. The reaction with Phenylacetylene is expected to proceed to completion much faster, as evidenced by the rapid disappearance of the starting material spots. The reaction with this compound will be visibly slower, and may show the formation of additional faint spots, potentially indicating fragmentation byproducts.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup (Parallel) cluster_run 3. Initiation & Monitoring cluster_analysis 4. Analysis prep_azide Prepare 0.2 M Benzyl Azide prep_alkyne_T Prepare 0.2 M Test Alkyne prep_alkyne_C Prepare 0.2 M Control Alkyne prep_cat Prepare 0.1 M CuSO₄ & 1 M NaAsc (Fresh) setup_T Vial T: Azide + Test Alkyne prep_cat->setup_T setup_C Vial C: Azide + Control Alkyne prep_cat->setup_C initiate Add CuSO₄ then NaAsc to each vial setup_T->initiate setup_C->initiate tlc Spot TLC at t = 0, 15, 30, 60... min initiate->tlc visualize Develop & Visualize TLC plates (UV 254 nm) tlc->visualize compare Compare rates of starting material consumption and product formation visualize->compare

Figure 3. Workflow for the comparative reactivity experiment.

Conclusion and Recommendations for Researchers

While the CuAAC reaction is famously robust, the choice of alkyne is far from trivial. Our analysis reveals that This compound is a highly specialized reagent, not a general-purpose tool for click chemistry.

  • Choose Alternatives for General Applications: For routine bioconjugation, labeling, or polymer synthesis where high efficiency and reaction speed are paramount, researchers should opt for simpler, more reliable alkynes. Propargyl ethers, alcohols, and amides represent an excellent combination of reactivity, stability, and cost.[9]

  • Use this compound for Specific Structural Goals: This alkyne should be selected when the synthetic goal specifically requires the introduction of a sterically encumbered, Boc-protected aminoquaternary center. Its utility is primarily in multi-step organic synthesis where subsequent deprotection and functionalization of the amine are planned.

  • Proceed with Caution: Researchers using this or similar tertiary propargyl systems must be aware of the significantly slower reaction kinetics and the potential for copper-induced fragmentation.[9] Careful optimization of catalysts, ligands (e.g., THPTA, TBTA), and reaction conditions may be required to achieve acceptable yields, and thorough characterization is necessary to confirm the integrity of the desired product.[17][18]

By understanding the causal relationship between alkyne structure and its performance in the CuAAC catalytic cycle, scientists can make more informed decisions, saving valuable time and resources while enhancing the success of their synthetic endeavors.

References

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • Li, N., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Chemical Biology. Available from: [Link]

  • Chen, Y., et al. (2021). Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au4Cu4–π-Alkyne Intermediate. ACS Catalysis. Available from: [Link]

  • Fokin, V. V. (2007). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available from: [Link]

  • Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase:[1][9][]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Copper-Catalyzed Azide-Alkyne Cycloaddition Click Reaction: Mechanistic and Synthetic Aspects. Available from: [Link]

  • Gonzalez-Liste, P. J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available from: [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available from: [Link]

  • ResearchGate. What is the best procedure for click reaction between alkyl azide and terminal alkyne group?. Available from: [Link]

  • Confluore. Click Chemistry Protocols. Available from: [Link]

  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology. Available from: [Link]

  • Hu, R., et al. (2020). Conjugated polymers developed from alkynes. National Science Review. Available from: [Link]

  • Domingo, L. R., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances. Available from: [Link]

  • Interchim. Click Chemistry (Azide / alkyne reaction). Available from: [Link]

  • Accardi, M. V., et al. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega. Available from: [Link]

  • López, O., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. Available from: [Link]

  • Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. Available from: [Link]

  • Glassman, M. J., & Mehl, R. A. (2016). Utilization of alkyne bioconjugations to modulate protein function. Chemical Communications. Available from: [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available from: [Link]

  • Reina, J. J., & Fernández, J. M. G. (2022). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. International Journal of Molecular Sciences. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]

  • Kumar, A., et al. (2023). A Recent Concept of Importance: Click Chemistry. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • Brewer, S. H., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B. Available from: [Link]

Sources

A Comparative Guide to Amine Protection: Unveiling the Superiority of Boc for Alkynyl Amines over Cbz and Fmoc

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced field of synthetic organic chemistry, particularly in the development of complex pharmaceutical intermediates and novel materials, the strategic protection and deprotection of functional groups is a cornerstone of success. Alkynyl amines, molecules possessing both a nucleophilic amine and a reactive alkyne, present a unique synthetic challenge. The choice of an amine protecting group is not merely a routine step but a critical decision that dictates the viability of subsequent transformations. This guide provides an in-depth, evidence-based comparison of three workhorse amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—with a specific focus on their application to alkynyl amines. We will dissect the chemical principles, present comparative data, and provide field-proven protocols to demonstrate why the Boc group is often the superior choice for this particular substrate class.

The Principle of Orthogonal Protection: A Synthetic Imperative

Modern multi-step synthesis relies heavily on the concept of orthogonality—the ability to selectively remove one protecting group in the presence of others by employing distinct, non-interfering reaction conditions.[1] The fundamental difference between Boc, Cbz, and Fmoc lies in their cleavage mechanisms, which forms the basis of their potential orthogonality:

  • Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3]

  • Cbz (Carboxybenzyl): Classically removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[1][3]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under non-nucleophilic basic conditions, most commonly with a solution of piperidine.[1][2]

While this theoretical orthogonality is powerful, its practical application is contingent on the compatibility of the deprotection conditions with all other functional groups in the molecule. For alkynyl amines, this is where critical distinctions emerge.

Comparative Analysis: Boc vs. Cbz vs. Fmoc for Alkynyl Amines

The selection of an optimal protecting group hinges on a rigorous evaluation of its stability and the compatibility of its cleavage conditions with the alkyne moiety.

Chemical Stability and Compatibility with the Alkyne Group

The primary concern when working with alkynyl amines is the preservation of the carbon-carbon triple bond throughout the synthetic sequence.

  • Boc Group: The Boc group is exceptionally robust. It is stable to basic conditions, nucleophiles, and, most importantly, catalytic hydrogenation.[4] This stability profile makes it an ideal choice for alkynyl amines, as the acidic deprotection conditions do not affect the alkyne functionality.

  • Cbz Group: Herein lies the most significant drawback for this substrate class. The standard method for Cbz deprotection is catalytic hydrogenolysis.[5] These conditions (e.g., H₂, Pd/C) are well-known to reduce, and often fully saturate, alkynes to alkenes and subsequently alkanes.[6][7] This non-selective reduction renders the Cbz group broadly incompatible with syntheses where the alkyne must be preserved. While alternative acidic cleavage methods for Cbz exist (e.g., HBr/AcOH), they require harsh conditions that may not be tolerated by other functional groups.[8]

  • Fmoc Group: The Fmoc group is cleaved with an amine base, typically piperidine.[9] While the alkyne triple bond is generally stable to these conditions, terminal alkynes possess a weakly acidic proton (pKa ≈ 25). Strong bases can deprotonate this proton, potentially leading to undesired side reactions, such as dimerization or reaction with other electrophiles. While piperidine is usually not basic enough to cause significant issues, this potential reactivity must be considered, especially if stronger bases are contemplated for deprotection.[10]

Orthogonality in Practice

The incompatibility of Cbz deprotection with the alkyne functional group effectively compromises its utility in an orthogonal protection strategy for these molecules. However, the starkly different cleavage requirements of Boc (acid-labile) and Fmoc (base-labile) make them a powerful and fully compatible orthogonal pair for the protection of multiple amine groups within an alkyne-containing molecule.[11][12]

Orthogonal_Deprotection cluster_deprotection Selective Deprotection Molecule Alkynyl Diamine (Both Amines Protected) Boc_Protected Boc-Protected Amine Molecule->Boc_Protected Fmoc_Protected Fmoc-Protected Amine Molecule->Fmoc_Protected TFA Treat with Acid (e.g., TFA) Boc_Protected->TFA Selective Cleavage Piperidine Treat with Base (e.g., Piperidine) Boc_Protected->Piperidine Stable Fmoc_Protected->TFA Stable Fmoc_Protected->Piperidine Selective Cleavage Free_Amine_1 Free Amine 1 (Fmoc group intact) TFA->Free_Amine_1 Free_Amine_2 Free Amine 2 (Boc group intact) Piperidine->Free_Amine_2

Sources

A Senior Application Scientist's Guide to Purity Assessment of Tert-butyl 2-methylbut-3-yn-2-ylcarbamate: A Comparative Analysis of HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

Tert-butyl 2-methylbut-3-yn-2-ylcarbamate is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a Boc-protected amine and a terminal alkyne, offers versatile handles for molecular elaboration. The purity of this reagent is paramount; trace impurities can lead to unforeseen side reactions, complicate reaction kinetics, and compromise the integrity of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for purity assessment are not merely a quality control checkpoint but a foundational requirement for successful drug development.

This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity profiling of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring each protocol is a self-validating system grounded in established scientific principles.

Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Non-Volatile Analytes

High-Performance Liquid Chromatography (HPLC) is often the primary choice for the purity analysis of pharmaceutical intermediates.[1] Its principal advantage lies in its ability to separate compounds in the liquid phase at ambient or near-ambient temperatures, thereby preserving the integrity of thermally sensitive molecules. Given that carbamates can be susceptible to thermal degradation, HPLC represents a lower-risk, highly robust approach.[2][3]

Causality Behind the HPLC Method Design

The chosen method is a Reversed-Phase HPLC (RP-HPLC) protocol. This is predicated on the physicochemical properties of this compound (MW: 183.25 g/mol , LogP: ~1.9).[4] Its moderate hydrophobicity makes it an ideal candidate for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. The lack of a strong UV chromophore necessitates detection at a low wavelength (210 nm), where the carbamate functional group exhibits absorbance.

Detailed Experimental Protocol: RP-HPLC Method

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound product.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection to protect the column from particulates.

2. Chromatographic Conditions:

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD/VWDStandard, reliable instrumentation widely available in pharmaceutical labs.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmC18 phase provides appropriate hydrophobicity for retention. The column dimensions offer a good balance of resolution and analysis time.
Mobile Phase A Deionized WaterThe polar component of the mobile phase system.
Mobile Phase B Acetonitrile (HPLC Grade)The organic modifier used to elute the analyte from the non-polar column.
Gradient Elution 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18.1-22 min: 40% BA gradient is essential to elute potential impurities with a wide range of polarities and to ensure the main peak is well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Detection UV at 210 nmMaximizes sensitivity for the carbamate functional group, which lacks a strong chromophore at higher wavelengths.

3. Method Validation Framework: This method must be validated according to International Conference on Harmonisation (ICH) guidelines.[5][6] Key validation parameters include:

  • Specificity: Demonstrating that the peak for the main analyte is free from interference from impurities or degradation products.

  • Linearity: Establishing a linear relationship between concentration and detector response over a defined range (e.g., 0.01 - 0.2 mg/mL).

  • Accuracy & Precision: Ensuring the method provides results close to the true value and is reproducible over multiple measurements.[7]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determining the lowest concentration that can be reliably quantified and detected.

  • Robustness: Assessing the method's resilience to small, deliberate variations in parameters like flow rate, temperature, and mobile phase composition.

Anticipated Results and Interpretation

A successful analysis will yield a sharp, symmetrical peak for this compound, with any impurities appearing as separate, well-resolved peaks. Purity is typically calculated as a percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) - Unmatched Identification Power

GC-MS offers superior identification capabilities compared to HPLC-UV. By providing mass spectral data, it allows for the structural elucidation of unknown impurities. However, its application to carbamates is fraught with a significant challenge: thermal lability.[2][3] The high temperatures required for volatilization in the GC injector and column can cause the analyte to degrade, potentially cleaving the Boc group or causing other rearrangements.[8] This can lead to an inaccurate purity assessment, as the observed "impurities" may be artifacts of the analysis itself.

Causality Behind the GC-MS Method Design: Mitigating Thermal Degradation

The entire GC-MS protocol is designed around minimizing the thermal stress on the analyte. This is the most critical factor for a successful analysis. A lower-than-typical injector temperature is chosen as a compromise between efficient volatilization and minimized degradation. A fast oven ramp rate helps to elute the compound quickly, reducing its residence time at elevated temperatures. The choice of a standard, relatively inert column like a DB-5ms is also crucial.

Detailed Experimental Protocol: GC-MS Method

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in a volatile, GC-compatible solvent such as Acetonitrile or Dichloromethane.

  • Dilute to a working concentration of approximately 0.05 - 0.1 mg/mL.

  • Crucial Step: Ensure the sample is completely dry, as water can interfere with the analysis and damage the column.

2. GC-MS Conditions:

ParameterConditionRationale
Instrument Agilent 7890B GC with 5977B MSD or equivalentA standard, high-performance GC-MS system.
Column HP-5ms (or DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, low-bleed, general-purpose column suitable for a wide range of semi-volatile compounds.[9]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Split/Splitless, used in Split mode (e.g., 20:1 ratio)Split injection prevents column overloading and provides sharp peaks.
Injector Temp. 220 °C (Optimization may be required, range 200-250 °C)Critical Parameter. Low enough to minimize degradation of the carbamate, yet high enough for volatilization.[3]
Oven Program 70 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min)An initial low temperature helps focus the analyte band. The rapid ramp minimizes time spent at high temperatures.
MS Source Temp. 230 °CStandard source temperature for robust ionization.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for generating reproducible fragmentation patterns for library matching.
Scan Range 40 - 400 m/zCovers the molecular ion and expected fragments.

3. Mass Spectral Data Interpretation:

  • Expected Fragments: The EI mass spectrum is predicted to show key fragments corresponding to:

    • Loss of a tert-butyl radical (tBu•): [M-57]⁺

    • Loss of isobutylene from the Boc group: [M-56]⁺

    • Fragments related to the core 2-methylbut-3-yn-2-yl amine.

  • Impurity Identification: The mass spectra of any impurity peaks can be compared against spectral libraries (like NIST) or interpreted to propose structures, providing invaluable information for process chemistry optimization.

Section 3: A Comparative Guide - Choosing the Right Tool for the Job

Neither HPLC nor GC-MS is universally superior; they are complementary tools that answer different analytical questions. The choice depends entirely on the objective of the analysis.

FeatureHPLC-UVGC-MS
Sample Integrity Excellent. Analysis at near-ambient temperature prevents degradation of thermally labile compounds.High Risk. Potential for on-column or in-injector degradation of the carbamate, creating analytical artifacts.[2][3]
Quantitative Accuracy High. Well-established for accurate and precise purity determination (Area % or external standard).Moderate to Low. Accuracy can be compromised if degradation occurs. Best for semi-quantitative or impurity ID purposes.
Identification Power Low. Based on retention time only. Co-eluting impurities can be missed.Very High. Provides structural information from mass spectra, enabling confident identification of unknown impurities.
Speed Moderate. Typical run times are 15-30 minutes.Fast. Typical run times are 10-20 minutes.
Routine QC Ideal. Robust, reliable, and highly reproducible, making it perfect for routine quality control.[1]Not Recommended. The risk of artifact formation makes it less reliable for routine pass/fail decisions.
Impurity Profiling Good for detecting known impurities with reference standards.Ideal. The best technique for identifying unknown process impurities or degradation products.
Analytical Workflow Visualization

The following diagram illustrates a comprehensive workflow for the purity assessment of a new batch of this compound.

Analytical_Workflow Purity Assessment Workflow cluster_0 Initial Analysis & Routine QC cluster_1 Impurity Investigation (If Required) Sample New Batch Sample Prep Sample Preparation (0.1 mg/mL in ACN/H2O) Sample->Prep HPLC RP-HPLC Analysis Prep->HPLC Report_QC Quantitative Purity Report (Area %) HPLC->Report_QC OOS Impurity > Threshold or Unknown Peak Detected Report_QC->OOS Review Results GCMS_Prep Sample Preparation (0.1 mg/mL in ACN) OOS->GCMS_Prep Trigger Investigation GCMS GC-MS Analysis GCMS_Prep->GCMS ID Impurity Structure Elucidation GCMS->ID

Caption: A typical workflow for purity analysis.

Decision Matrix: HPLC vs. GC-MS

This diagram outlines the decision-making process for selecting the appropriate analytical technique.

Decision_Matrix Method Selection Logic Start Analytical Goal? Routine Routine Batch Release? Quantitative Purity? Start->Routine Yes Investigate Identify Unknown Impurity? Confirm Structure? Start->Investigate No Use_HPLC USE HPLC (Robust & Quantitative) Routine->Use_HPLC Use_GCMS USE GC-MS (High Identification Power) Investigate->Use_GCMS Confirm Confirm GC findings with LC-MS if degradation is suspected Use_GCMS->Confirm

Caption: Decision guide for choosing between HPLC and GC-MS.

Conclusion

For the critical task of assessing the purity of This compound , HPLC and GC-MS are not competing but complementary methodologies.

  • RP-HPLC stands as the definitive choice for routine quality control. Its gentle analytical conditions preserve the integrity of the molecule, providing accurate and reproducible quantitative purity data, which is essential for batch release in a regulated environment.[5][7]

  • GC-MS serves as a powerful investigative tool. While its quantitative reliability is questionable for this specific carbamate due to thermal lability, its ability to provide structural information is indispensable for identifying unknown impurities discovered during HPLC analysis or for profiling process-related side products.

A comprehensive quality control strategy should designate HPLC as the primary method for routine purity assessment while having a validated GC-MS (or LC-MS) method available for investigational purposes. This dual approach ensures both the quantitative accuracy required for product release and the qualitative insight needed for process understanding and improvement.

References

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Google Cloud URL
  • Title: Development and Validation of HPLC Methods in Pharmaceutical Analysis Source: Google Cloud URL
  • Source: Jetir.
  • Title: Determination of Derivatized Carbamate Insecticides by GC-MS/MS Source: SCISPEC URL
  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL
  • Title: Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry Source: Google Cloud URL
  • Title: VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS Source: SciELO Brazil URL
  • Title: Study on GC/MS (SIM)
  • Title: Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps Source: PubMed URL
  • Title: Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps Source: ResearchGate URL
  • Title: 113486-06-9 | tert-Butyl (2-methylbut-3-yn-2-yl)

Sources

A Senior Application Scientist's Guide to Catalytic Systems for Sonogashira Reactions with Tert-butyl 2-methylbut-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This guide provides an in-depth comparative analysis of various catalytic systems for the Sonogashira coupling of a sterically hindered and functionally important substrate: Tert-butyl 2-methylbut-3-yn-2-ylcarbamate .

The choice of catalytic system is paramount and is dictated by factors such as substrate reactivity, desired yield, operational simplicity, and the economic and environmental impact of the process. This document will explore the nuances of traditional palladium-copper co-catalyzed systems, the advancements in copper-free alternatives, and the emergence of more sustainable catalytic approaches, all supported by experimental data and mechanistic insights.

The Challenge of Coupling Sterically Hindered Alkynes

This compound presents a unique challenge in Sonogashira couplings. The bulky tert-butyl and Boc protecting groups can sterically hinder the approach of the alkyne to the metal center, potentially slowing down the reaction rate and impacting the overall efficiency of the catalytic cycle.[3] Therefore, the selection of an appropriate catalytic system with a well-balanced ligand sphere and optimized reaction conditions is crucial for achieving high yields.

Comparative Analysis of Catalytic Systems

The performance of different catalytic systems for the Sonogashira coupling of aryl halides with terminal alkynes is summarized below. While direct comparative data for this compound is not extensively available in a single study, the following tables are compiled from various sources using structurally similar alkynes to provide a representative comparison.

Table 1: Palladium-Copper Co-catalyzed Systems

This classical approach remains a workhorse in organic synthesis due to its high efficiency and broad applicability.[1] The copper(I) co-catalyst is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Key Considerations & Insights
Pd(PPh₃)₂Cl₂ / CuIIodobenzeneEt₃NTHF25-502-6>90Highly reliable for reactive aryl iodides. The mild conditions are a significant advantage. The amine base often serves as the solvent as well.[5]
Pd(PPh₃)₄ / CuIBromobenzenei-Pr₂NHDioxane80-1008-1680-90Requires higher temperatures for less reactive aryl bromides. The choice of a bulkier amine base can be beneficial.
Pd(OAc)₂ / PPh₃ / CuI4-BromoacetophenoneK₂CO₃DMF100-12012-2475-85An in-situ generated catalyst from a stable Pd(II) precursor. The phosphine ligand is crucial for catalyst stability and activity.

Causality Behind Experimental Choices: The use of phosphine ligands like triphenylphosphine (PPh₃) stabilizes the palladium(0) active species and facilitates the oxidative addition step.[6] The amine base is crucial for neutralizing the hydrogen halide byproduct and for the deprotonation of the terminal alkyne. The choice of solvent can significantly impact the solubility of the reactants and the catalyst, thereby influencing the reaction rate.

Table 2: Copper-Free Palladium-Catalyzed Systems

The primary motivation for developing copper-free Sonogashira reactions is to avoid the formation of diacetylene byproducts (Glaser coupling) and to simplify product purification by eliminating a toxic metal.[7] These systems often rely on more sophisticated ligands and stronger bases to facilitate the deprotonation and activation of the alkyne.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Key Considerations & Insights
Pd(OAc)₂ / XPhos4-ChlorotolueneCs₂CO₃t-BuOH10012-2470-80Bulky, electron-rich phosphine ligands like XPhos are highly effective for activating less reactive aryl chlorides. A strong inorganic base is typically required.[8]
[Pd(allyl)Cl]₂ / cataCXium® ABromobenzeneK₃PO₄Toluene80-1006-12>90This system is known for its high turnover numbers and efficiency with a variety of aryl bromides. The specific ligand promotes the catalytic cycle.
Pd/CIodobenzenePiperidineEtOH502485-95A heterogeneous catalyst that offers easy separation and recycling. The reaction is often slower and may require higher catalyst loading.[9]

Causality Behind Experimental Choices: In the absence of a copper co-catalyst, the direct interaction of the palladium complex with the alkyne becomes more critical. Bulky, electron-rich ligands enhance the electron density on the palladium center, which promotes the oxidative addition of the aryl halide and facilitates the deprotonation of the alkyne by the base.[6] The use of strong inorganic bases like cesium carbonate is often necessary to generate the palladium acetylide intermediate.

Mechanistic Overview: Catalytic Cycles

To better understand the underlying principles of these catalytic systems, the following diagrams illustrate the proposed catalytic cycles for both copper-co-catalyzed and copper-free Sonogashira reactions.

G Copper-Co-catalyzed Sonogashira Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-X Pd0->PdII Oxidative Addition (Ar-X) PdII_alkyne Ar-Pd(II)L₂(C≡CR) PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Product Ar-C≡CR PdII_alkyne->Product Reductive Elimination CuX CuX PdII_alkyne->CuX + CuX Cu_alkyne Cu-C≡CR Cu_alkyne->PdII Alkyne R-C≡CH Alkyne->Cu_alkyne + CuX, Base Base Base G Copper-Free Sonogashira Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-X Pd0->PdII Oxidative Addition (Ar-X) Pd_alkyne_complex [Ar-Pd(II)L₂(HC≡CR)]⁺X⁻ PdII->Pd_alkyne_complex + R-C≡CH Pd_acetylide Ar-Pd(II)L₂(C≡CR) Pd_alkyne_complex->Pd_acetylide + Base - Base-H⁺X⁻ Pd_acetylide->Pd0 Product Ar-C≡CR Pd_acetylide->Product Reductive Elimination Alkyne R-C≡CH Base Base

Caption: Catalytic cycle of the copper-free Sonogashira reaction.

Experimental Protocols

The following are representative, step-by-step protocols for the Sonogashira coupling of an aryl bromide with this compound using both a palladium-copper co-catalyzed and a copper-free system.

Protocol 1: Palladium-Copper Co-catalyzed Sonogashira Coupling

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the aryl bromide (1.0 mmol) and this compound (222 mg, 1.2 mmol).

  • Add anhydrous DMF (5 mL) and DIPEA (0.52 mL, 3.0 mmol) via syringe.

  • Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

  • XPhos (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂ (2.2 mg, 0.01 mmol), XPhos (9.5 mg, 0.02 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the aryl bromide (1.0 mmol) and this compound (278 mg, 1.5 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Perspectives

Both palladium-copper co-catalyzed and copper-free Sonogashira reactions are effective methods for the coupling of sterically hindered alkynes like this compound. The choice between the two systems depends on the specific requirements of the synthesis. For high reactivity and milder conditions, the traditional copper-co-catalyzed system remains a robust option. However, for applications where product purity is paramount and the avoidance of toxic metal contaminants is critical, the copper-free systems, despite sometimes requiring harsher conditions, are superior.

The continuous development of new ligands and more active palladium precatalysts is expanding the scope of copper-free Sonogashira reactions, making them increasingly viable for a wider range of substrates, including challenging ones. Furthermore, the exploration of catalysts based on more abundant and less toxic metals like nickel and iron holds promise for developing more sustainable and economical cross-coupling methodologies in the future. [10]

References

  • Al-Masum, M.; Kumar, P. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts2020 , 10, 443. Available at: [Link].

  • Arundhathi, K. V.; Vaishnavi, P.; Aneeja, T.; Anilkumar, G. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Adv.2023 , 13, 6149-6171. Available at: [Link].

  • Al-Masum, M.; Kumar, P. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Semantic Scholar. Available at: [Link].

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link].

  • Shafiee, M.; Ghorbani-Vaghei, R.; Malaekehpour, S. M. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2021 , 11, 6398-6432. Available at: [Link].

  • Sonogashira coupling. Wikipedia. Available at: [Link].

  • Jana, S.; Sinha, S.; Das, I.; Maity, S. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega2020 , 5, 2264-2277. Available at: [Link].

  • A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. ResearchGate. Available at: [Link].

  • Comparisons of various palladium complexes catalyzed Sonogashira... ResearchGate. Available at: [Link].

  • Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link].

  • Martek, B. A.; Gazvoda, M.; Urankar, D.; Košmrlj, J. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Org. Lett.2020 , 22, 4938-4943. Available at: [Link].

  • Liang, Y.; Xie, Y.-X.; Li, J.-H. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. J. Org. Chem.2006 , 71, 379-381. Available at: [Link].

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. Available at: [Link].

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link].

  • Chen, C.-Y.; et al. A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Molecules2023 , 28, 4364. Available at: [Link].

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874-922. Available at: [Link].

  • Arundhathi, K. V.; Vaishnavi, P.; Aneeja, T.; Anilkumar, G. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Adv.2023 , 13, 6149-6171. Available at: [Link].

  • Shafiee, M.; Ghorbani-Vaghei, R.; Malaekehpour, S. M. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2021 , 11, 6398-6432. Available at: [Link].

  • Kirschning, A.; et al. Sonogashira–Hagihara reactions of halogenated glycals. Beilstein J. Org. Chem.2011 , 7, 1358-1364. Available at: [Link].

  • Synthesis of functionalized alkynes via palladium-catalyzed Sonogashira reactions. ResearchGate. Available at: [Link].

Sources

A Comparative Guide to Reagents for Introducing Protected Amino-Alkyne Moieties: Alternatives to Tert-butyl 2-methylbut-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The protected amino-alkyne motif is a cornerstone in modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. These bifunctional building blocks serve as versatile handles for constructing complex molecular architectures via reactions such as Sonogashira coupling and azide-alkyne cycloadditions ("click" chemistry).[1] Tert-butyl 2-methylbut-3-yn-2-ylcarbamate is a widely used reagent for this purpose, valued for its stability and the reliable performance of its acid-labile tert-butyloxycarbonyl (Boc) protecting group. However, the steric bulk of its quaternary center and the specific deprotection conditions of the Boc group are not universally optimal. This guide provides a comprehensive comparison of viable alternative reagents, focusing on the strategic advantages conferred by different protecting groups (Fmoc, Cbz) and carbon scaffolds. We present a detailed analysis of their reactivity, orthogonality, and application, supported by comparative experimental data and detailed protocols to aid researchers in selecting the ideal building block for their synthetic strategy.

The Benchmark: Understanding this compound

This compound features a terminal alkyne for coupling reactions and a Boc-protected tertiary amine. The Boc group is a carbamate that effectively suppresses the nucleophilicity and basicity of the amine.[2] It is stable to a wide range of nucleophiles and bases but is readily cleaved under anhydrous acidic conditions, typically with trifluoroacetic acid (TFA).[2]

Key Attributes:

  • Protection: Acid-labile Boc group.

  • Scaffold: A gem-dimethyl group adjacent to the amine, providing significant steric hindrance. This can influence reaction kinetics and the conformational properties of the final product.

  • Applications: Commonly used in small-molecule synthesis where acid-labile deprotection is compatible with the overall synthetic scheme.

Limitations:

  • Steric Hindrance: The bulky scaffold can slow down coupling reactions compared to less substituted analogues.

  • Lack of Orthogonality: The requirement for acidic deprotection prevents its use in tandem with other acid-sensitive moieties, such as tert-butyl esters or silyl ethers, without simultaneous cleavage.

Strategic Selection of an Amino-Alkyne Reagent

The choice of a protected amino-alkyne is not arbitrary; it is a critical strategic decision that impacts the entire synthetic route. The primary consideration is the orthogonality of the amine protecting group with other functional groups present in the synthetic intermediates.

G start Start: Need to introduce an amino-alkyne moiety q1 Is the rest of the molecule stable to acidic conditions? start->q1 boc_path Boc-Protected Reagents (e.g., this compound, N-Boc-propargylamine) q1->boc_path  Yes q2 Is the synthesis performed on solid phase (SPPS) or is base-lability required? q1->q2  No end_node Select optimal reagent based on steric profile and cost. boc_path->end_node fmoc_path Fmoc-Protected Reagents (e.g., N-Fmoc-propargylamine) q2->fmoc_path  Yes q3 Is the molecule sensitive to acid and base, but stable to catalytic hydrogenation? q2->q3  No fmoc_path->end_node cbz_path Cbz-Protected Reagents (e.g., N-Cbz-propargylamine) q3->cbz_path  Yes cbz_path->end_node G cluster_0 Part A: Sonogashira Coupling cluster_1 Part B: Deprotection A1 1. Combine aryl halide (1 eq), Pd catalyst (e.g., Pd(PPh3)2Cl2), and CuI in a flask. A2 2. Evacuate and backfill with an inert gas (e.g., Argon) three times. A1->A2 A3 3. Add anhydrous solvent (e.g., THF) and amine base (e.g., Et3N). A2->A3 A4 4. Add amino-alkyne reagent (1.2 eq) and stir at RT until completion (TLC). A3->A4 A5 5. Aqueous workup and purification via column chromatography. A4->A5 B_start Coupled Product B_Boc Boc Removal: Dissolve in DCM, add TFA (10 eq), stir 2h at RT. B_start->B_Boc B_Cbz Cbz Removal: Dissolve in MeOH, add Pd/C catalyst, stir under H2 balloon. B_start->B_Cbz B_Fmoc Fmoc Removal: Dissolve in DMF, add 20% piperidine, stir 30 min at RT. B_start->B_Fmoc B_end Final Deprotected Product B_Boc->B_end B_Cbz->B_end B_Fmoc->B_end

Diagram 2: General experimental workflow for amino-alkyne coupling and subsequent deprotection.

Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling

This protocol is a self-validating system; successful coupling is confirmed by Thin Layer Chromatography (TLC) and subsequent characterization (e.g., NMR, MS).

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%). The choice of a pre-catalyst like Pd(PPh₃)₂Cl₂ is common as it is air-stable and is reduced in situ to the active Pd(0) species. Copper(I) is a crucial co-catalyst that forms a copper acetylide intermediate, which facilitates the key transmetalation step with the palladium center. [1][3][4]2. Solvent and Base Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 eq). The amine base is critical; it serves as both a solvent and a base to neutralize the HX acid byproduct generated during the catalytic cycle, preventing catalyst deactivation. [1]3. Reagent Addition: Add the respective protected amino-alkyne reagent (1.2 mmol, 1.2 eq). A slight excess of the alkyne ensures complete consumption of the often more valuable aryl halide.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting aryl halide is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.

Protocol 2: Comparative Deprotection Methodologies

  • Boc Group Removal (Acidolysis):

    • Dissolve the Boc-protected compound (1.0 mmol) in dichloromethane (DCM, 5 mL).

    • Add trifluoroacetic acid (TFA, 10 mmol, 10 eq) dropwise at 0 °C.

    • Warm to room temperature and stir for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically obtained as a TFA salt.

  • Cbz Group Removal (Hydrogenolysis):

    • Dissolve the Cbz-protected compound (1.0 mmol) in methanol or ethyl acetate (10 mL).

    • Carefully add 10% Palladium on carbon (Pd/C, 10 mol% Pd).

    • Evacuate the flask and backfill with hydrogen gas (H₂), maintaining a hydrogen atmosphere with a balloon.

    • Stir vigorously at room temperature until TLC indicates complete reaction.

    • Filter the mixture through celite to remove the Pd/C catalyst and concentrate the filtrate to obtain the deprotected amine.

  • Fmoc Group Removal (Base-mediated elimination):

    • Dissolve the Fmoc-protected compound (1.0 mmol) in N,N-dimethylformamide (DMF, 8 mL).

    • Add piperidine (2 mL) to create a 20% solution.

    • Stir at room temperature for 30 minutes.

    • Concentrate the mixture under high vacuum to remove the solvent and piperidine. The crude product can be purified further as needed.

Conclusion and Future Outlook

While this compound remains a valuable reagent, a nuanced understanding of its alternatives is essential for the modern synthetic chemist. The selection of the protecting group—Boc for acid-lability, Cbz for hydrogenolysis, and Fmoc for base-lability—dictates the strategic possibilities of a synthetic campaign. For researchers in peptide science and complex molecule synthesis, the ability to employ orthogonal protection schemes is paramount. By choosing a reagent whose deprotection conditions are compatible with other sensitive functionalities in the molecule, chemists can design more efficient, robust, and higher-yielding synthetic routes. The continued development of novel protected amino-alkyne scaffolds will undoubtedly further expand the synthetic toolbox for creating next-generation therapeutics and advanced materials.

References

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Felpin, F.-X., & Fouquet, E. (2010). A Useful, Sustainable and Mild Protocol for Palladium-Catalyzed Hydrogenation and Hydrogenolysis using Pd/C in Methanol. Chemistry – A European Journal, 16(41), 12440-12445. [Link]

  • Agosta, L., et al. (2012). Dual protection of amino functions involving Boc. RSC Advances, 2, 8136-8163. [Link]

  • The Organic Chemist. (2021). Adding Cbz Protecting Group Mechanism. YouTube. [Link]

  • Verma, A., et al. (2024). β-Silyl alkynoates: Versatile reagents for biocompatible and selective amide bond formation. Science Advances, 10(38). [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Wang, J., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 134(13), 5970–5975. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Cativiela, C., et al. (1996). Intramolecular alkylation of carboxylic acids: application to the synthesis of boc-protected cyclic amino acids. Journal of the Chemical Society, Chemical Communications, (1), 19-20. [Link]

  • Hsu, Y.-C., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E, 69(10), o1413. [Link]

  • Reddy, G. V., et al. (2013). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Organic Letters, 15(18), 4842–4845. [Link]

  • Chen, J., et al. (2025). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate. Chemistry – An Asian Journal. [Link]

  • Gandeepan, P., et al. (2014). Site-Specific Modification of Amino Acids and Peptides by Aldehyde-Alkyne-Amine Coupling under Ambient Aqueous Conditions. Angewandte Chemie International Edition, 53(14), 3689-3693. [Link]

  • Wang, Y., et al. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. [Link]

  • Pourceau, G., et al. (2016). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. Bioconjugate Chemistry, 27(5), 1395–1404. [Link]

  • PubChem. (n.d.). tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate. PubChem. [Link]

  • Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.
  • ChemBK. (n.d.). (R)-tert-Butyl but-3-yn-2-ylcarbamate. ChemBK. [Link]

  • Tunoori, A. R., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E, 77(Pt 4), 416–420. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Tert-butyl 2-methylbut-3-yn-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and chemical synthesis, the responsible management of chemical reagents is as crucial as their application. Tert-butyl 2-methylbut-3-yn-2-ylcarbamate is a valuable building block, but its unique combination of a terminal alkyne and a carbamate functional group necessitates a carefully considered disposal plan. This guide provides a detailed, step-by-step protocol grounded in chemical principles to ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

Part 1: Core Hazard Analysis & Risk Mitigation

Before any handling or disposal, a thorough understanding of the molecule's inherent risks is paramount. The structure of this compound presents two primary areas of chemical reactivity that must be neutralized.

  • The Terminal Alkyne: The C-H bond on a terminal alkyne is weakly acidic. In the presence of certain metals, particularly heavy metals like copper, silver, and mercury, it can be deprotonated to form highly unstable and shock-sensitive metal acetylides.[1] This represents a significant explosion hazard and is the most critical risk to mitigate during disposal.

  • The Carbamate Group: Carbamates are esters of carbamic acid and are susceptible to hydrolysis under strongly acidic or, more commonly, alkaline conditions.[2] This process breaks the molecule down into simpler, less hazardous components. While less acutely dangerous than the alkyne, this reactivity provides a reliable pathway for chemical degradation.

Table 1: Hazard Profile and Mitigation Strategies

Functional GroupAssociated HazardMitigation Protocol
Terminal Alkyne Formation of explosive metal acetylides.Avoid contact with incompatible metals (Cu, Ag, Hg). Chemically quench/protonate the alkyne prior to disposal.
Carbamate Ester Potential toxicity (some carbamates are cholinesterase inhibitors); can hydrolyze.[3]Chemically degrade via alkaline hydrolysis to break down the structure.[4]
General Potential skin, eye, and respiratory irritant.[5]Handle only with appropriate Personal Protective Equipment (PPE) in a ventilated fume hood.

Part 2: Essential Safety and Personal Protective Equipment (PPE)

All disposal procedures must be conducted under strict safety protocols. Adherence to the following PPE standards is mandatory:

  • Ventilation: All steps must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6]

  • Eye Protection: Wear chemical splash goggles conforming to OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[6]

  • Body Protection: A flame-resistant laboratory coat must be worn. Ensure it is fully fastened.

Part 3: Step-by-Step Chemical Neutralization Protocol

This protocol is designed for small quantities of this compound typically encountered in a research setting. The core principle is to chemically alter the reactive functional groups to render the compound non-hazardous before it enters the official waste stream.

Experimental Workflow Diagram

DisposalWorkflow cluster_prep Phase 1: Preparation & Safety cluster_neutralize Phase 2: Chemical Neutralization cluster_finalize Phase 3: Final Waste Processing A 1. Don PPE & Work in Fume Hood B 2. Dissolve Waste in THF or Dioxane A->B C 3. Quench Alkyne: Slowly add dilute acetic acid B->C D 4. Hydrolyze Carbamate: Slowly add 1M NaOH solution C->D E 5. Monitor Reaction (e.g., cessation of heat) D->E F 6. Cool to Room Temperature E->F G 7. Adjust to Neutral pH (6-8) using dilute HCl or NaOH F->G H 8. Transfer to Labeled Hazardous Waste Container G->H

Caption: Workflow for the chemical neutralization and disposal of this compound.

Required Materials:
  • Waste this compound

  • Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane

  • 1 M Acetic Acid in water

  • 1 M Sodium Hydroxide (NaOH) in water

  • 1 M Hydrochloric Acid (HCl) in water

  • pH indicator strips or a calibrated pH meter

  • Appropriately labeled hazardous waste container

Procedure:
  • Preparation and Dissolution:

    • Working within a chemical fume hood, carefully transfer the chemical waste into a flask of appropriate size.

    • Add a suitable solvent (e.g., THF, dioxane) to fully dissolve the material. Use a sufficient volume to ensure the mixture remains stirrable.

  • Alkyne Quenching (CRITICAL STEP):

    • Causality: This step is performed first to protonate any potential acetylide anions and prevent the formation of explosive metal salts in the subsequent basic solution.

    • Slowly, and with stirring, add a dilute solution of acetic acid. A mild effervescence may be observed if any acetylides are present. The goal is to ensure the solution is weakly acidic before proceeding.

  • Carbamate Hydrolysis:

    • Causality: The addition of a strong base will saponify the carbamate ester, breaking it down into 2-methylbut-3-yn-2-amine, tert-butanol, and sodium carbonate.[4]

    • Begin stirring the solution and slowly add 1 M NaOH solution. This reaction can be exothermic; add the base in portions to control any temperature increase.

    • Continue stirring the mixture until the reaction is complete. For small quantities, stirring for 1-2 hours at room temperature is typically sufficient.

  • Neutralization and Final Disposal:

    • Allow the mixture to cool to room temperature.

    • Using pH strips or a pH meter, check the pH of the solution. It will be strongly basic.

    • Carefully add 1 M HCl dropwise until the pH of the solution is in the neutral range (pH 6-8).[8]

    • Transfer the neutralized aqueous/organic mixture to a designated hazardous waste container.

    • The container must be clearly labeled with the words "Hazardous Waste," the chemical constituents (including reaction products and solvents), and the date.[3]

    • Under no circumstances should this mixture be disposed of down the drain.[9]

  • Decontamination:

    • Rinse all glassware that came into contact with the chemical with a suitable solvent (e.g., acetone).

    • Collect this rinseate as hazardous waste in the same container.

By following this procedure, you have chemically transformed the reactive and potentially hazardous this compound into a mixture of less hazardous components, ensuring it can be safely managed by your institution's environmental health and safety (EHS) professionals. Always consult your local EHS office for final disposal procedures, as regulations may vary.

References

  • U.S. Environmental Protection Agency. (1981). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available at: [Link]

  • Airgas. (2023). Acetylene - SAFETY DATA SHEET. Available at: [Link]

  • European Industrial Gases Association. (2021). GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS. Available at: [Link]

  • Australia New Zealand Industrial Gas Association. (n.d.). GUIDELINES FOR THE DISPOSAL OF ACETYLENE CYLINDERS. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Acetylene - Standard Operating Procedure. Available at: [Link]

  • Synergy Recycling. (n.d.). Acetylene Cylinders Disposal. Available at: [Link]

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Navigating the Safe Handling of Tert-butyl 2-methylbut-3-yn-2-ylcarbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the Chemistry of Tert-butyl 2-methylbut-3-yn-2-ylcarbamate

A thorough risk assessment is the cornerstone of safe laboratory practice.[1] Before handling this compound, it is crucial to understand the potential hazards associated with its chemical structure.

Carbamate Moiety: Carbamates are a class of organic compounds that can exhibit a range of biological activities. While some are used as therapeutic agents, others are known for their toxicity.[2] Overexposure to certain carbamates can lead to adverse health effects.[2] Therefore, it is prudent to handle all novel carbamates with a high degree of caution, assuming potential toxicity until proven otherwise.

Acetylenic Group (Terminal Alkyne): The presence of a terminal alkyne introduces specific hazards. Acetylenic compounds can be flammable and may form explosive mixtures with air.[3][4] Additionally, they can be reactive, and in the presence of certain metals, may form explosive acetylides.

Based on the hazards of structurally similar compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]

Table 1: Hazard Summary based on Structural Analogs

Hazard ClassificationPotential EffectsSource (based on similar compounds)
Skin IrritationCauses skin irritation.[5][6]
Eye IrritationCauses serious eye irritation.[5][6]
Respiratory IrritationMay cause respiratory irritation.[5][6]
FlammabilityPotential for flammable vapor-air mixtures.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound.[7] The following PPE is mandatory to minimize exposure and ensure personal safety.

Eye and Face Protection
  • Safety Glasses with Side Shields: At a minimum, safety glasses that meet ANSI Z87.1 standards are required to protect against splashes.

  • Chemical Splash Goggles: For procedures with a higher risk of splashing, chemical splash goggles provide a more complete seal around the eyes.[8]

  • Face Shield: When handling larger quantities or during procedures with a significant risk of splashing or aerosol generation, a face shield should be worn in conjunction with safety glasses or goggles.[9]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect against spills and splashes.[10]

  • Gloves: Chemical-resistant gloves are essential.[7] Nitrile gloves are a suitable choice for incidental contact. For prolonged handling, consider heavier-duty gloves and always check the manufacturer's compatibility chart. Always inspect gloves for any signs of degradation or puncture before use and change them frequently.[10][11]

  • Closed-Toe Shoes: Never wear open-toed shoes in a laboratory setting.[11] Chemical-resistant shoe covers may be necessary in areas with a high risk of spills.

Respiratory Protection

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.[6][12] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, appropriate respiratory protection, such as a NIOSH-approved respirator, must be used.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and well-defined operational plan is critical for minimizing risks.

Preparation and Handling
  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.

  • Weighing: If the compound is a solid, weigh it in the fume hood to avoid inhalation of any dust particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[3][13]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Gather Materials Gather Materials Prepare Fume Hood->Gather Materials Weigh Compound Weigh Compound Gather Materials->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Reaction Perform Reaction Prepare Solution->Perform Reaction Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Workup Workup Quench Reaction->Workup Dispose Waste Dispose Waste Workup->Dispose Waste Decontaminate Area Decontaminate Area Dispose Waste->Decontaminate Area

Caption: Workflow for handling this compound.

Emergency Procedures: Planning for the Unexpected

Spill Response

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.[1]

  • Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazard.

  • Alert: Notify your supervisor and colleagues.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[6] Avoid using combustible materials like paper towels to absorb flammable substances.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[1]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Collection: All waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[12]

  • Waste Segregation: Do not mix this waste with other waste streams unless you have confirmed compatibility.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[14] Do not pour this chemical down the drain or dispose of it in the regular trash.[5]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist; it is about fostering a deeply ingrained culture of safety. By understanding the potential hazards, diligently using personal protective equipment, adhering to established operational plans, and being prepared for emergencies, you can ensure a safe and productive research environment. This proactive approach to safety not only protects you and your colleagues but also upholds the integrity and excellence of your scientific endeavors.

References

  • Rexarc. Importance of PPE in Acetylene Plants. [Link]

  • American Chemical Society. Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory. [Link]

  • Agilent Technologies. Carbamate Pesticides Standard (1X1 mL) Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • University of California, Riverside. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

  • In-Position Technologies. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.